Product packaging for Z-Pyr-OH(Cat. No.:CAS No. 80953-62-4)

Z-Pyr-OH

Cat. No.: B3430243
CAS No.: 80953-62-4
M. Wt: 263.25 g/mol
InChI Key: VHSFUGXCSGOKJX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Pyr-OH is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.07937252 g/mol and the complexity rating of the compound is 375. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO5 B3430243 Z-Pyr-OH CAS No. 80953-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFUGXCSGOKJX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32159-21-0, 80953-62-4
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32159-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Z-Pyr-OH in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic peptide development, the strategic incorporation of modified amino acids is paramount for enhancing stability, modulating conformation, and improving biological activity. Among these, the N-terminal pyroglutamic acid (pGlu) residue holds a significant position. This modification, characterized by the cyclization of a glutamine or glutamic acid residue, confers remarkable resistance to enzymatic degradation by aminopeptidases, thereby extending the in-vivo half-life of peptide drugs. Z-Pyr-OH, or N-Benzyloxycarbonyl-L-pyroglutamic acid, is a key building block that facilitates the direct and efficient introduction of this crucial pGlu moiety during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its application in synthesis, its impact on peptide properties, and its utility as a chiral resolving agent.

Core Concepts: The Significance of Pyroglutamic Acid

The presence of a pyroglutamyl residue at the N-terminus of a peptide imparts several advantageous properties:

  • Enhanced Enzymatic Stability: The cyclic lactam structure of pGlu blocks the N-terminal amino group, rendering the peptide resistant to degradation by aminopeptidases, which are ubiquitous in biological systems. This increased stability is a critical factor in the design of long-acting peptide therapeutics.

  • Conformational Rigidity: The five-membered ring of pyroglutamic acid introduces a degree of conformational constraint on the peptide backbone. This can lead to a more defined three-dimensional structure, which may be crucial for optimal receptor binding and biological function.

  • Natural Occurrence: The pGlu modification is found in numerous naturally occurring bioactive peptides, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH), highlighting its evolutionary importance in peptide function.[1][2]

This compound: A Protected Building Block for Peptide Synthesis

This compound is the N-protected form of L-pyroglutamic acid, with the benzyloxycarbonyl (Z) group serving to protect the amide nitrogen within the pyroglutamate ring. This protection is crucial for its application in stepwise peptide synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₅[3]
Molecular Weight 263.25 g/mol [3]
CAS Number 32159-21-0[3]
Appearance White to off-white crystalline powder
Melting Point 134-136 °C
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Spectroscopic Characterization of this compound

Spectroscopic data is vital for the quality control and identification of this compound.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.20 (s, 2H, CH₂-Ph), 4.80-4.70 (m, 1H, α-CH), 2.70-2.40 (m, 4H, β-CH₂ and γ-CH₂)
FT-IR (KBr) ν (cm⁻¹): ~3300 (O-H stretch of carboxylic acid), ~1740 (C=O stretch of Z-group urethane), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of lactam)
Mass Spectrometry (ESI-MS) m/z: 264.08 [M+H]⁺, 286.06 [M+Na]⁺. Fragmentation typically involves the loss of the benzyl group (91 Da) and CO₂ (44 Da).

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound in peptide chemistry is its use as a building block for the direct incorporation of the N-terminal pyroglutamyl residue during SPPS. The Z-group is compatible with both Boc and Fmoc solid-phase synthesis strategies.

Coupling Efficiency of this compound
Coupling ReagentRelative Reactivity/EfficiencyKey ConsiderationsReference
HATU Very HighOften the first choice for difficult couplings, including hindered amino acids. High cost.
HBTU HighA widely used and effective coupling reagent.
PyBOP HighEffective for a broad range of amino acids.

Note: The actual coupling efficiency can vary depending on the specific peptide sequence, the resin used, and the reaction conditions. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is always recommended.

Experimental Protocol: Manual SPPS Coupling of this compound

This protocol outlines the manual coupling of this compound as the final amino acid in a standard solid-phase peptide synthesis workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: If the N-terminus is protected, perform the deprotection step according to the synthesis strategy (e.g., 20% piperidine in DMF for Fmoc deprotection). Wash the resin thoroughly with DMF.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of the free primary amine. A positive result is indicated by a blue color.

  • Activation of this compound:

    • In a separate reaction vial, dissolve this compound (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Cleavage and Deprotection: The final peptide can be cleaved from the resin and the side-chain protecting groups removed using the appropriate cleavage cocktail (e.g., a trifluoroacetic acid-based cocktail).

Workflow for SPPS of a pGlu-Peptide using this compound

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_1 Wash_1 Wash with DMF Deprotect_1->Wash_1 Couple_AA Couple Fmoc-AA-OH (HBTU/DIEA) Wash_1->Couple_AA Wash_2 Wash with DMF/DCM Couple_AA->Wash_2 Repeat Repeat Steps 3-6 for each amino acid Wash_2->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Wash_3 Wash with DMF Deprotect_Final->Wash_3 Couple_ZPyrOH Couple this compound (HBTU/DIEA) Wash_3->Couple_ZPyrOH Wash_4 Wash with DMF/DCM Couple_ZPyrOH->Wash_4 Cleave Cleavage and Deprotection (TFA Cocktail) Wash_4->Cleave Purify Purify by HPLC Cleave->Purify pGlu_Peptide Pure pGlu-Peptide Purify->pGlu_Peptide

SPPS workflow for a pGlu-peptide.

This compound in Chiral Resolution

Beyond its role in peptide synthesis, Z-L-pyroglutamic acid can be employed as a chiral resolving agent for racemic amines. This application leverages the formation of diastereomeric salts with distinct physical properties, allowing for their separation.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The carboxylic acid moiety of Z-L-pyroglutamic acid can react with a racemic mixture of a basic amine to form a pair of diastereomeric salts:

  • (L)-Z-Pyr-O⁻ • (R)-Amine-H⁺

  • (L)-Z-Pyr-O⁻ • (S)-Amine-H⁺

These diastereomers have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general outline for the chiral resolution of a racemic amine using Z-L-pyroglutamic acid. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Materials:

  • Racemic amine

  • Z-L-pyroglutamic acid

  • Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) solutions

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • Add an equimolar amount of Z-L-pyroglutamic acid to the solution.

    • Stir the mixture, and if necessary, gently heat to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Seeding with a small crystal of the desired diastereomer can aid in crystallization.

  • Separation:

    • Collect the crystallized diastereomeric salt by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiopure Amine:

    • Dissolve the separated diastereomeric salt in water.

    • Basify the solution with an aqueous base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.

  • Recovery of the Resolving Agent:

    • Acidify the remaining aqueous layer with an acid (e.g., HCl) to protonate the Z-L-pyroglutamic acid.

    • Extract the Z-L-pyroglutamic acid with an organic solvent.

    • Dry the organic layer and evaporate the solvent to recover the resolving agent.

Logical Workflow for Chiral Resolution

Chiral_Resolution Start Racemic Amine (R/S) + Z-L-Pyr-OH Salt_Formation Diastereomeric Salt Formation in Solution Start->Salt_Formation Crystallization Selective Crystallization of one Diastereomer Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: (L)-Z-Pyr-O⁻ • (R)-Amine-H⁺ (or S-amine salt) Filtration->Solid Liquid Filtrate: Enriched in the other Diastereomer Filtration->Liquid Liberation Liberation of Amine (Base Treatment) Solid->Liberation Extraction_Amine Extraction of Resolved Amine Liberation->Extraction_Amine Recovery_ZPyrOH Recovery of this compound (Acidification & Extraction) Liberation->Recovery_ZPyrOH Resolved_Amine Enantiopure Amine (R or S) Extraction_Amine->Resolved_Amine Recovered_ZPyrOH Recovered this compound Recovery_ZPyrOH->Recovered_ZPyrOH

Chiral resolution workflow.

Impact of N-Terminal Pyroglutamic Acid on Bioactive Peptides

The incorporation of a pyroglutamyl residue, often facilitated by the use of this compound in synthesis, has a profound impact on the stability and activity of many therapeutic peptides.

Comparative Stability of pGlu-Peptides

While specific half-life data comparing a wide range of pGlu-peptides with their Gln-analogs is not compiled in a single source, the principle of increased stability is well-established. For instance, the natural GnRH decapeptide, which has an N-terminal pGlu, has a very short half-life of 2-4 minutes in circulation. Synthetic analogs are often designed to further improve upon this stability.

PeptideN-terminusReported Half-life/StabilityContextReference
GnRH pGlu2-4 minutesIn-vivo circulation
TRH pGlu~6.5 minutesIn normal human subjects
[Gln¹]-GnRH GlnSignificantly shorter than GnRHSusceptible to aminopeptidase degradationPrinciple-based
[Gln¹]-TRH GlnSignificantly shorter than TRHSusceptible to aminopeptidase degradationPrinciple-based
Signaling Pathways of pGlu-Containing Peptides

The biological effects of pGlu-containing peptides like GnRH and TRH are mediated through their interaction with specific G-protein coupled receptors (GPCRs), initiating complex intracellular signaling cascades.

GnRH_Signaling GnRH GnRH (pGlu-Peptide) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Secretion Gonadotropin Secretion (LH, FSH) Ca_release->Secretion Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Expression Gene Expression (LH, FSH subunits) MAPK->Gene_Expression Regulates

GnRH receptor signaling cascade.

Upon binding of GnRH to its receptor on pituitary gonadotrophs, the Gαq/11 subunit of the associated G-protein is activated. This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG, along with calcium, activates protein kinase C (PKC). These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) subunit genes and the secretion of these gonadotropins.

TRH_Signaling TRH TRH (pGlu-Peptide) TRHR TRH Receptor (GPCR) TRH->TRHR Binds Gq11 Gαq/11 TRHR->Gq11 Activates PLCb Phospholipase C-β (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates TSH_secretion TSH Secretion Ca_release->TSH_secretion Triggers TSH_synthesis TSH Synthesis PKC->TSH_synthesis Stimulates

TRH receptor signaling cascade.

Similar to GnRH, TRH binds to its GPCR on pituitary thyrotrophs, leading to the activation of the Gαq/11 protein. This stimulates phospholipase C-β (PLCβ), which hydrolyzes PIP₂ to generate IP₃ and DAG. The subsequent increase in intracellular calcium and activation of PKC lead to the synthesis and secretion of Thyroid-Stimulating Hormone (TSH).

Conclusion

This compound is an indispensable tool in modern peptide chemistry, providing a straightforward and efficient means of introducing the N-terminal pyroglutamyl residue. This modification is a critical strategy for enhancing the stability of therapeutic peptides against enzymatic degradation, a key challenge in drug development. Furthermore, the ability of Z-L-pyroglutamic acid to act as a chiral resolving agent underscores its versatility. A thorough understanding of the properties of this compound, its reactivity in peptide synthesis, and the biological implications of the pGlu modification is essential for researchers and scientists working at the forefront of peptide-based drug discovery and development. This guide has provided a detailed overview of these aspects, offering both theoretical background and practical protocols to aid in the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to Z-Pyr-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pyr-OH, chemically known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a pivotal molecule in the fields of biochemistry and pharmaceutical sciences. As a protected derivative of pyroglutamic acid, it serves as a crucial building block in the synthesis of peptides and other bioactive molecules.[1][2] Its unique structural features, combining the rigid five-membered lactam ring of pyroglutamic acid with the widely used benzyloxycarbonyl (Z) protecting group, make it an invaluable tool for researchers. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of this compound.

Chemical Properties and Structure

This compound is a white solid at room temperature.[2][3] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
IUPAC Name (2S)-5-oxo-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid[4]
Synonyms Cbz-L-pyroglutamic acid, N-Benzyloxycarbonyl-L-pyroglutamic acid, Z-L-pGlu-OH
CAS Number 32159-21-0
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Melting Point 128-130 °C
Boiling Point 525.4 ± 50.0 °C (Predicted)
Solubility DMSO (Slightly), Methanol (Sparingly)
pKa 3.03 ± 0.20 (Predicted)
Appearance White Powder
Storage Sealed in dry, 2-8°C
InChI Key VHSFUGXCSGOKJX-JTQLQIEISA-N
SMILES O=C(O)[C@H]1NC(=O)C(OCC2=CC=CC=C2)=O

Experimental Protocols

Synthesis of this compound from Z-L-Glutamic Anhydride

A common method for the synthesis of N-protected pyroglutamic acid derivatives involves the cyclization of the corresponding N-protected glutamic acid. The following protocol is adapted from established procedures for the synthesis of Z-pGlu-OH.

Materials:

  • Z-L-glutamic anhydride

  • Dicyclohexylcarbodiimide (DCC)

  • Dicyclohexylamine (DCHA)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Petroleum ether

Procedure:

  • Formation of Z-pGlu-OH·DCHA salt:

    • Dissolve Z-L-glutamic anhydride in a mixture of THF and Et2O.

    • Slowly add a solution of DCHA in Et2O to the reaction mixture with stirring.

    • Continue stirring for 12 hours.

    • Filter the resulting precipitate (Z-pGlu-OH·DCHA salt), wash with Et2O, and recrystallize from a suitable solvent system like chloroform/Et2O or methanol. A quantitative yield is expected.

  • Conversion to this compound:

    • Suspend the Z-pGlu-OH·DCHA salt in a biphasic mixture of 1M HCl and EtOAc.

    • Stir the mixture for 1 hour to allow for the conversion of the salt to the free acid.

    • Separate the organic phase.

    • Wash the organic phase with water.

    • Dry the organic phase over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure.

    • Recrystallize the resulting residue from an EtOAc/petroleum ether mixture to yield pure this compound. An expected yield is around 88%.

G cluster_synthesis Synthesis of this compound Z_Glu_Anhydride Z-L-Glutamic Anhydride Reaction1 Cyclization in THF/Et2O Z_Glu_Anhydride->Reaction1 DCHA Dicyclohexylamine (DCHA) DCHA->Reaction1 Z_pGlu_DCHA Z-pGlu-OH·DCHA Salt Reaction1->Z_pGlu_DCHA Acidification Acidification with 1M HCl Z_pGlu_DCHA->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Purification Recrystallization Extraction->Purification Z_Pyr_OH This compound Purification->Z_Pyr_OH

Synthesis Workflow for this compound
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the introduction of an N-terminal pyroglutamyl residue in a peptide sequence. This modification can enhance the stability of peptides against enzymatic degradation. The following is a general protocol for the coupling of this compound to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Deprotect the N-terminal amino group of the resin-bound peptide according to the appropriate chemistry (e.g., piperidine for Fmoc-SPPS).

    • Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in DMF.

    • Add the activated this compound solution to the washed peptide-resin.

    • Agitate the reaction mixture for a sufficient time to ensure complete coupling (typically 1-2 hours).

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF and then with DCM to remove any unreacted reagents and byproducts.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the Z-protecting group and any side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

G cluster_coupling Peptide Coupling with this compound Peptide_Resin Peptide on Solid Support (Free N-terminus) Coupling Coupling Reaction Peptide_Resin->Coupling Z_Pyr_OH This compound Activation Activation in DMF Z_Pyr_OH->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Washing Washing Coupling->Washing Cleavage Cleavage from Resin & Deprotection Washing->Cleavage Final_Peptide N-terminal Pyroglutamyl Peptide Cleavage->Final_Peptide

Workflow for Peptide Coupling using this compound

Biological Significance and Applications

This compound and its parent molecule, pyroglutamic acid, are of significant interest in drug development due to their presence in various biologically active peptides and their potential therapeutic effects.

  • Neuroprotection: Derivatives of pyroglutamic acid are being investigated for their potential as neuroprotective agents and cognitive enhancers. While specific signaling pathways for this compound are not yet fully elucidated, the pyroglutamic acid moiety is known to be involved in brain metabolism and may interact with glutamate receptors.

  • Peptide Stability: The N-terminal pyroglutamyl residue formed from this compound protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life and therapeutic efficacy.

  • Flavor Chemistry: Pyroglutamic acid and its derivatives are also utilized in the food industry as flavor enhancers.

Conclusion

This compound is a versatile and indispensable reagent in synthetic and medicinal chemistry. Its well-defined chemical properties and structure, coupled with its utility in peptide synthesis, make it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a practical framework for its synthesis and application. Further research into the specific biological activities and signaling pathways modulated by this compound and its derivatives holds promise for the development of new therapeutic agents.

References

Z-Pyr-OH for N-Terminal Pyroglutamic Acid Introduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key reagent for the introduction of N-terminal pyroglutamic acid (pGlu) residues in synthetic peptides. The presence of an N-terminal pGlu moiety is a critical structural feature in many biologically active peptides, conferring enhanced stability against enzymatic degradation and often playing a crucial role in receptor binding and biological activity. This guide details the chemical properties of this compound, its synthesis, and its application in peptide synthesis, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Introduction to N-Terminal Pyroglutamic Acid

Pyroglutamic acid is a cyclic lactam derivative of glutamic acid. In native peptides and proteins, it is formed post-translationally by the intramolecular cyclization of an N-terminal glutamine or, less commonly, glutamic acid residue. This modification protects the peptide from degradation by aminopeptidases, which require a free N-terminal amine for their activity, thus prolonging the peptide's biological half-life. Notable examples of peptides containing an N-terminal pyroglutamyl residue include Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2]

In synthetic peptide chemistry, the direct incorporation of a protected pyroglutamic acid derivative like this compound during solid-phase peptide synthesis (SPPS) is a preferred method over the in-situ cyclization of a terminal glutamine residue. This direct approach offers greater control over the reaction, leading to a more homogenous product and higher purity.

Chemical and Physical Properties of this compound

This compound, also known as N-Benzyloxycarbonyl-L-pyroglutamic acid or Cbz-L-pyroglutamic acid, is a white solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 32159-21-0
Molecular Formula C₁₃H₁₃NO₅
Molecular Weight 263.25 g/mol
Melting Point 134-135 °C
Appearance White solid
Solubility Soluble in DMSO and methanol

Synthesis of this compound

This compound is typically synthesized from L-glutamic acid. The synthesis involves the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by cyclization to form the pyroglutamate ring. A common method involves the formation of a Z-glutamic anhydride intermediate, which is then cyclized in the presence of a base like dicyclohexylamine (DCHA).[3]

Quantitative Data on this compound Synthesis

The following table summarizes the reported yields for the synthesis of this compound and a related intermediate.

ProductStarting MaterialMethodReported YieldReference
Z-Glu-AnhydrideZ-Glu-OHCyclization with DCC97%[3]
Z-pGlu-OH·DCHAZ-Glu-anhydrideCyclization with DCHAQuantitative[3]
Z-pGlu-OHZ-pGlu-OH·DCHA saltAcidification88%

Application of this compound in Peptide Synthesis

This compound is utilized as a building block in both solution-phase and solid-phase peptide synthesis to introduce an N-terminal pyroglutamic acid residue. The benzyloxycarbonyl (Z) group serves as a protecting group for the secondary amine within the pyroglutamate ring.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is coupled to the N-terminus of the resin-bound peptide chain in the final coupling step. Standard coupling reagents used in peptide synthesis can be employed for this purpose.

Solution-Phase Peptide Synthesis

This compound can also be used in solution-phase peptide synthesis, where it is coupled to a peptide fragment in solution. This method is often employed for the large-scale synthesis of peptides.

Experimental Protocols

Synthesis of this compound from Z-Glu-OH

Materials:

  • Z-Glu-OH

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Dicyclohexylamine (DCHA)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Synthesis of Z-Glu-Anhydride:

    • To a solution of Z-Glu-OH (5.6 g, 0.02 mol) in THF (50 mL), add DCC (4.12 g, 0.02 mol).

    • Allow the reaction to proceed overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Concentrate the solvent and recrystallize the resulting anhydride from chloroform/ether.

    • Yield: 97%; mp: 86-88 °C.

  • Synthesis of Z-pGlu-OH·DCHA salt:

    • Add a solution of DCHA (98 mL, 0.5 mol) in ether (150 mL) dropwise to a stirred solution of Z-Glu-anhydride (131.5 g, 0.5 mol) in THF (200 mL) and ether (400 mL).

    • After 12 hours, filter off the Z-pGlu-OH·DCHA salt, wash with ether, and recrystallize from chloroform/ether or methanol.

    • Yield: Quantitative; mp: 199-200 °C.

  • Synthesis of Z-pGlu-OH:

    • Stir the Z-pGlu-OH·DCHA salt (44.4 g, 100 mmol) with 1M HCl (300 mL) and EtOAc (350 mL) for 1 hour.

    • After filtration, wash the organic phase with water, dry over Na₂SO₄, and concentrate.

    • Recrystallize the residue from EtOAc/petroleum ether.

    • Yield: 23.2 g (88%); mp: 134-135 °C.

General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (Adapted from Boc-pGlu-OH coupling)

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection: If the N-terminal amino acid is protected, perform the deprotection step according to the specific chemistry (e.g., TFA for Boc, piperidine for Fmoc).

  • Neutralization: Neutralize the resin with a solution of DIEA in DMF.

  • Activation of this compound: In a separate vessel, dissolve 2 equivalents of this compound and 1.95 equivalents of HBTU in DMF. Add 3 equivalents of DIEA to the solution. Allow the pre-activation to proceed for 2-3 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and then with a suitable solvent like dichloromethane (DCM).

Cleavage and Deprotection of the Z-pGlu-Peptide

The final step is the cleavage of the peptide from the resin and the removal of the Z-protecting group and any side-chain protecting groups. The Z-group is typically removed by catalytic hydrogenation.

Materials:

  • Z-pGlu-peptide-resin

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

  • Suitable solvent (e.g., methanol, acetic acid)

Procedure:

  • Suspend the Z-pGlu-peptide-resin in a suitable solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to hydrogenation until the deprotection is complete (monitored by a suitable analytical technique like HPLC).

  • Filter off the catalyst and the resin.

  • Isolate the crude peptide by precipitation or lyophilization.

Purification of the pGlu-Peptide

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude pGlu-peptide

  • RP-HPLC system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A).

  • Inject the sample onto the C18 column.

  • Elute the peptide using a gradient of Mobile Phase B.

  • Collect the fractions containing the pure peptide.

  • Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Workflows

Synthesis of this compound

G Synthesis of this compound A Z-Glu-OH B Z-Glu-Anhydride A->B DCC, THF C Z-pGlu-OH·DCHA B->C DCHA, THF/Ether D This compound C->D 1M HCl, EtOAc

Caption: Workflow for the synthesis of this compound from Z-Glu-OH.

Solid-Phase Synthesis of a pGlu-Peptide using this compound

G SPPS of a pGlu-Peptide using this compound cluster_0 Peptide Elongation Cycles A Resin B Deprotection A->B n-1 cycles C Coupling (Amino Acids) B->C n-1 cycles D Washing C->D n-1 cycles D->B n-1 cycles E Final Deprotection D->E F Coupling of this compound E->F HBTU/DIEA G Cleavage & Z-Deprotection F->G H2, Pd/C H Purification (RP-HPLC) G->H I Pure pGlu-Peptide H->I

Caption: General workflow for the solid-phase synthesis of an N-terminal pGlu-peptide using this compound.

Conclusion

The use of this compound provides a reliable and efficient method for the introduction of N-terminal pyroglutamic acid in peptide synthesis. This modification is crucial for enhancing the stability and biological activity of many therapeutic peptides. The direct coupling of this compound offers superior control and leads to higher purity of the final product compared to in-situ cyclization methods. By following the detailed protocols and understanding the workflows presented in this guide, researchers, scientists, and drug development professionals can effectively synthesize pGlu-containing peptides for a wide range of applications.

References

An In-depth Technical Guide to the Z-Group Protection of Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protection of pyroglutamic acid using the benzyloxycarbonyl (Z) group. It details the synthetic route, experimental protocols, and quantitative data associated with the process, offering valuable insights for its application in peptide synthesis and drug development.

Introduction

Pyroglutamic acid, a cyclic lactam of glutamic acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its N-terminal protection is often a necessary step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z) group is a widely used protecting group for amines, valued for its stability under various conditions and its facile removal by hydrogenolysis.

Direct N-acylation of pyroglutamic acid with benzyl chloroformate under standard conditions has been reported to yield only 20% of the desired N-acylated product.[1] Consequently, the more efficient and widely adopted method for the synthesis of N-Z-pyroglutamic acid (Z-pGlu-OH) involves the cyclization of N-Z-glutamic acid.[1]

Synthetic Pathway

The synthesis of Z-pGlu-OH from Z-L-glutamic acid (Z-Glu-OH) is a multi-step process that proceeds through the formation of an anhydride intermediate, followed by a catalyzed cyclization and subsequent acidification.

Diagram of the Synthetic Workflow

SynthesisWorkflow Z_Glu_OH Z-L-Glutamic Acid (Z-Glu-OH) Z_Glu_Anhydride Z-Glu-Anhydride Z_Glu_OH->Z_Glu_Anhydride Anhydride Formation DCC_THF DCC, THF Z_pGlu_DCHA Z-pGlu-OH·DCHA Salt Z_Glu_Anhydride->Z_pGlu_DCHA Cyclization DCHA_Et2O_THF DCHA, Et2O/THF Z_pGlu_OH Z-L-Pyroglutamic Acid (Z-pGlu-OH) Z_pGlu_DCHA->Z_pGlu_OH Acidification HCl_EtOAc 1M HCl, EtOAc DeprotectionWorkflow Z_pGlu_OH Z-L-Pyroglutamic Acid pGlu_OH L-Pyroglutamic Acid Z_pGlu_OH->pGlu_OH Hydrogenolysis H2_PdC H₂, 5% Pd/C, Methanol

References

Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid): A Technical Guide to its Mechanism of Action in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of Z-Pyr-OH, more formally known as N-benzyloxycarbonyl-L-pyroglutamic acid (Z-pGlu-OH), in chemical synthesis. The primary focus is on its role in peptide synthesis, where it serves as a crucial building block for introducing an N-terminal pyroglutamyl (pGlu) residue. This modification is of significant interest in drug development due to its ability to enhance peptide stability and influence biological activity.

Introduction to Z-pGlu-OH and the Significance of N-Terminal Pyroglutamic Acid

Z-pGlu-OH is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The benzyloxycarbonyl (Z) group is a well-established amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[1][2] The presence of the Z group allows for the controlled coupling of the pyroglutamic acid moiety to the N-terminus of a peptide chain.

The incorporation of an N-terminal pyroglutamyl residue is a common post-translational modification found in a variety of biologically active peptides and proteins.[3] This modification offers several key advantages in the design of peptide-based therapeutics:

  • Increased Stability: The cyclic structure of the pyroglutamyl residue protects the peptide from degradation by aminopeptidases, which typically require a free N-terminal amine for their enzymatic activity. This can significantly increase the in vivo half-life of a peptide drug.[4]

  • Conformational Constraint: The pGlu residue can introduce a degree of conformational rigidity to the peptide backbone, which can be critical for receptor binding and eliciting a specific biological response.[4]

Core Mechanism of Action in Peptide Synthesis

The primary role of Z-pGlu-OH in synthesis is to act as a terminating amino acid derivative in solid-phase or solution-phase peptide synthesis. Its mechanism of action is centered around the standard procedures for peptide bond formation, which involves the activation of its free carboxyl group followed by nucleophilic attack from the free amine of the growing peptide chain.

The overall process can be broken down into the following key stages:

  • Deprotection of the Resin-Bound Peptide: In solid-phase peptide synthesis (SPPS), the N-terminal protecting group (e.g., Fmoc or Boc) of the peptide attached to the solid support is removed to expose a free primary or secondary amine.

  • Activation of Z-pGlu-OH: The carboxylic acid of Z-pGlu-OH is activated in situ using a coupling reagent. This transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions such as racemization. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU).

  • Peptide Bond Formation (Coupling): The activated Z-pGlu-OH is then introduced to the resin-bound peptide. The free N-terminal amine of the peptide acts as a nucleophile, attacking the activated carbonyl carbon of Z-pGlu-OH to form a new peptide bond.

  • Final Deprotection (Cleavage): Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, along with the N-terminal Z group, are removed. The Z group is typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenation.

The following diagram illustrates the general workflow for the incorporation of Z-pGlu-OH in solid-phase peptide synthesis.

G Workflow for Z-pGlu-OH Incorporation in SPPS cluster_synthesis Peptide Synthesis Cycle cluster_coupling Z-pGlu-OH Coupling Resin Resin-Bound Peptide (N-terminus Protected) Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Deprotection->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Z_pGlu_OH Z-pGlu-OH Activation In Situ Activation Z_pGlu_OH->Activation CouplingReagent Coupling Reagent (e.g., DIC/HOBt) CouplingReagent->Activation Activated_Z_pGlu_OH Activated Z-pGlu-OH Ester Activation->Activated_Z_pGlu_OH Activated_Z_pGlu_OH->Coupling Nucleophilic Attack Z_Peptide Resin-Bound Peptide with N-terminal Z-pGlu Coupling->Z_Peptide Formation of Peptide Bond Cleavage Cleavage from Resin and Removal of Protecting Groups Z_Peptide->Cleavage FinalPeptide Final pGlu-Peptide Cleavage->FinalPeptide

Caption: General workflow for incorporating Z-pGlu-OH in SPPS.

The mechanism of activation by a carbodiimide (DCC) and an additive (HOBt) is a common strategy to enhance coupling efficiency and reduce the risk of racemization, although racemization is not a concern for the pGlu moiety itself once formed.

G Mechanism of Z-pGlu-OH Activation with DCC/HOBt Z_pGlu_OH Z-pGlu-OH O_Acyl O-Acylisourea Intermediate (highly reactive) Z_pGlu_OH->O_Acyl + DCC DCC DCC HOBt_Ester HOBt Active Ester (less reactive, more selective) O_Acyl->HOBt_Ester + HOBt DCU DCU (byproduct) O_Acyl->DCU rearranges HOBt HOBt HOBt_Ester->HOBt regenerated Coupled_Peptide Coupled Peptide HOBt_Ester->Coupled_Peptide + Peptide-NH2 Peptide_NH2 Peptide-NH2

Caption: Activation of Z-pGlu-OH using DCC and HOBt.

Quantitative Data

While comprehensive quantitative data directly comparing various coupling reagents for Z-pGlu-OH is not extensively compiled in a single source, yields from related syntheses provide valuable insights. The efficiency of coupling is dependent on factors such as the coupling reagent, reaction time, and the steric hindrance of the resin-bound peptide. The table below summarizes reported yields for the synthesis of pGlu derivatives and pGlu-containing peptides using different strategies.

Product/ProcessProtecting Group StrategyCoupling/Synthesis MethodReported YieldReference
Z-pGlu-OH from Z-glutamic acid anhydrideZCyclization catalyzed by DCHAQuantitative
Boc-Gly-pGlu-Val-NH2BocSolution phase synthesis with CDI as coupling reagent79%
Fmoc-pGlu-OSuFmocConversion of Fmoc-pGlu-Cl with HOSu and NMM84%
pGlu-Leu-Gly-Pro-Gln-Gly-OHBoc/BzlReflux in TFA/anisole for cleavage and deprotection70%

Note: DCHA = Dicyclohexylamine, CDI = Carbonyldiimidazole, HOSu = N-Hydroxysuccinimide, NMM = N-Methylmorpholine, TFA = Trifluoroacetic acid.

Experimental Protocols

The following protocols provide a generalized methodology for the incorporation of Z-pGlu-OH in a standard solid-phase peptide synthesis workflow.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the desired peptide sequence already assembled.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and again with DMF (5 times).

  • Coupling of Z-pGlu-OH:

    • In a separate vessel, prepare the activation mixture:

      • Dissolve Z-pGlu-OH (3 equivalents relative to resin substitution) in DMF.

      • Add HOBt (3 equivalents).

      • Add DIC (3 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), extend the reaction time or repeat the coupling step with a fresh activation mixture.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Cleavage and Z-Group Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups and the Z-group. For the Z-group, catalytic hydrogenation (e.g., H₂, Pd/C in methanol) is a common method if the peptide is cleaved from the resin first. Alternatively, strong acidolysis (e.g., HBr in acetic acid) can be used, but this is a harsh method that may affect other parts of the peptide.

  • Purification:

    • Following cleavage, precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound (Z-pGlu-OH) is an essential reagent for the synthesis of peptides containing an N-terminal pyroglutamic acid residue. Its mechanism of action follows the established principles of peptide chemistry, involving the activation of its carboxylic acid and subsequent coupling to a free amine. The incorporation of the pGlu moiety is a key strategy in medicinal chemistry to enhance the stability and modulate the conformational properties of peptide-based therapeutics. Careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and purity of the final peptide product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Z-Protected Pyroglutamic Acid

N-Benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-L-pyroglutamic acid (Z-pGlu-OH), is a pivotal chiral building block and synthetic intermediate in modern organic chemistry and drug discovery.[1][2][3] Its conformationally constrained pyrrolidone ring, derived from the cyclization of glutamic acid, offers a rigid scaffold that is invaluable for creating structurally defined molecules.[1][4] The benzyloxycarbonyl (Z or Cbz) protecting group on the lactam nitrogen enhances solubility and provides a stable, yet readily cleavable, handle for multi-step syntheses. This guide provides a comprehensive overview of the core applications of Z-pGlu-OH, featuring detailed experimental protocols, quantitative data, and workflow visualizations to support its use in research and development.

Core Applications in Synthesis and Drug Discovery

Z-L-pyroglutamic acid is a versatile precursor utilized in diverse fields, from peptide synthesis to the development of neuroprotective agents and complex natural products.

Peptide Synthesis

The primary application of Z-pGlu-OH is in peptide synthesis. The pyroglutamyl moiety is the N-terminal residue of many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The cyclic structure protects the peptide from degradation by aminopeptidases, thereby extending its biological half-life.

  • Thyrotropin-Releasing Hormone (TRH) Analogues : Z-pGlu-OH is a fundamental starting material for the synthesis of TRH (pGlu-His-Pro-NH2) and its analogues. Modifications of the pyroglutamic acid ring are a key strategy for developing analogues with selective agonist or antagonist activity at TRH receptor subtypes (TRH-R1 and TRH-R2), which are targets for neurological disorders. For instance, replacing the pGlu residue with l-pyro-2-aminoadipic acid (pAad) has led to the discovery of potent and selective TRH-R2 agonists.

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists : In the synthesis of GnRH antagonists like Degarelix, unnatural amino acids are incorporated to enhance potency and duration of action. Z-protected pyroglutamic acid can serve as a chiral template or starting point for the synthesis of these complex, non-proteinogenic amino acids used in GnRH antagonist structures.

Asymmetric Synthesis and Chiral Scaffolding

As a readily available and inexpensive chiral synthon, Z-pGlu-OH is extensively used in asymmetric synthesis. Its two distinct carbonyl groups (lactam and carboxylic acid) and the protected nitrogen allow for differential modification, making it a versatile precursor for a wide range of chiral molecules.

  • Conformationally Constrained Amino Acids : The rigid pyroglutamate scaffold is an ideal starting point for synthesizing novel, conformationally restricted analogues of amino acids such as lysine, ornithine, and glutamine. These constrained analogues are crucial tools for studying peptide conformation-activity relationships and for designing peptidomimetics with improved pharmacological properties.

  • Bioactive Natural Products : The inherent chirality of Z-pGlu-OH is exploited in the total synthesis of complex bioactive natural products. It provides a reliable method for introducing a key stereocenter that is then elaborated to construct the final target molecule.

Drug Discovery and Development

Beyond peptide hormones, Z-pGlu-OH is a building block for various therapeutic agents.

  • Neuroprotective Agents : Research has shown that pyroglutamic acid and its derivatives exhibit neuroprotective properties. They have been investigated for their potential to protect against glutamate-induced seizures and cerebral ischemia. A combination of pyroglutamic acid and pyrrolidone was found to significantly increase cerebral blood circulation and survival rates in rat models of brain ischemia.

  • Cognitive Enhancers : Z-L-pyroglutamic acid is explored as a precursor in the development of cognitive enhancers, leveraging the known biological role of pyroglutamic acid in the brain.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of Z-protected pyroglutamic acid and its derivatives.

Table 1: Synthesis and Deprotection Yields of Z-L-Pyroglutamic Acid

Reaction Starting Material Reagents Yield (%) Reference(s)
Z-Group Protection Z-Glu-anhydride Dicyclohexylamine (DCHA) Quantitative (salt), 88% (free acid)

| Z-Group Deprotection | Z-pGlu-OH Derivative | H₂, 5% Pd/C, Methanol | Not specified, but generally high | |

Table 2: Biological Activity of TRH Analogues with Modified Pyroglutamic Acid Residue

Analogue Description Receptor Target Activity Metric Value Reference(s)
pAad replaces pGlu, N-1 isopropyl on His TRH-R1 EC₅₀ >100 µM
pAad replaces pGlu, N-1 isopropyl on His TRH-R2 EC₅₀ 1.9 µM
pAad replaces pGlu, N-1 methyl on His TRH-R1 EC₅₀ 0.0049 µM

| pAad replaces pGlu, N-1 methyl on His | TRH-R2 | EC₅₀ | 0.0024 µM | |

Key Experimental Protocols

Detailed methodologies for the synthesis, use, and deprotection of Z-L-pyroglutamic acid are provided below.

Synthesis of Z-L-Pyroglutamic Acid (Z-pGlu-OH)

This protocol is adapted from the cyclization of Z-L-glutamic acid anhydride.

Step 1: Formation of the DCHA Salt

  • Dissolve Z-L-glutamic acid anhydride (131.5 g, 0.5 mol) in a mixture of tetrahydrofuran (THF, 200 mL) and diethyl ether (Et₂O, 400 mL).

  • To this solution, add a solution of dicyclohexylamine (DCHA) (98 mL, 0.5 mol) in Et₂O (150 mL) dropwise with stirring.

  • Continue stirring for 12 hours.

  • Filter the resulting precipitate, which is the Z-pGlu-OH·DCHA salt.

  • Wash the salt thoroughly with Et₂O and recrystallize from chloroform/Et₂O or methanol.

    • Yield : Quantitative (221.6 g).

    • Melting Point : 199–200 °C.

Step 2: Liberation of the Free Acid

  • Suspend the Z-pGlu-OH·DCHA salt (44.4 g, 100 mmol) in a biphasic mixture of 1M hydrochloric acid (HCl, 300 mL) and ethyl acetate (EtOAc, 350 mL).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Recrystallize the residue from EtOAc/petroleum ether to yield pure Z-pGlu-OH.

    • Yield : 88% (23.2 g).

    • Melting Point : 134–135 °C.

Coupling of Z-pGlu-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling procedure on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin with the Fmoc group removed from the final amino acid) in N,N-dimethylformamide (DMF).

  • Activation Solution : In a separate vessel, dissolve Z-pGlu-OH (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

  • Coupling Reaction : Add the activated solution to the resin vessel and agitate at room temperature for 1-2 hours.

  • Washing : Thoroughly wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Confirmation : Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

Deprotection of the Z-Group (Hydrogenolysis)

This protocol outlines the removal of the benzyloxycarbonyl protecting group.

  • Dissolve the Z-protected peptide or molecule in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of Palladium on carbon (e.g., 5-10% Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving Z-protected pyroglutamic acid.

Synthesis_of_Z_pGlu_OH Synthesis of Z-L-Pyroglutamic Acid start Z-L-Glutamic Acid Anhydride salt Z-pGlu-OH·DCHA Salt (Quantitative Yield) start->salt THF / Et₂O dcha Dicyclohexylamine (DCHA) dcha->salt Cyclization Catalyst product Z-L-Pyroglutamic Acid (Z-pGlu-OH) (88% Yield) salt->product Acidification (EtOAc / H₂O) hcl 1M HCl hcl->salt

Caption: Workflow for the synthesis of Z-pGlu-OH via DCHA-catalyzed cyclization.

SPPS_Workflow General Workflow for Z-pGlu-OH in SPPS resin 1. Peptide-Resin (Free N-terminus) coupling 3. Coupling Reaction (1-2 hours, RT) resin->coupling activation 2. Activation of Z-pGlu-OH (HATU, DIEA in DMF) activation->coupling washing 4. Resin Washing (DMF, DCM) coupling->washing deprotection 5. Side-Chain Deprotection & Cleavage (e.g., TFA cocktail) washing->deprotection peptide 6. Crude Z-pGlu-Peptide deprotection->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Z-pGlu-OH.

Applications_Diagram Derivations from Z-Pyroglutamic Acid Scaffold zpga Z-L-Pyroglutamic Acid (Chiral Scaffold) peptides Peptide Synthesis zpga->peptides asymmetric Asymmetric Synthesis zpga->asymmetric drug_dev Drug Discovery zpga->drug_dev trh TRH Analogues peptides->trh gnrh GnRH Antagonists peptides->gnrh constrained_aa Constrained Amino Acids asymmetric->constrained_aa natural_prod Natural Products asymmetric->natural_prod neuro Neuroprotective Agents drug_dev->neuro cognitive Cognitive Enhancers drug_dev->cognitive

Caption: Logical relationships of applications derived from Z-pGlu-OH.

References

Z-Pyr-OH: A Versatile Scaffold for Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-Pyr-OH, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its rigid, cyclic structure, derived from L-glutamic acid, provides a unique conformational constraint that is advantageous in the design of potent and selective inhibitors for a range of therapeutic targets. The presence of the benzyloxycarbonyl (Z) protecting group offers stability and allows for selective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for prolyl oligopeptidase (POP) and dipeptidyl peptidase-4 (DPP-4), as well as its potential in the design of neuroprotective agents.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. The pyroglutamic acid moiety provides a chiral scaffold, which is often crucial for specific interactions with biological targets.

The synthesis of this compound derivatives, such as amides and esters, can be achieved through standard peptide coupling and esterification reactions.

This compound in the Development of Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative and psychiatric disorders.[1] Inhibition of POP is a promising therapeutic strategy for conditions like Alzheimer's disease and depression.[1]

Structure-Activity Relationship (SAR) of this compound-based POP Inhibitors

The this compound scaffold has been instrumental in the design of potent POP inhibitors. A key example is Z-Pro-Prolinal, a dipeptide aldehyde that acts as a transition-state analog inhibitor of POP.[2] The structure-activity relationship studies of POP inhibitors derived from this compound and related structures have revealed several key features for potent inhibition:

  • P1 Site Modification: The pyrrolidine ring of the pyroglutamic acid moiety fits into the S1 subsite of the POP active site. Modifications at this position are generally not well-tolerated.

  • P2 Site Variation: The benzyloxycarbonyl group occupies the S2 subsite. Variations in the aromatic ring and the carbamate linker can influence potency and selectivity.

  • Warhead Introduction: The introduction of an electrophilic "warhead" that can covalently or non-covalently interact with the catalytic serine residue (Ser554) in the active site of POP is crucial for high inhibitory potency. Aldehydes, nitriles, and boronic acids are common warheads used in POP inhibitors.[3][4]

Quantitative Data of this compound Derived POP Inhibitors

The inhibitory potency of this compound derivatives against POP is typically evaluated by measuring their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

CompoundTargetIC₅₀KᵢReference(s)
Z-Pro-ProlinalProlyl Oligopeptidase (POP)-5 nM
Z-Val-prolinalProlyl Oligopeptidase (POP)--
Z-Pyr-prolinalProlyl Oligopeptidase (POP)--
Z-Gly-Pro-CH₂ClProlyl Oligopeptidase (POP)--

Note: Specific IC₅₀ and Kᵢ values for Z-Val-prolinal, Z-Pyr-prolinal, and Z-Gly-Pro-CH₂Cl were not explicitly found in the search results, but their effectiveness was reported to be parallel to their in vitro inhibitory activities.

This compound in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) of this compound Analogues as DPP-4 Inhibitors

While direct incorporation of the intact this compound moiety into DPP-4 inhibitors is less common, the pyroglutamic acid scaffold serves as a valuable template for designing non-peptidomimetic inhibitors. The key SAR insights for DPP-4 inhibitors often revolve around mimicking the dipeptide substrate of the enzyme. The pyrrolidine ring of pyroglutamic acid can serve as a P1 residue mimic, and modifications at other positions can be explored to occupy the S1 and S2 pockets of the DPP-4 active site. The design of potent DPP-4 inhibitors often involves the incorporation of specific functional groups that can form key interactions with amino acid residues in the active site, such as hydrogen bonds with Glu205, Glu206, and Tyr662, and hydrophobic interactions with Phe357.

This compound in the Design of Neuroprotective Agents

The rigid framework of pyroglutamic acid makes it an attractive scaffold for the development of neuroprotective agents targeting various mechanisms implicated in neurodegenerative diseases. Derivatives of pyroglutamic acid have been investigated for their potential to modulate pathways involved in oxidative stress, neuroinflammation, and neuronal apoptosis. The conformational constraint imposed by the pyroglutamic acid ring can lead to higher binding affinity and selectivity for specific neuronal targets.

Experimental Protocols

General Protocol for the Synthesis of this compound Amides

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using a peptide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Peptide coupling reagent (e.g., HATU, HBTU, or DCC)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the base (2-3 equivalents) to the solution.

  • Add the peptide coupling reagent (1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

General Protocol for the Synthesis of this compound Esters

This protocol outlines a general method for the synthesis of esters from this compound and an alcohol using an acid catalyst.

Materials:

  • This compound

  • Alcohol

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus (optional, for removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Combine this compound (1 equivalent), the alcohol (excess), and the acid catalyst (catalytic amount) in the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove the water formed during the reaction. Otherwise, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Signaling Pathways and Workflows

Prolyl Oligopeptidase (POP) Signaling and Inhibition

POP_Signaling cluster_0 Physiological Role of POP cluster_1 Pathological Role in Neurodegeneration cluster_2 Therapeutic Intervention with this compound Derivatives Neuropeptides Proline-containing Neuropeptides POP Prolyl Oligopeptidase (POP) Neuropeptides->POP Cleavage Inactive_Fragments Inactive Fragments POP->Inactive_Fragments POP_up Upregulated POP Neuropeptide_depletion Neuropeptide Depletion POP_up->Neuropeptide_depletion Excessive Cleavage Neurodegeneration Neurodegeneration Neuropeptide_depletion->Neurodegeneration Z_Pyr_Inhibitor This compound based POP Inhibitor POP_inhibited Inhibited POP Z_Pyr_Inhibitor->POP_inhibited Inhibition DPP4_Signaling cluster_0 Incretin Pathway cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention with DPP-4 Inhibitors Food_Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Cleavage Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (this compound analog concept) DPP4_inhibited Inhibited DPP-4 DPP4_Inhibitor->DPP4_inhibited Inhibition Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Screening (Enzyme Inhibition Assays) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Navigating the Stability of Z-Pyr-OH in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) at the N-terminus of therapeutic peptides is a strategic approach to enhance their metabolic stability. The pyroglutamate (pGlu) moiety effectively blocks degradation by aminopeptidases, thereby prolonging the in vivo half-life of the peptide. However, the stability of the this compound residue itself is a critical consideration during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive overview of the stability of this compound in peptides, including its degradation pathways, factors influencing its stability, and detailed experimental protocols for its assessment.

Core Concepts: Understanding the Stability of this compound

The stability of a this compound-containing peptide is primarily influenced by the chemical liabilities of two key structural features: the pyroglutamic acid ring and the benzyloxycarbonyl (Z) protecting group.

1. Stability of the Pyroglutamic Acid Ring:

The five-membered lactam ring of pyroglutamic acid is susceptible to hydrolysis, particularly under acidic conditions. This can result in two primary degradation products:

  • Ring-Opening: The lactam is hydrolyzed to form an N-terminal glutamic acid (Glu) residue. This exposes a free N-terminus, making the peptide susceptible to degradation by aminopeptidases, thus negating the primary purpose of the pyroglutamate modification.

  • Peptide Bond Cleavage: The peptide bond between the pyroglutamic acid and the adjacent amino acid can be cleaved under strong acidic conditions.

While the pGlu residue confers significant resistance to enzymatic degradation by aminopeptidases, specific enzymes known as pyroglutamate aminopeptidases can recognize and cleave the pGlu moiety. The susceptibility to these enzymes is sequence-dependent and should be considered in the context of the peptide's therapeutic application and biological environment.

2. Stability of the Benzyloxycarbonyl (Z) Group:

The benzyloxycarbonyl group is a commonly used protecting group in peptide synthesis. Its stability is a crucial factor during the synthesis and handling of this compound-containing peptides. The Z-group is generally stable under moderately acidic and basic conditions. However, it is susceptible to cleavage under the following conditions:

  • Strong Acids: Reagents such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF) will cleave the Z-group. It is important to note that the Z-group is generally considered stable to the trifluoroacetic acid (TFA) cocktails commonly used for peptide cleavage from solid-phase resins in Fmoc/tBu chemistry.

  • Catalytic Hydrogenolysis: The Z-group can be readily removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst.

  • Sodium in Liquid Ammonia: This reducing agent will also cleave the Z-group.

For a this compound-containing peptide, the primary stability concern regarding the Z-group during its lifecycle as a therapeutic agent is its susceptibility to hydrolysis, particularly at non-neutral pH.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound in a wide range of peptide sequences and buffer conditions is not extensively available in the public domain, the following tables summarize the known stability characteristics and provide representative data for related structures. This information can be used to guide formulation development and stability study design.

Table 1: Chemical Stability of the Pyroglutamyl (pGlu) Moiety

Stress ConditionDegradation PathwayObservations and Quantitative Data
Acidic pH Ring-opening to Glutamic AcidThe pGlu-peptide bond is labile to acid hydrolysis. In dilute HCl, both ring-opening and cleavage of the pGlu-peptide linkage can occur[1]. The half-life of N-terminal glutamic acid to form pyroglutamic acid is approximately 9 months in a pH 4.1 buffer at 45°C, indicating that the reverse reaction (ring-opening) is also pH and temperature-dependent[2].
Neutral to Basic pH Generally StableThe rate of pGlu formation from glutamine is pH-dependent, with increased rates at non-neutral pH. This suggests that the pGlu ring is most stable around neutral pH[3][4].
Enzymatic Cleavage by Pyroglutamate AminopeptidasesSpecific enzymes can hydrolyze the pGlu residue. For example, the degradation of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) in human plasma is initiated by a specific pyroglutamyl aminopeptidase, with a half-life of 9.4 minutes at 37°C[5].

Table 2: Stability of the Benzyloxycarbonyl (Z) Group in Peptides

Stress ConditionCleavage/Degradation PathwayObservations and General Stability
Strong Acid (e.g., HBr/AcOH, HF) AcidolysisComplete and rapid cleavage.
Trifluoroacetic Acid (TFA) Generally StableThe Z-group is largely stable to standard TFA cleavage conditions used in solid-phase peptide synthesis.
Catalytic Hydrogenolysis (H₂/Pd-C) HydrogenolysisEfficient cleavage under mild conditions.
Aqueous Buffers (pH 4-8) HydrolysisThe stability of the Z-group in aqueous solutions is pH-dependent. While generally stable, prolonged exposure to non-neutral pH, especially at elevated temperatures, can lead to slow hydrolysis. Specific kinetic data is sequence and buffer dependent.

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of a this compound-containing peptide requires a systematic approach using forced degradation studies. These studies expose the peptide to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study of a this compound-Peptide

Objective: To identify the potential degradation products and pathways of a this compound-containing peptide under various stress conditions.

Materials:

  • This compound-peptide sample

  • Hydrochloric acid (HCl) solution (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Buffer solutions (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4, 5, 6, 7, 8)

  • Temperature-controlled incubator or water bath

  • Photostability chamber

  • RP-HPLC system with UV detector

  • Mass spectrometer (e.g., LC-MS)

  • pH meter

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound-peptide in high-purity water or an appropriate buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate samples at a controlled temperature (e.g., 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

    • Basic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize the samples with HCl before analysis.

    • Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the peptide stock solution (in a suitable buffer at a specific pH) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

    • Photostability: Expose the peptide stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a validated stability-indicating RP-HPLC method. The method should be able to separate the parent peptide from all significant degradation products.

    • Identify the degradation products by LC-MS by comparing their mass-to-charge ratios with the theoretical masses of potential degradation products (e.g., ring-opened peptide, peptide with cleaved Z-group, etc.).

Protocol 2: Isothermal Stability Study in Different Buffer Systems

Objective: To evaluate the long-term stability of the this compound-peptide in various pharmaceutically relevant buffer systems.

Materials:

  • This compound-peptide sample

  • A series of buffers (e.g., acetate pH 4.0, citrate pH 5.0, phosphate pH 6.0, phosphate pH 7.0, borate pH 8.0)

  • Temperature-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • RP-HPLC system with UV detector

  • Mass spectrometer (LC-MS)

Methodology:

  • Formulation Preparation: Prepare formulations of the this compound-peptide in each buffer system at the target concentration.

  • Stability Storage: Place the formulations in stability chambers under both accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the formation of degradation products using a validated stability-indicating RP-HPLC method. Characterize any significant degradants using LC-MS.

  • Data Analysis: Plot the percentage of remaining parent peptide versus time for each condition. Determine the degradation rate constants and shelf-life of the peptide in each buffer system.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Peptide_Stock Prepare this compound-Peptide Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M & 1M HCl, 40-60°C) Peptide_Stock->Acid Expose to Stress Base Basic Hydrolysis (0.1M & 1M NaOH, 40-60°C) Peptide_Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Peptide_Stock->Oxidation Expose to Stress Thermal Thermal Degradation (40-80°C in buffer) Peptide_Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Peptide_Stock->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization If applicable HPLC RP-HPLC Analysis (Purity & Degradant Profiling) Sampling->HPLC Neutralization->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Characterize Peaks Degradation_Pathways cluster_degradation Degradation Products Parent This compound-Peptide Ring_Opened Z-Glu-OH-Peptide (Ring-Opened) Parent->Ring_Opened Acid/Base Hydrolysis Z_Cleaved Pyr-OH-Peptide (Z-Group Cleaved) Parent->Z_Cleaved Strong Acid / Hydrogenolysis Peptide_Fragment Pyr-OH + H-Peptide (Peptide Bond Cleavage) Parent->Peptide_Fragment Strong Acid Hydrolysis TRH_Signaling_Pathway TRH Signaling Pathway TRH TRH (pGlu-His-Pro-NH₂) TRHR TRH Receptor (GPCR) TRH->TRHR Binds Gq Gq Protein TRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., TSH release) Ca2_release->Downstream PKC->Downstream

References

The Strategic Role of Z-Pyr-OH in the Synthesis of Neuroprotective Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with therapeutic potential, particularly in the realm of neuroprotection, demands precision, stability, and biological efficacy. A key strategy in achieving these attributes is the incorporation of a pyroglutamyl (pGlu) residue at the N-terminus of the peptide chain. This modification, often accomplished using Z-L-pyroglutamic acid (Z-Pyr-OH) or its derivatives, confers enhanced stability against enzymatic degradation, a critical factor for the bioavailability and therapeutic window of peptide-based drugs. This in-depth technical guide explores the pivotal role of this compound in the synthesis of neuroprotective peptides, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

The Significance of N-Terminal Pyroglutamic Acid in Neuroprotective Peptides

The N-terminal pyroglutamic acid is a cyclic lactam formed from a glutamine or glutamic acid residue.[1] This structural feature is not merely a synthetic artifact but a naturally occurring post-translational modification found in numerous biologically active peptides, including Thyrotropin-Releasing Hormone (TRH).[1] The primary advantage of a pGlu N-terminus is its ability to protect peptides from degradation by aminopeptidases, enzymes that cleave amino acids from the free N-terminus of a polypeptide chain.[2] This increased stability is paramount for neuroprotective peptides, which must traverse biological environments and maintain their structural integrity to exert their therapeutic effects.[2]

Z-L-pyroglutamic acid (this compound) is a valuable building block in peptide synthesis, specifically for the introduction of this protective pGlu moiety.[1] Its benzyloxycarbonyl (Z) protecting group allows for controlled coupling reactions within a solid-phase peptide synthesis (SPPS) workflow.

Quantitative Data on the Synthesis of Pyroglutamyl Peptides

The efficiency of incorporating a pyroglutamyl residue can be influenced by the chosen synthetic strategy, coupling reagents, and the specific peptide sequence. Below is a summary of typical yields and purities achieved in the synthesis of pGlu-containing peptides using solid-phase peptide synthesis (SPPS).

Synthetic StrategyCoupling ReagentCrude Yield (%)Purity (%)Reference
Fmoc-SPPSHCTU78.52 - 90.84>95
Fmoc-SPPSCOMU78.52 - 90.84>95
Fmoc-SPPSPyBOP78.52 - 90.84>95
Boc-SPPS (Direct Coupling)HBTU/HOBt60 - 80>90
Boc-SPPS (N-Terminal Cyclization)-50 - 70>85

Note: Yields and purities are dependent on the specific peptide sequence, resin, and purification methods employed. The data presented are illustrative of typical outcomes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a generic neuroprotective peptide containing an N-terminal pyroglutamyl residue using Fmoc-based solid-phase peptide synthesis (SPPS) with Fmoc-pGlu-OH, a derivative of this compound.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides)

  • Amino Acids: Fmoc-protected amino acids, Fmoc-pGlu-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA)

  • Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column, Acetonitrile (ACN), Water, TFA.

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • N-Terminal Pyroglutamic Acid Coupling:

    • After the final amino acid has been coupled and deprotected, prepare a solution of Fmoc-pGlu-OH (2 equivalents), HCTU (1.95 equivalents), and DIEA (4 equivalents) in DMF.

    • Add the activated Fmoc-pGlu-OH solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminal pGlu residue. Wash the resin thoroughly with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes in both synthesis and biological action. The following sections provide Graphviz DOT scripts to generate such diagrams, adhering to the specified design constraints.

Experimental Workflow for Neuroprotective Peptide Synthesis

This workflow outlines the key stages of solid-phase peptide synthesis for a pyroglutamylated neuroprotective peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage & Purification cluster_analysis Analysis & Final Product Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 AA_Coupling 3. Amino Acid Coupling Fmoc_Deprotection_1->AA_Coupling Chain_Elongation 4. Chain Elongation (Repeat) AA_Coupling->Chain_Elongation pGlu_Coupling 5. Fmoc-pGlu-OH Coupling Chain_Elongation->pGlu_Coupling Final_Deprotection 6. Final Fmoc Deprotection pGlu_Coupling->Final_Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Analysis 9. MS & HPLC Analysis Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: Solid-Phase Synthesis Workflow for pGlu-Peptides.

Neuroprotective Signaling Pathways

Many neuroprotective peptides exert their effects by modulating intracellular signaling cascades that promote cell survival and inhibit apoptosis. The PI3K/Akt and cAMP/PKA pathways are two such critical pathways.

Activation of the PI3K/Akt pathway is a central mechanism for promoting neuronal survival.

PI3K_Akt_Pathway pGlu_Peptide pGlu-Neuroprotective Peptide Receptor Cell Surface Receptor pGlu_Peptide->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival Promotes Anti_Apoptotic Anti-Apoptotic Proteins (e.g., inhibition of Bad, Caspases) Akt->Anti_Apoptotic Promotes Neuronal_Survival Neuronal Survival Pro_Survival->Neuronal_Survival Anti_Apoptotic->Neuronal_Survival

Caption: PI3K/Akt Neuroprotective Signaling Pathway.

The cAMP/PKA pathway is another important route through which neuroprotective signals can be transduced, leading to the activation of transcription factors that promote the expression of pro-survival genes.

cAMP_PKA_Pathway pGlu_Peptide pGlu-Neuroprotective Peptide GPCR GPCR pGlu_Peptide->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Pro-Survival Gene Expression CREB->Gene_Expression Promotes Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival

Caption: cAMP/PKA Neuroprotective Signaling Pathway.

Conclusion

The incorporation of a pyroglutamyl residue at the N-terminus of neuroprotective peptides is a critical strategy for enhancing their stability and, consequently, their therapeutic potential. This compound and its derivatives serve as indispensable tools in the solid-phase synthesis of these modified peptides. By understanding the detailed experimental protocols and the underlying biological mechanisms, researchers and drug development professionals can effectively design and synthesize novel, robust neuroprotective peptide candidates. The continued exploration of pGlu-containing peptides and their interactions with key signaling pathways, such as PI3K/Akt and cAMP/PKA, will undoubtedly pave the way for new therapeutic interventions for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Terminal Pyroglutamic Acid Peptides using Z-Pyr-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides featuring an N-terminal pyroglutamyl (pGlu or Pyr) residue represent a significant class of bioactive molecules, including hormones such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] The cyclic lactam structure of the pGlu residue confers enhanced stability against enzymatic degradation by aminopeptidases, thereby prolonging the peptide's biological half-life.[1] The synthesis of these peptides is a critical aspect of drug discovery and development.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides.[2] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] A key element of SPPS is the use of temporary protecting groups for the Nα-amino group of the incoming amino acid to prevent unwanted side reactions.[3] The benzyloxycarbonyl (Z or Cbz) group is a historically significant and still utilized Nα-protecting group, first introduced by Bergmann and Zervas. This document provides detailed protocols for the incorporation of N-terminal pyroglutamic acid into a peptide sequence using Z-L-pyroglutamic acid (Z-Pyr-OH) via Fmoc-based SPPS.

There are two primary strategies for synthesizing N-terminal pGlu peptides:

  • Direct Incorporation: This method involves the direct coupling of a protected pyroglutamic acid derivative, such as this compound, as the final amino acid residue onto the resin-bound peptide chain.

  • N-Terminal Cyclization: This strategy involves incorporating a protected glutamic acid or glutamine residue at the N-terminus, followed by a cyclization step to form the pyroglutamyl ring.

This guide will focus on the direct incorporation method using this compound.

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the standard steps for assembling the peptide chain on a solid support prior to the coupling of this compound.

1.1 Resin Preparation and Swelling:

  • Place the desired amount of Fmoc-Rink Amide resin (for peptide amides) or Wang resin (for peptide acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.

  • Drain the DMF.

1.2 Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

1.3 Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 equivalents) and an organic base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

  • After complete coupling, drain the solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

1.4 Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each amino acid in the desired peptide sequence. After the final amino acid is coupled, proceed to the final Fmoc deprotection (step 1.2) to expose the N-terminal amine for the subsequent coupling of this compound.

Protocol 2: Coupling of Z-L-Pyroglutamic Acid (this compound)

This protocol details the final coupling step to introduce the N-terminal Z-protected pyroglutamyl residue.

2.1 Reagents:

  • Z-L-pyroglutamic acid (this compound)

  • Coupling reagents (e.g., HBTU/DIEA or DIC/HOBt)

  • Solvent: DMF

2.2 Coupling Procedure:

  • Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF.

  • Method A (HBTU Activation):

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated solution to the peptide-resin.

  • Method B (DIC/HOBt Activation):

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and mix.

    • Add the activated solution to the peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of pyroglutamic acid, a longer coupling time may be necessary.

  • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the successful capping of all N-terminal amines.

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Dry the Z-pGlu-peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The stability of the N-terminal Z-group to standard TFA cleavage cocktails can be variable; it may be partially or fully cleaved. If a fully Z-protected peptide is desired, milder cleavage conditions that leave the Z-group intact would be necessary, followed by purification and subsequent deprotection if needed. However, for obtaining the final pGlu-peptide, a single strong acid cleavage is typically employed.

3.1 Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail based on the amino acid composition of the peptide. A standard and effective cocktail is Reagent K or a simpler TFA/TIS/H₂O mixture. The choice of scavengers is crucial to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.

Table 1: Common TFA-Based Cleavage Cocktails

Reagent NameComposition (v/v/w)Typical Application
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without Trp, Met, or Cys.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues.
TFA/EDT/H₂O/TIS 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TISGeneral purpose, good for peptides with Arg, Cys, Met, Trp.

3.2 Cleavage Procedure:

  • Place the dried Z-pGlu-peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • Wash the resin with a small amount of fresh TFA and add this to the ether solution.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide pellet under vacuum.

3.3 Peptide Purification:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze fractions for purity and collect the desired fractions.

  • Confirm the identity of the pure product by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final pGlu-peptide as a white powder.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the SPPS of a pGlu-peptide using this compound. Note that optimal conditions may vary depending on the peptide sequence and should be determined empirically.

Table 2: Quantitative Parameters for this compound SPPS Protocol

ParameterValue/RangeNotes
Resin Loading 0.3 - 1.0 mmol/gVaries by resin type.
Amino Acid Equivalents 3 - 5 eq.Relative to resin functionalization.
Coupling Reagent Equivalents 2.9 - 5 eq.For reagents like HBTU, HATU, DIC.
Base (DIEA) Equivalents 6 - 10 eq.For phosphonium/aminium salt activation.
Standard Coupling Time 1 - 2 hoursFor standard Fmoc-amino acids.
This compound Coupling Time 2 - 4 hoursMay require extended time for completion.
Fmoc Deprotection Time 2 x (5 + 15) minUsing 20% piperidine in DMF.
Cleavage Time 2 - 4 hoursWith TFA-based cleavage cocktails.
Expected Crude Purity 60 - 80%Highly sequence-dependent.
Expected Final Yield 10 - 40%After purification, highly sequence-dependent.

Visualizations

Workflow for this compound Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (Fmoc-SPPS) cluster_final_coupling Final Coupling cluster_cleavage Cleavage & Purification Resin Start Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA (HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Couple_ZPyr Couple this compound Final_Deprotection->Couple_ZPyr Cleavage Cleavage from Resin & Deprotection (TFA) Couple_ZPyr->Cleavage Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Product pGlu-Peptide Purify->Final_Product

Caption: Overall workflow for the solid-phase synthesis of a pGlu-peptide using this compound.

Strategies for N-Terminal Pyroglutamic Acid Incorporation

pGlu_Strategies cluster_direct Strategy 1: Direct Coupling cluster_cyclization Strategy 2: On-Resin Cyclization Start H₂N-Peptide-Resin Direct_Couple Couple Protected pGlu (e.g., this compound) Start->Direct_Couple Couple_Gln Couple Protected Gln (e.g., Fmoc-Gln(Trt)-OH) Start->Couple_Gln Protected_pGlu_Peptide Protected-pGlu-Peptide-Resin Direct_Couple->Protected_pGlu_Peptide Gln_Peptide Fmoc-Gln(Trt)-Peptide-Resin Couple_Gln->Gln_Peptide Deprotect_Fmoc Fmoc Deprotection Gln_Peptide->Deprotect_Fmoc Cyclize On-Resin Cyclization (e.g., Acetic Acid, Heat) Deprotect_Fmoc->Cyclize pGlu_Peptide pGlu-Peptide-Resin Cyclize->pGlu_Peptide

Caption: Two primary strategies for incorporating an N-terminal pyroglutamic acid residue.

Z-Group Deprotection and Final Cleavage Logic

Cleavage_Logic Start Z-pGlu-Peptide(PGs)-Resin Cleavage Treat with Strong Acid (e.g., TFA/Scavengers) Start->Cleavage Deprotection_Z N-Terminal Z-Group Cleavage Cleavage->Deprotection_Z Simultaneous Deprotection_SideChains Side-Chain Protecting Groups (PGs) Cleavage Cleavage->Deprotection_SideChains Simultaneous Cleavage_Resin Cleavage from Resin Linker Cleavage->Cleavage_Resin Simultaneous Crude_Peptide Crude pGlu-Peptide Deprotection_Z->Crude_Peptide Deprotection_SideChains->Crude_Peptide Cleavage_Resin->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Peptide Pure pGlu-Peptide Purification->Final_Peptide

Caption: Logical flow of the one-pot cleavage and deprotection step using strong acid.

References

Application Notes and Protocols: A Step-by-Step Guide to Z-Pyr-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of peptide synthesis. The introduction of specific N-terminal residues, such as pyroglutamic acid (pGlu), is often crucial for the stability and biological activity of therapeutic peptides. The benzyloxycarbonyl-protected pyroglutamic acid, Z-Pyr-OH (Z-pGlu-OH), is a key building block for incorporating this moiety. This document provides a detailed guide to the this compound coupling reaction, covering protocols, quantitative data, and the underlying workflow.

The coupling reaction involves the activation of the carboxylic acid of this compound, followed by nucleophilic attack from the amino group of a peptide or amino acid ester to form a stable amide bond.[1][2] The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization.[3]

Quantitative Data on Pyroglutamic Acid Coupling Reactions

The efficiency of the coupling reaction is influenced by the choice of coupling reagent, base, and reaction conditions. While extensive data for this compound specifically is distributed across various studies, the following table summarizes reported yields for the synthesis and coupling of pyroglutamic acid derivatives, providing valuable insights into expected outcomes.

Product/ProcessProtecting Group StrategyCoupling/Synthesis MethodReported YieldReference
Z-pGlu-OH from Z-glutamic acid anhydrideZCyclization catalyzed by DCHAQuantitative[4]
Z-pGlu-OH (from DCHA salt)ZAcidification of Z-pGlu-OH·DCHA salt88%
Boc-Gly-pGlu-Val-NH2BocSolution phase synthesis with CDI as coupling reagent79%
pGlu-Leu-Gly-Pro-Gln-Gly-OHBoc/BzlReflux in TFA/anisole for cleavage and deprotection70%
Z-L-Phg-Val-OMeZEDC-HCl/Oxyma Pure mediated coupling in DCM/DMF92%
Cyclization of H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OH-MPTA/HOBt/DIEA mediated coupling84%

Experimental Protocols

Below are detailed methodologies for performing this compound coupling reactions in both solution-phase and solid-phase synthesis, utilizing common classes of coupling reagents.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol describes a classic carbodiimide-mediated coupling method, suitable for many standard applications.

Materials:

  • This compound (1 equivalent)

  • Amine component (e.g., H-Xxx-OR, 1 equivalent)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1-2 equivalents, if the amine is a salt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Saturated aqueous solutions of NaHCO3, NH4Cl, and NaCl (brine)

Procedure:

  • Dissolution: Dissolve this compound (1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC-HCl (1.2 eq) to the cooled solution while stirring. Allow the activation to proceed for 15-20 minutes at 0 °C.

  • Amine Addition: If the amine component is an HCl or TFA salt, dissolve it in a minimal amount of DMF and add DIEA (1-2 eq) to neutralize it. Add the free amine solution to the activated this compound mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 1N HCl or saturated NH4Cl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Z-protected peptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol is adapted for Solid-Phase Peptide Synthesis (SPPS) and uses an aminium/uronium salt-based coupling reagent, which is highly efficient for more demanding couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA, 6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal protecting group (e.g., Fmoc) is present, deprotect it using standard conditions (e.g., 20% piperidine in DMF).

  • Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove residual deprotection reagents.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIEA (6 eq) to the solution.

    • Allow the pre-activation to proceed for 2-3 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated this compound solution to the washed peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling progress using a qualitative method like the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Next Step: The resin is now ready for the next step in the synthesis, either another coupling cycle or final cleavage from the resin.

Visualizing the Workflow and Reaction Mechanism

Understanding the sequence of steps and the chemical transformations is key to successful synthesis. The following diagrams illustrate the general workflow for a this compound coupling reaction and the underlying chemical mechanism.

G cluster_workflow Experimental Workflow for this compound Coupling prep 1. Preparation Dissolve this compound & Additives cool 2. Cooling Cool mixture to 0°C prep->cool Ice Bath act 3. Activation Add Coupling Reagent (e.g., EDC) cool->act Initiates activation amine 4. Amine Addition Add deprotected peptide/amine act->amine react 5. Reaction Stir at RT for 4-12h amine->react Amide bond formation workup 6. Work-up & Purification Isolate final product react->workup

Caption: General experimental workflow for solution-phase this compound coupling.

G cluster_mechanism This compound Coupling Mechanism (Carbodiimide Example) ZPyrOH This compound (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (O-acylisourea) ZPyrOH->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActivatedIntermediate Reacts with PeptideBond Z-Pyr-NH-R (Peptide Bond) ActivatedIntermediate->PeptideBond + Amine Byproduct Urea By-product ActivatedIntermediate->Byproduct Releases Amine R-NH2 (Amine) Amine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of this compound activation and amide bond formation.

References

Application Notes and Protocols for the Deprotection of N-Benzyloxycarbonyl-Pyroglutamic Acid (Z-Pyr-OH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from N-terminal pyroglutamic acid (pGlu) residues in synthetic peptides. The Z-group is a common urethane-type protecting group in peptide synthesis, and its efficient removal is crucial for the successful synthesis of peptides with an N-terminal pGlu moiety.

Introduction

N-terminal pyroglutamic acid is a key structural feature in many biologically active peptides, conferring enhanced stability against degradation by aminopeptidases. The benzyloxycarbonyl (Z) group is often employed to protect the secondary amine of the pyroglutamic acid lactam ring during peptide synthesis. The deprotection of Z-pGlu-OH is a critical step that requires careful consideration of reagents and reaction conditions to ensure high yield and purity of the final peptide, while preserving the integrity of the pGlu ring and other sensitive residues in the peptide chain.

The two primary methods for the cleavage of the Z-group are catalytic hydrogenolysis and acidolysis. The choice of method depends on the overall composition of the peptide, particularly the presence of other protecting groups and sensitive amino acid residues.

Deprotection Methods

There are two main strategies for the removal of the Z-group from a pyroglutamic acid residue:

  • Catalytic Hydrogenolysis: This is the preferred and milder method for Z-group deprotection. It involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is highly selective and generally does not affect other common protecting groups, with the exception of those that are also susceptible to reduction.

  • Acidolysis: This method employs strong acids to cleave the Z-group. While effective, it is a harsher method and can lead to side reactions if not carefully controlled. Common reagents for acidolysis include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA). The pyroglutamic acid lactam ring is generally stable under anhydrous acidic conditions, but prolonged exposure to aqueous acid can cause its hydrolysis to glutamic acid.[1]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the deprotection of Z-protected amino acids. Note that these are general conditions, and optimization for specific peptide sequences containing Z-pGlu-OH is recommended.

Deprotection MethodReagents & CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenolysis H₂ gas (1 atm), 10% Pd/CMethanol, Acetic Acid, or DMFRoom Temperature1 - 4> 95Preferred method; mild conditions. Catalyst poisoning can occur with sulfur-containing residues.
Catalytic Transfer Hydrogenolysis Ammonium formate, 10% Pd/CMethanolRoom Temperature1 - 6> 90Avoids the use of hydrogen gas.[2]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature0.5 - 280 - 95Harsh conditions; potential for side reactions. Scavengers may be required.
Acidolysis Trifluoroacetic Acid (TFA)Neat or in DCMRoom Temperature1 - 385 - 95Commonly used for final deprotection in solid-phase synthesis.[3] The Z-group is relatively stable to TFA alone and may require stronger acidic conditions for complete removal.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of Z-pGlu-Peptide

This protocol describes the removal of the Z-group from a pyroglutamyl peptide in solution phase using catalytic hydrogenolysis.

Materials:

  • Z-pGlu-peptide

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the peptide)

  • Anhydrous Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Celatom® or filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Z-pGlu-peptide in a suitable solvent (e.g., MeOH or AcOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon) before adding the catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a hydrogen-filled balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celatom® or a similar filter aid to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Diagram of Catalytic Hydrogenolysis Workflow:

cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve Z-pGlu-Peptide Catalyst Add Pd/C Catalyst Start->Catalyst H2 Introduce H2 Gas Catalyst->H2 Stir Stir at RT H2->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate End Deprotected pGlu-Peptide Evaporate->End

Caption: Workflow for Z-group deprotection by catalytic hydrogenolysis.

Protocol 2: Acidolysis of Z-pGlu-Peptide with HBr in Acetic Acid

This protocol describes the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid. This method is suitable for peptides that are stable to strong acidic conditions.

Materials:

  • Z-pGlu-peptide

  • 33% (w/w) Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the Z-pGlu-peptide in a dry round-bottom flask.

  • Add the 33% HBr in acetic acid solution to the peptide. The reaction is typically performed neat.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC. The deprotection is usually complete within 30 minutes to 2 hours.

  • Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated peptide hydrobromide salt by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Dry the deprotected peptide under vacuum.

Diagram of Acidolysis Deprotection Workflow:

cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up Start Z-pGlu-Peptide Reagent Add HBr in Acetic Acid Start->Reagent Stir Stir at RT Reagent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Precipitate Precipitate in Ether Monitor->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate End Deprotected pGlu-Peptide (HBr salt) Isolate->End

Caption: Workflow for Z-group deprotection by acidolysis with HBr.

Potential Side Reactions and Considerations

  • Catalyst Poisoning: In catalytic hydrogenolysis, the presence of sulfur-containing amino acids (e.g., methionine, cysteine) can poison the palladium catalyst, leading to incomplete deprotection. In such cases, a larger amount of catalyst or alternative deprotection methods may be necessary.

  • Pyroglutamic Acid Ring Opening: While the pGlu lactam ring is generally stable, prolonged exposure to strong aqueous acidic conditions can lead to hydrolysis, converting the pyroglutamic acid residue to glutamic acid.[1] It is therefore recommended to use anhydrous conditions for acidolysis and to minimize reaction times.

  • Acid-Labile Protecting Groups: When using acidolysis, other acid-labile protecting groups in the peptide (e.g., Boc, t-butyl ethers) will also be cleaved. The choice of deprotection method must be compatible with the overall protecting group strategy.

  • Scavengers in Acidolysis: During acidolysis, reactive carbocations can be generated, which may lead to side reactions with sensitive residues like tryptophan and tyrosine. The addition of scavengers (e.g., anisole, thioanisole) to the cleavage cocktail can help to mitigate these side reactions.

Conclusion

The deprotection of Z-pGlu-OH is a critical step in the synthesis of pyroglutamyl peptides. Catalytic hydrogenolysis is the method of choice due to its mild and selective nature. Acidolysis offers a viable alternative, particularly in the context of solid-phase peptide synthesis where it can be performed concurrently with resin cleavage and the removal of other acid-labile protecting groups. Careful selection of the deprotection method and optimization of reaction conditions are essential to achieve a high yield of the desired peptide with minimal side products.

References

Application Notes and Protocols for Z-Pyr-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pyroglutamic acid (pGlu or Pyr) is a common post-translational modification in many biologically active peptides, conferring enhanced stability against degradation by aminopeptidases. The use of N-protected pyroglutamic acid derivatives, such as Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH), is a key strategy in manual peptide synthesis to introduce this residue at the N-terminus of a peptide chain. The Z-protecting group offers good stability during synthesis and can be removed under specific conditions.

These application notes provide detailed protocols and data for the effective use of this compound in manual solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Comparative Yields of N-Protected Pyroglutamic Acid Derivatives

While direct comparative studies on coupling efficiency under identical conditions are limited, the following table summarizes reported synthesis yields for various N-protected pyroglutamic acid building blocks.

N-Protecting GroupDerivativeSynthesis MethodReported Yield (%)Reference
Z (Benzyloxycarbonyl) Z-pGlu-OH Cyclization of Z-Glu-anhydride followed by acidification of the DCHA salt88[1]
Boc (tert-Butoxycarbonyl)Boc-pGlu-OHFrom methyl L-pyroglutamate and di-tert-butyl dicarbonateHigh (product purity >99%)[1]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-pGlu-OHFrom Fmoc-Glu-OH and thionyl chloride, followed by hydrolysis80[1]

Note: The yield for Z-pGlu-OH refers to the overall yield of the synthesis of the building block itself. Coupling efficiency in peptide synthesis will depend on the specific coupling reagents, peptide sequence, and reaction conditions.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Terminal Capping with this compound

This protocol is designed for the manual synthesis of a peptide on a solid support and subsequent capping with this compound.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound (Z-pGlu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)

  • Kaiser test kit

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

2. Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM. Confirm the presence of a free amine using the Kaiser test.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the Z-Pyr-peptide-resin under vacuum.

  • Cleavage and Z-Group Removal:

    • Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group is generally stable to standard TFA cleavage conditions used for Boc and tBu groups.

    • For Z-group removal, catalytic hydrogenation (e.g., H₂/Pd-C in methanol or ethanol) is a common method. This step is typically performed after the peptide has been cleaved from the resin and purified.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of a dipeptide in solution using this compound.

1. Materials and Reagents:

  • This compound (Z-pGlu-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

2. Protocol Steps:

  • Free-Basing of the Amino Acid Ester: Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add TEA or DIEA (1.1 equivalents). Stir for 15-30 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or THF. Cool the solution to 0°C.

  • Coupling Reaction:

    • Add DCC or DIC (1.1 equivalents) to the this compound solution at 0°C.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the free-based amino acid ester solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Deprotection: The Z-group can be removed by catalytic hydrogenation (H₂/Pd-C) to yield the final dipeptide.

Mandatory Visualizations

experimental_workflow_spps start Start: Peptide-Resin (free N-terminus) swell 1. Resin Swelling (DMF) start->swell deprotect 2. N-terminal Deprotection (if necessary) swell->deprotect activate 3. Activation of this compound (DIC/HOBt in DMF) deprotect->activate couple 4. Coupling Reaction (2-4 hours, RT) activate->couple wash1 5. Washing (DMF, DCM) couple->wash1 dry 6. Drying wash1->dry cleave 7. Cleavage from Resin (TFA cocktail) dry->cleave deprotect_z Z-Group Removal (Catalytic Hydrogenation) cleave->deprotect_z precipitate 8. Precipitation (Cold Ether) deprotect_z->precipitate purify Purification (RP-HPLC) precipitate->purify end End: Purified pGlu-Peptide purify->end

Caption: Workflow for Manual Solid-Phase Peptide Synthesis of a pGlu-Peptide using this compound.

experimental_workflow_solution cluster_reactants Reactants z_pyr This compound activate Activation (DCC/HOBt, 0°C) z_pyr->activate aa_ester Amino Acid Ester couple Coupling Reaction (RT, overnight) aa_ester->couple activate->couple workup Work-up (Extraction, Washing) couple->workup purify Purification (Chromatography) workup->purify deprotect Z-Group Deprotection (Catalytic Hydrogenation) purify->deprotect end Final Dipeptide deprotect->end

Caption: Workflow for Solution-Phase Synthesis of a Dipeptide using this compound.

Discussion and Best Practices

  • Racemization: The use of carbodiimide coupling reagents like DCC and DIC can lead to racemization, especially for sensitive amino acids. The addition of HOBt is crucial to suppress this side reaction. For particularly sensitive couplings, alternative coupling reagents such as HATU or HBTU can be considered, although their compatibility with Z-protected amino acids should be verified.

  • Diketopiperazine (DKP) Formation: When coupling the third amino acid to a dipeptide-resin, especially if the second residue is proline or another residue prone to cyclization, DKP formation can be a significant side reaction. To minimize this, ensure rapid and efficient coupling of the third amino acid.

  • Cleavage of the Z-Group: The benzyloxycarbonyl (Z) group is stable to the acidic conditions typically used for cleavage from Wang or Rink amide resins (e.g., high concentrations of TFA).[2] This allows for the isolation of a fully protected or side-chain deprotected peptide with the N-terminal Z-group intact. Subsequent removal of the Z-group is most commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This method is clean but may not be suitable for peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst. In such cases, alternative deprotection methods like treatment with HBr in acetic acid can be used, although the conditions are harsh and may affect other parts of the peptide.

  • Solubility: Z-protected amino acids and peptides can sometimes have limited solubility in common organic solvents. It may be necessary to use solvent mixtures or more polar solvents like N-methylpyrrolidone (NMP) to ensure complete dissolution during the coupling reaction.

By following these protocols and considering the best practices, researchers can successfully incorporate this compound into their manual peptide synthesis workflows to produce N-terminally pyroglutamylated peptides for a variety of research and drug development applications.

References

Application Notes & Protocols: Automated Solid-Phase Synthesis of N-Terminal Pyroglutamyl (pGlu) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-terminal pyroglutamic acid (pGlu) is a structural feature found in numerous biologically active peptides, including Thyrotropin-Releasing Hormone (TRH).[1] This modification, a cyclic lactam of glutamic acid, confers significant stability by protecting peptides from degradation by N-terminal aminopeptidases.[1] In pharmaceutical and drug development, the incorporation of a pGlu moiety can extend the half-life and enhance the therapeutic potential of peptide-based drugs.

The most efficient method for introducing this feature is through the direct coupling of a protected pyroglutamic acid derivative during automated solid-phase peptide synthesis (SPPS). While various protected forms exist, such as Z-Pyr-OH (Cbz-L-pyroglutamic acid) and Boc-Pyr-OH (N-Boc-L-pyroglutamic acid), their compatibility with standard automated SPPS workflows differs significantly. This compound, protected by a carbobenzyloxy (Z or Cbz) group, requires hydrogenolysis for removal, a condition not standard on automated synthesizers. In contrast, Boc-Pyr-OH utilizes the tert-butyloxycarbonyl (Boc) protecting group, which is readily cleaved by trifluoroacetic acid (TFA), making it fully compatible with Boc-chemistry automated SPPS.[2]

These notes provide a comprehensive overview and detailed protocols for the incorporation of N-terminal pyroglutamic acid in automated SPPS, with a focus on the widely used and compatible Boc-Pyr-OH.

Application Notes

Principle of Pyroglutamyl (pGlu) Capping

The incorporation of pyroglutamic acid is performed as the final step in the peptide chain elongation process. After the desired peptide sequence is assembled on the solid support, the N-terminal protecting group of the final amino acid is removed. Subsequently, a protected pyroglutamic acid derivative (e.g., Boc-Pyr-OH) is activated and coupled to the free N-terminal amine of the peptide-resin. This "capping" step completes the synthesis prior to side-chain deprotection and cleavage from the resin.

Comparison of Protected Pyroglutamic Acid Derivatives

The choice of the protecting group on the pyroglutamic acid is critical for compatibility with the overall SPPS strategy. The following table summarizes the key differences between this compound and Boc-Pyr-OH.

FeatureThis compound (Cbz-L-pyroglutamic acid)Boc-Pyr-OH (N-Boc-L-pyroglutamic acid)
Nα-Protecting Group Carbobenzyloxy (Z or Cbz)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd)Moderate Acid (e.g., Trifluoroacetic Acid, TFA)[2]
Automated SPPS Compatibility Not directly compatible with standard cyclesFully compatible with Boc-chemistry SPPS workflows[2]
Primary Application Solution-phase synthesis, building block for complex moleculesN-terminal capping in automated Boc-SPPS

Table 1: Comparison of this compound and Boc-Pyr-OH for SPPS.

General Workflow for pGlu-Peptide Synthesis

The automated synthesis of a pGlu-containing peptide follows a structured workflow from initial resin setup to final product analysis. The process ensures high purity and yield of the target peptide.

cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_final Final Processing Resin Select & Swell Resin (e.g., MBHA Resin) Load Load First Amino Acid Resin->Load Elongation Stepwise Chain Elongation (Automated Boc-SPPS Cycles) Load->Elongation Deprotection Final Nα-Boc Deprotection Elongation->Deprotection Coupling Couple Boc-Pyr-OH Deprotection->Coupling Cleavage HF Cleavage & Side-Chain Deprotection Coupling->Cleavage Purification Purify via RP-HPLC Cleavage->Purification Analysis Analyze via Mass Spec & HPLC Purification->Analysis

Figure 1: Overall workflow for automated synthesis of a pGlu-peptide.

Experimental Protocols

Protocol 1: Automated N-Terminal Capping with Boc-Pyr-OH

This protocol details the final synthesis cycle for capping a peptide with Boc-Pyr-OH using a standard automated Boc-chemistry peptide synthesizer.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-Pyr-OH (N-Boc-L-pyroglutamic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Automated Synthesizer Cycle for Boc-Pyr-OH Coupling:

The following table outlines a typical automated synthesizer cycle for the final capping step. This assumes the previous amino acid's Boc group has just been removed.

StepReagent/SolventDuration (min)RepeatsPurpose
1DCM Wash13xRemove residual TFA.
2DMF Wash12xSolvent exchange for neutralization.
35% DIEA in DCM22xNeutralize the N-terminal amine TFA salt.
4DMF Wash13xRemove excess base.
5Activated Boc-Pyr-OH solution30-601xCouple Boc-Pyr-OH to the peptide chain.
6DMF Wash12xRemove excess reagents and byproducts.
7DCM Wash13xPrepare resin for drying.

Table 2: Automated synthesizer program for the final Boc-Pyr-OH coupling cycle.

Procedure for Boc-Pyr-OH Activation:

  • In a separate vessel, dissolve Boc-Pyr-OH (2 equivalents relative to resin substitution) and HBTU (1.95 equivalents) in DMF.

  • Add DIEA (3 equivalents) to the solution to begin the activation.

  • Allow the pre-activation to proceed for 2-3 minutes before delivering the solution to the reaction vessel containing the deprotected peptide-resin.

start Start: Peptide-Resin with N-terminal Boc group deprotect Deprotection (TFA in DCM) start->deprotect wash1 Wash (DCM, DMF) deprotect->wash1 neutralize Neutralization (DIEA in DCM/DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 couple Coupling (Activated Boc-Pyr-OH) wash2->couple wash3 Final Wash (DMF, DCM) couple->wash3 end End: Boc-pGlu-Peptide-Resin wash3->end

Figure 2: Detailed workflow for the automated coupling of Boc-Pyr-OH.
Protocol 2: HF Cleavage and Deprotection

This procedure is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups, standard in Boc-SPPS.

WARNING: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

  • Thoroughly dry the final peptidyl-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage reaction vessel.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • Cool the vessel to 0°C.

  • Carefully condense liquid HF into the vessel.

  • Perform the cleavage reaction at 0°C for 1 hour. This step removes the peptide from the resin and cleaves most benzyl-based side-chain protecting groups.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide powder.

Protocol 3: Peptide Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., a mixture of 0.1% TFA in water and acetonitrile). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Collect fractions and analyze their purity by analytical RP-HPLC.

  • Identity Confirmation: Confirm the molecular weight of the pure product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Freeze-dry the pure fractions to obtain the final pGlu-peptide as a white, fluffy powder.

Quantitative Data Summary

While precise coupling efficiencies can vary based on the peptide sequence, the following parameters are recommended for achieving high-yield N-terminal capping with Boc-Pyr-OH.

ParameterRecommended ValueNotes
Boc-Pyr-OH 2.0 equivalentsRelative to the initial substitution of the resin.
Coupling Reagent (HBTU) 1.95 equivalentsSlightly less than the amino acid to ensure complete activation.
Activation Base (DIEA) 3.0 equivalentsTo facilitate the formation of the active ester.
Coupling Time 30 - 60 minutesCan be extended for sterically hindered N-termini.
Solvent DMFStandard solvent for Boc-SPPS coupling reactions.

Table 3: Recommended Reagent Stoichiometry and Conditions for Boc-Pyr-OH Coupling.

References

Application Notes and Protocols for Z-Pyr-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling of N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in the synthesis of peptides and peptidomimetics. The protocols outlined below are based on established peptide coupling methodologies and can be adapted to specific research needs.

Introduction to this compound

This compound, or N-Benzyloxycarbonyl-L-pyroglutamic acid, is a protected amino acid derivative frequently utilized in peptide synthesis.[1][2] The pyroglutamic acid moiety is found at the N-terminus of many biologically active peptides, where it confers stability against degradation by aminopeptidases.[3] The benzyloxycarbonyl (Z) protecting group on the nitrogen atom of the pyroglutamic acid ring prevents unwanted side reactions during peptide bond formation.[3][4]

Coupling Agents for this compound

The formation of an amide bond between this compound and an amine-containing molecule requires the activation of the carboxylic acid group of this compound. This is achieved using a variety of coupling reagents. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the degree of side reactions such as racemization.

Common classes of coupling reagents suitable for this compound coupling include:

  • Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

  • Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), which are also highly effective.

  • Imidazolium-based Reagents: 1,1'-Carbonyldiimidazole (CDI) is another effective coupling reagent, particularly for solution-phase synthesis.

Quantitative Data on Coupling Reactions

The following table summarizes reported yields for coupling reactions of pyroglutamic acid derivatives using various coupling agents. While not all examples use this compound specifically, the data provides a useful reference for expected efficiencies.

Carboxylic AcidCoupling ReagentAmine/Peptide FragmentSolventBaseYield (%)Reference
Boc-pGlu-OHHBTUResin-bound peptideDMFDIEAHigh (not specified)
Boc-pGlu-OHCDIH-Val-NH2Not specifiedNot specified79
Z-Glu-anhydrideDCHA (catalyst for cyclization)-THF/Et2O-Quantitative
pGlu-OHDCCPeptideNot specifiedNot specifiedNot specified

Experimental Protocols

The following are generalized protocols for the coupling of this compound using common coupling reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: this compound Coupling using HBTU/HATU

This protocol is adapted from established procedures for uronium salt-based couplings and is suitable for both solution-phase and solid-phase synthesis.

Materials:

  • This compound

  • Amine-containing substrate (e.g., amino acid ester, peptide-resin)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.1 - 1.2 equivalents) and the amine substrate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIEA (2.0 - 3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: In a separate vessel, dissolve HBTU or HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling: Add the HBTU/HATU solution to the reaction mixture containing this compound, the amine, and DIEA.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up (for solution-phase): Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: this compound Coupling using DCC/HOBt

This protocol describes a classic carbodiimide-mediated coupling method.

Materials:

  • This compound

  • Amine-containing substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.1 equivalents), the amine substrate (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-24 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Work-up (for solution-phase): Filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with aqueous acid, base, and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow for peptide coupling and the specific activation of this compound.

G General Peptide Coupling Workflow cluster_activation Activation cluster_coupling Coupling This compound This compound Activated_Intermediate Activated_Intermediate This compound->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling_Reagent Coupling_Reagent->Activated_Intermediate Peptide_Product Peptide_Product Activated_Intermediate->Peptide_Product + Amine Amine Amine Amine->Peptide_Product Purification Purification Peptide_Product->Purification Work-up

Caption: General workflow for peptide coupling reactions.

G This compound Activation and Coupling ZPyrOH This compound ActiveEster Activated O-Acylisourea Intermediate ZPyrOH->ActiveEster Activation HBTU HBTU HBTU->ActiveEster DIEA DIEA DIEA->ActiveEster Base PeptideBond Z-Pyr-NH-R (Peptide Product) ActiveEster->PeptideBond Nucleophilic Attack Amine R-NH2 Amine->PeptideBond Byproducts Byproducts (HOBt, Tetramethylurea) PeptideBond->Byproducts

Caption: Activation of this compound with HBTU and subsequent coupling.

References

Application Notes and Protocols for the Analysis of Z-Pyr-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing an N-terminal pyroglutamic acid (Z-Pyr-OH or pGlu) residue represent a significant class of endogenous and therapeutic biomolecules. This modification, formed by the cyclization of an N-terminal glutamine or glutamic acid, confers resistance to aminopeptidases, thereby increasing the peptide's in vivo stability and half-life. However, this blocked N-terminus presents a considerable challenge for traditional peptide analysis methods like Edman degradation.

This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of this compound containing peptides using modern analytical techniques. The methodologies described herein are essential for researchers and professionals involved in drug discovery, development, and quality control of peptide-based therapeutics.

Analytical Strategies Overview

The analysis of this compound containing peptides primarily relies on a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) is the cornerstone for separation, while mass spectrometry (MS) provides sensitive and specific detection and structural elucidation. For structural confirmation and conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less routine, tool. Enzymatic digestion using pyroglutamate aminopeptidase can be employed to remove the N-terminal pGlu residue, facilitating sequence analysis.

A general workflow for the analysis of this compound containing peptides from biological matrices is depicted below.

Analytical Workflow for this compound Peptides cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Tissue Samples Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Homogenization->Extraction Enzymatic_Digestion Enzymatic Digestion (Optional) Extraction->Enzymatic_Digestion For sequencing HPLC HPLC / UHPLC Separation Extraction->HPLC Enzymatic_Digestion->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR For structural studies Quantification Quantification MS->Quantification Identification Identification & Sequencing MS->Identification Structure Structural Elucidation NMR->Structure

Figure 1: General analytical workflow for this compound peptides.

Data Presentation: Quantitative Method Performance

The following table summarizes representative quantitative performance data for the analysis of this compound containing peptides using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These values are indicative of what can be achieved with a well-developed and validated method.

ParameterTypical PerformanceNotes
Limit of Detection (LOD) 1 - 10 fmolFor Thyrotropin-Releasing Hormone (TRH), a LOD of 1 fmol has been reported[1][2].
Lower Limit of Quantitation (LLOQ) 5 - 50 fmolTypically 2-5 times the LOD, ensuring acceptable precision and accuracy.
Linearity (R²) ≥ 0.995Over a concentration range of at least 2-3 orders of magnitude.
Recovery 85 - 115%Recovery from biological matrices after sample preparation (e.g., SPE).
Precision (%RSD) < 15%For intra- and inter-day precision at low, medium, and high QC levels.
Accuracy (%Bias) ± 15%For intra- and inter-day accuracy at low, medium, and high QC levels.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and concentration of this compound containing peptides from plasma or serum using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., Sep-Pak™)

  • Binding Buffer: 1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Elution Buffer: 60% Acetonitrile, 1% TFA, 39% HPLC-grade water

  • Protease Inhibitor Cocktail

  • Centrifuge

  • Vacuum manifold (optional)

Procedure:

  • Sample Collection and Pre-treatment:

    • Collect blood in EDTA-containing tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.[3]

    • Immediately add a protease inhibitor cocktail to the plasma.[3]

    • Mix an equal volume of Binding Buffer with the plasma sample.[3]

    • Vortex and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of Elution Buffer.

    • Equilibrate the cartridge with 3 x 3 mL of Binding Buffer.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 x 3 mL of Binding Buffer to remove salts and other hydrophilic impurities. Discard the wash.

  • Elution:

    • Elute the peptide with 3 mL of Elution Buffer into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate using a centrifugal vacuum concentrator.

    • Reconstitute the dried peptide extract in a suitable volume of the initial HPLC mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound Peptides

This protocol provides a starting point for developing an HPLC-MS/MS method for the quantification of a this compound containing peptide.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • HPLC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • HPLC Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      10.0 40
      12.0 95
      14.0 95
      14.1 5

      | 16.0 | 5 |

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for identification.

    • Precursor and Product Ions: These must be optimized for the specific this compound peptide of interest. For example, for Thyrotropin-Releasing Hormone (TRH), a specific b2 product ion at m/z 249.1, corresponding to the pyroglutamic acid-histidine dipeptide, can be monitored.

    • Collision Energy: Optimize for the specific precursor-product ion transition.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximal signal intensity.

Protocol 3: Enzymatic Removal of this compound for Sequence Analysis

This protocol outlines the use of pyroglutamate aminopeptidase to deblock the N-terminus of a this compound containing peptide, enabling subsequent sequencing by Edman degradation or MS/MS.

Materials:

  • Pyroglutamate aminopeptidase

  • Digestion Buffer: e.g., 50 mM phosphate buffer, pH 7.5, containing 10 mM DTT and 1 mM EDTA.

  • Purified this compound containing peptide

Procedure:

  • Dissolve the purified peptide in the digestion buffer to a concentration of 1-10 mg/mL.

  • Add pyroglutamate aminopeptidase at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding an acid (e.g., 1% TFA) or by heating.

  • The deblocked peptide can be purified by RP-HPLC prior to sequencing.

Mandatory Visualizations

Signaling Pathway: Thyrotropin-Releasing Hormone (TRH)

TRH, a this compound containing tripeptide (pGlu-His-Pro-NH2), plays a crucial role in the hypothalamic-pituitary-thyroid (HPT) axis. The following diagram illustrates its primary signaling pathway.

TRH_Signaling_Pathway TRH TRH (this compound Peptide) TRHR TRH Receptor (GPCR) TRH->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., TSH release) Ca2_release->Cellular_Response Stimulates PKC->Cellular_Response Stimulates

Figure 2: TRH signaling pathway in pituitary thyrotrophs.
Experimental Workflow: LC-MS/MS Quantification

The following diagram details the logical steps involved in the quantitative analysis of a this compound peptide from a biological sample using LC-MS/MS.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (IS) Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE LC_Separation LC Separation SPE->LC_Separation Standards Prepare Calibration Curve & QCs Standards->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration Report Generate Report Concentration->Report

References

Z-Pyr-OH: Comprehensive Application Notes for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Pyr-OH, also known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of various bioactive molecules. Its unique rigid structure, conferred by the pyroglutamate ring, makes it a valuable tool in medicinal chemistry for designing peptidomimetics and probes for biochemical assays.[1][2] This document provides detailed application notes and protocols for the proper storage, handling, and utilization of this compound in a research laboratory setting.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol .[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C13H13NO5[3]
Molecular Weight 263.25 g/mol [3]
Appearance White solid-
Melting Point 134-135 °C-
Solubility Soluble in DMSO and Methanol-
pKa ~3.5 (estimated for the carboxylic acid)-

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperatures vary by supplier, with common recommendations being refrigerated (2-8 °C) or frozen (-20 °C). For solutions of this compound, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months to prevent degradation. Repeated freeze-thaw cycles should be avoided.

Storage ConditionRecommended TemperatureDuration
Solid (Long-term) -20 °C or 2-8 °CYears
Stock Solution -20 °CUp to 1 month
Stock Solution -80 °CUp to 6 months
Handling Procedures

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. A properly functioning chemical fume hood should be used when handling the powdered form to avoid inhalation. In case of contact with eyes or skin, rinse immediately with plenty of water.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW: 263.25 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out 2.63 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal this compound, using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • This compound Coupling:

    • For the final coupling step, use this compound instead of an Fmoc-protected amino acid.

    • Activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected N-terminal of the peptide-resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat n-1 cycles Repeat->Deprotect Couple_ZPyr Couple this compound (DIC, Oxyma) Repeat->Couple_ZPyr Final cycle Wash3 Wash (DMF, DCM) Couple_ZPyr->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzymatic Analysis of Pyroglutamate-Containing Peptides

This protocol describes a general method for the enzymatic cleavage of an N-terminal pyroglutamate residue using pyroglutamate aminopeptidase, followed by HPLC analysis. This can be adapted to confirm the presence of the Z-Pyr moiety after synthesis or to study its removal.

Materials:

  • Z-Pyr-peptide

  • Pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus)

  • Enzyme reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Procedure:

  • Enzymatic Digestion:

    • Dissolve the Z-Pyr-peptide in the enzyme reaction buffer to a final concentration of 1 mg/mL.

    • Add pyroglutamate aminopeptidase to the peptide solution (enzyme-to-substrate ratio typically 1:100 to 1:50, w/w).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermostable enzymes) for 1-4 hours.

    • Stop the reaction by adding an equal volume of 1% TFA.

  • HPLC Analysis:

    • Analyze the digested and undigested peptide samples by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Use a suitable gradient to separate the starting material from the cleaved peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The appearance of a new peak corresponding to the peptide without the Z-Pyr group and a decrease in the peak area of the starting material confirms enzymatic cleavage.

Enzymatic_Analysis_Workflow Peptide Z-Pyr-Peptide Digest Enzymatic Digestion (Pyroglutamate Aminopeptidase) Peptide->Digest Quench Quench Reaction (1% TFA) Digest->Quench Analyze RP-HPLC Analysis Quench->Analyze Result Compare Chromatograms (Digested vs. Undigested) Analyze->Result

Caption: Enzymatic Analysis Workflow.

Application in Neurodegenerative Disease Research

This compound and other pyroglutamic acid derivatives are significant in the study of neurodegenerative diseases, particularly Alzheimer's disease. The formation of pyroglutamate-amyloid-β (AβpE3-42), a highly neurotoxic and aggregation-prone variant of the amyloid-beta peptide, is a key event in the pathogenesis of Alzheimer's. This compound can be used to synthesize AβpE3-42 and other related peptides to study their aggregation kinetics, neurotoxicity, and to screen for inhibitors of their formation or aggregation.

Abeta_Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase Abeta Amyloid-β (Aβ) Peptides beta_secretase->Abeta gamma_secretase γ-secretase cleavage gamma_secretase->Abeta Abeta->gamma_secretase glutaminyl_cyclase Glutaminyl Cyclase Abeta->glutaminyl_cyclase Abeta_pE Pyroglutamate-Amyloid-β (AβpE3-42) glutaminyl_cyclase->Abeta_pE Aggregation Aggregation Abeta_pE->Aggregation Plaques Senile Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity AD Alzheimer's Disease Neurotoxicity->AD

Caption: Pyroglutamate-Amyloid-β Formation Pathway.

Conclusion

This compound is a versatile reagent for chemical and biological research. Proper storage and handling are essential for maintaining its quality and ensuring laboratory safety. The provided protocols offer a foundation for its use in peptide synthesis and biochemical assays. Its relevance in the study of Alzheimer's disease highlights its importance as a tool for developing new therapeutic strategies.

References

Application Notes and Protocols for Incorporating Z-Pyr-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential due to their enhanced stability, binding affinity, and specificity compared to their linear counterparts. The incorporation of unique structural motifs, such as pyroglutamic acid (pGlu), can further augment these properties. The N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) is a valuable building block for introducing a conformationally constrained pGlu residue into a peptide sequence. The benzyloxycarbonyl (Z) group provides stable protection of the pyroglutamate's amide nitrogen during peptide synthesis and can be selectively removed for subsequent cyclization.

These application notes provide detailed protocols and comparative data for the incorporation of this compound in the synthesis of head-to-tail cyclic peptides. Two primary strategies are discussed: on-resin cyclization and solution-phase cyclization. Additionally, the biological relevance of pyroglutamic acid-containing peptides is highlighted through the signaling pathways of Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH).

Data Presentation: Comparative Analysis of Cyclization Strategies

The choice of synthetic strategy for incorporating this compound and subsequent cyclization can significantly impact the overall yield and purity of the final cyclic peptide. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Yield Comparison for the Synthesis of N-Protected Pyroglutamic Acid Derivatives

N-Protected pGlu DerivativeStarting MaterialReported YieldReference
Z-pGlu-OHZ-Glu-anhydride88%[1]
Boc-pGlu-OHBoc-Glu-anhydrideQuantitative (salt), then purification[1]
Fmoc-pGlu-OHFmoc-Glu-OH80%[1]

Table 2: Comparative Purity and Yield of On-Resin vs. Solution-Phase Cyclization of Peptides

Cyclization MethodPeptide TypeCrude Purity of Cyclic ProductNotesReference
On-Resin Cyclization (Glu-linker)Model Peptide22-28%Significant conversion from linear to cyclic form was observed.[2][2]
On-Resin Cyclization (Asp-linker)Model PeptideLower than Glu-linkerPoorer conversion from linear to cyclic form compared to the Glu-linker.
Solution-Phase CyclizationModel PentapeptideVariable (e.g., 95% cyclic product, 5% hydrolysis)Highly sequence-dependent; risk of dimer and trimer formation.
Solution-Phase CyclizationModel HeptapeptideVariable (e.g., 5% cyclic product, 21% dimer)Demonstrates the challenge of cyclizing longer peptides in solution.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Peptide with N-Terminal this compound

This protocol describes the synthesis of a linear peptide on a solid support with this compound as the N-terminal amino acid using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • This compound Coupling:

    • For the final coupling step, use this compound (3 eq.).

    • Dissolve this compound, DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the deprotected N-terminus of the resin-bound peptide and agitate for 2-4 hours.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Resin-bound linear peptide with N-terminal this compound and a side-chain anchoring point (e.g., Fmoc-Asp-OAllyl or Fmoc-Glu-OAllyl as the first amino acid).

  • Pd(PPh₃)₄

  • Phenylsilane

  • DIC, Oxyma Pure

  • DMF, DCM, DIEA

  • TFA cleavage cocktail

Procedure:

  • Selective Deprotection of C-Terminus:

    • Swell the resin-bound peptide in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 2 hours to remove the Allyl protecting group from the C-terminal amino acid's side chain.

  • Z-Group Deprotection (Hydrogenolysis):

    • Wash the resin thoroughly with DCM and DMF.

    • Suspend the resin in DMF and add Pd/C (10% by weight).

    • Bubble hydrogen gas through the suspension for 4-6 hours.

    • Filter to remove the catalyst and wash the resin with DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of DIC (5 eq.) and Oxyma Pure (5 eq.) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide after it has been cleaved from the solid support.

Materials:

  • Cleaved and purified linear peptide with N-terminal this compound.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • DIEA

  • DMF

  • Pd/C and Hydrogen source

Procedure:

  • Z-Group Deprotection:

    • Dissolve the purified linear peptide in DMF.

    • Add Pd/C (10% by weight) and bubble hydrogen gas through the solution for 4-6 hours.

    • Filter the solution to remove the catalyst.

  • Solution-Phase Cyclization:

    • Dilute the deprotected linear peptide solution with DMF to a final concentration of 0.1-1 mM to favor intramolecular cyclization.

    • Add BOP (1.5 eq.) or HATU (1.5 eq.) and DIEA (3 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide by RP-HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide cluster_cyclization Cyclization Strategies cluster_on_resin_workflow On-Resin Workflow cluster_solution_workflow Solution-Phase Workflow start Start with Resin swell Resin Swelling start->swell deprotect1 Fmoc Deprotection swell->deprotect1 wash1 Washing deprotect1->wash1 couple Amino Acid Coupling wash1->couple wash2 Washing couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect1 n-1 times z_couple This compound Coupling repeat->z_couple Final Cycle final_wash Final Washing z_couple->final_wash linear_peptide Resin-Bound Linear Peptide final_wash->linear_peptide on_resin On-Resin Cyclization linear_peptide->on_resin solution Solution-Phase Cyclization linear_peptide->solution deprotect_c C-Terminus Deprotection on_resin->deprotect_c cleave_sol Cleavage from Resin solution->cleave_sol deprotect_z_on Z-Group Deprotection deprotect_c->deprotect_z_on cyclize_on Cyclization on Resin deprotect_z_on->cyclize_on cleave_on Cleavage & Deprotection cyclize_on->cleave_on purify_on Purification cleave_on->purify_on cyclic_on Final Cyclic Peptide purify_on->cyclic_on purify_linear Purify Linear Peptide cleave_sol->purify_linear deprotect_z_sol Z-Group Deprotection purify_linear->deprotect_z_sol cyclize_sol Cyclization in Solution deprotect_z_sol->cyclize_sol purify_sol Purification cyclize_sol->purify_sol cyclic_sol Final Cyclic Peptide purify_sol->cyclic_sol G cluster_strategies Comparison of Cyclization Strategies cluster_on_resin_pros_cons On-Resin cluster_solution_phase_pros_cons Solution-Phase strategy Choice of Cyclization Strategy on_resin On-Resin Cyclization strategy->on_resin solution_phase Solution-Phase Cyclization strategy->solution_phase on_pros Pros: - Pseudo-dilution effect reduces oligomerization - Fewer purification steps on_resin->on_pros on_cons Cons: - Slower reaction kinetics - Potential for incomplete reactions on_resin->on_cons sol_pros Pros: - Faster reaction kinetics - Easier to monitor reaction progress solution_phase->sol_pros sol_cons Cons: - Requires high dilution to avoid oligomerization - More complex purification solution_phase->sol_cons GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription LHFSH LH & FSH Synthesis and Secretion Transcription->LHFSH TRH_Signaling TRH TRH TRHR TRH Receptor (GPCR) TRH->TRHR Binds Gq11 Gαq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates TSH_secretion TSH Secretion Ca2->TSH_secretion TSH_synthesis TSH Synthesis PKC->TSH_synthesis TSH_synthesis->TSH_secretion

References

Troubleshooting & Optimization

Technical Support Center: Z-Pyr-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in Z-Pyr-OH (N-Benzyloxycarbonyl-L-pyroglutamic acid) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling yield with this compound?

Low coupling efficiency with this compound can arise from several factors, including:

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, resulting in insufficient reactive species.

  • Steric Hindrance: The bulky nature of the Z-protecting group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.[1]

  • Poor Solubility: this compound and its activated esters may have limited solubility in standard solid-phase peptide synthesis (SPPS) solvents like DMF, leading to incomplete dissolution and reduced availability for the reaction.

  • Suboptimal Reagent Choice: The selection of coupling reagents, additives, and bases can significantly impact the reaction's efficiency and the extent of side reactions.[2][3]

  • Side Reactions: Undesired chemical pathways, such as racemization or side-chain reactions, can consume starting materials and reduce the yield of the target peptide.[4]

  • Reagent Quality and Stability: The purity and stability of this compound, coupling reagents, and solvents are critical. Degradation of reagents can lead to failed reactions.

Q2: My Kaiser test is negative, but I still have a low yield. What could be the issue?

A negative Kaiser test indicates the absence of free primary amines, suggesting the coupling reaction has gone to completion.[5] However, a low yield of the final product after cleavage and purification could be due to:

  • Side Reactions During Cleavage: The conditions used to cleave the peptide from the resin might be causing degradation of the peptide itself.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.

  • Formation of Deletion Sequences: While the test on the final step is negative, incomplete coupling in previous steps could have led to the formation of deletion sequences that are difficult to separate from the target peptide.

  • O-acylation: Acylation of hydroxyl groups in the side chains of serine, threonine, or tyrosine can occur as a side reaction.

Q3: How can I improve the activation of this compound?

To ensure complete activation of the carboxylic acid, consider the following strategies:

  • Pre-activation: Allow this compound to react with the coupling reagent and additives for a few minutes before adding the mixture to the deprotected resin. This ensures the activated species is fully formed.

  • Choice of Activator: Use a more potent activating reagent. Phosphonium-based reagents like PyBOP® or uronium/aminium reagents like HATU are highly efficient and often used for difficult couplings.

  • Use of Additives: Including additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure® can enhance coupling efficiency and suppress side reactions like racemization.

Q4: Which solvents are best for this compound coupling?

The choice of solvent is crucial for solvating the resin, the growing peptide chain, and the reagents.

  • DMF (Dimethylformamide): This is the most commonly used solvent in SPPS due to its excellent solvating properties for both the resin and the peptide chain, leading to high coupling yields.

  • NMP (N-Methylpyrrolidinone): NMP is also an effective solvent and can sometimes offer superior resin solvation compared to DMF.

  • Co-solvents: In cases of poor solubility, adding a small amount of DMSO (dimethyl sulfoxide) to DMF can improve the dissolution of reagents. However, be aware that DMF can sometimes slow the rate of activation, so minimal necessary quantities should be used.

Q5: Can the choice of base impact my coupling yield?

Yes, the base plays a critical role. It is required for the activation step with most modern coupling reagents (phosphonium and aminium types).

  • DIPEA (N,N-Diisopropylethylamine): This is a commonly used non-nucleophilic base in Fmoc-SPPS.

  • NMM (N-Methylmorpholine): Another frequently used base.

  • Weaker Bases: In cases where racemization is a significant concern, a weaker base like sym-collidine may be recommended. The choice and amount of base should be carefully optimized, as excess base can lead to side reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in this compound coupling.

Problem/Symptom Possible Cause Recommended Solution(s)
Low yield with positive Kaiser test (blue beads after coupling)1. Incomplete Coupling: Insufficient reaction time or inefficient reagent activity.Extend Reaction Time: Double the standard coupling time. • Double Coupling: Perform the coupling step twice before deprotection of the next amino acid. • Increase Temperature: Carefully increase the reaction temperature. Microwave-assisted synthesis can also be effective.
2. Steric Hindrance: The bulky Z-group is preventing efficient reaction.Change Coupling Reagent: Switch to a more potent activator like HATU, HCTU, or PyAOP, which are effective for hindered couplings.
3. Poor Reagent Solubility: this compound or coupling reagents are not fully dissolved.Improve Solvation: Ensure all reagents are fully dissolved before adding to the resin. Consider using a co-solvent like NMP or a small amount of DMSO.
Low yield with negative Kaiser test (yellow beads after coupling)1. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling media to disrupt secondary structures. • Modify Solvent System: Use solvents known to reduce aggregation, such as NMP.
2. Side Reactions during Cleavage/Purification: The product is being degraded or lost after synthesis.Optimize Cleavage Cocktail: Review your cleavage cocktail and conditions to ensure they are compatible with your peptide sequence. • Refine Purification Protocol: Optimize pH, gradient, and column choice during HPLC to minimize product loss.
3. Racemization: Loss of chiral purity is leading to multiple products that are difficult to separate.Add Racemization Suppressants: Use additives like HOBt, HOAt, or Oxyma Pure. • Use a Weaker Base: Switch from DIPEA to a less hindered or weaker base like sym-collidine. • Lower the Temperature: Perform the coupling at a lower temperature if possible.
Inconsistent Results / Reaction Failure 1. Reagent Degradation: this compound, coupling reagents, or solvents have degraded.Use Fresh Reagents: Ensure all reagents are fresh and have been stored correctly. Piperidine solutions for deprotection should also be fresh. • Use High-Purity Solvents: Use anhydrous, peptide-synthesis-grade solvents.

Quantitative Data: Comparison of Coupling Reagents

While specific data for this compound is limited, the following table summarizes a study comparing different coupling reagents for a known difficult coupling, providing a general reference for reagent efficacy.

Coupling ReagentAdditiveBaseAverage Yield (%)Racemization (%)
HBTU HOBtDIPEA92.53.1
HATU HOAtDIPEA98.11.5
HCTU HOBtDIPEA97.62.5
PyBOP -DIPEA95.32.2
DCC HOBt-88.44.5
Data is illustrative and based on typical performance for difficult couplings as found in literature. Actual results will vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard this compound Coupling using HATU

This protocol outlines a standard automated or manual synthesis cycle for coupling this compound.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive, consider a second coupling (double coupling).

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts. Proceed to the next deprotection or cleavage step.

Protocol 2: The Kaiser Test (Qualitative Test for Free Primary Amines)
  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube. Wash the beads with ethanol and then allow them to dry.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube to 100°C for 5 minutes.

  • Observation:

    • Positive Result: A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines (incomplete coupling).

    • Negative Result: The beads and solution remain yellow or colorless, indicating the absence of free primary amines (complete coupling).

Visualizations

Below are diagrams illustrating key workflows and chemical pathways relevant to troubleshooting this compound coupling.

G start Low Yield in This compound Coupling check_kaiser Perform Kaiser Test on Resin Post-Coupling start->check_kaiser kaiser_pos Kaiser Test Positive (Blue Beads) check_kaiser->kaiser_pos Result? kaiser_neg Kaiser Test Negative (Yellow Beads) check_kaiser->kaiser_neg incomplete_coupling Incomplete Coupling kaiser_pos->incomplete_coupling Indicates complete_coupling Coupling Step is Complete kaiser_neg->complete_coupling Indicates sol_extend_time Extend Coupling Time incomplete_coupling->sol_extend_time Solutions sol_double_couple Perform Double Coupling incomplete_coupling->sol_double_couple sol_change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->sol_change_reagent sol_check_solubility Improve Reagent Solubility (e.g., use NMP/DMSO) incomplete_coupling->sol_check_solubility end_node Optimized Yield sol_extend_time->end_node sol_double_couple->end_node sol_change_reagent->end_node sol_check_solubility->end_node check_other Investigate Other Causes complete_coupling->check_other cause_aggregation Peptide Aggregation check_other->cause_aggregation Possible Causes cause_cleavage Side Reactions During Cleavage/Workup check_other->cause_cleavage cause_racemization Racemization check_other->cause_racemization sol_aggregation Use Chaotropic Agents or Change Solvent cause_aggregation->sol_aggregation Solution sol_cleavage Optimize Cleavage Cocktail & Purification cause_cleavage->sol_cleavage Solution sol_racemization Add Suppressants (HOAt) & Use Weaker Base cause_racemization->sol_racemization Solution sol_aggregation->end_node sol_cleavage->end_node sol_racemization->end_node

Caption: Troubleshooting workflow for low yield in this compound coupling.

G cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step reactant reactant reagent reagent intermediate intermediate product product side_product side_product z_pyr_oh This compound coupling_reagent Coupling Reagent (e.g., HATU) + Base activated_ester Activated OAt Ester (Intermediate) z_pyr_oh->activated_ester coupling_reagent->activated_ester peptide_resin H₂N-Peptide-Resin coupled_product Z-Pyr-Peptide-Resin activated_ester->coupled_product peptide_resin->coupled_product byproduct HOAt + Urea Derivative

Caption: Chemical pathway for the coupling of this compound to a peptide resin.

References

preventing racemization of Z-Pyr-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of this compound during the peptide bond formation. This results in the incorporation of not only the desired L-enantiomer but also the undesired D-enantiomer (Z-D-Pyr-OH) into the peptide sequence. The resulting peptides are diastereomers, which can be difficult to separate and may have altered biological activities.[1]

Q2: What is the primary mechanism of racemization for this compound during coupling?

A2: The most common mechanism for racemization of N-protected amino acids like this compound is through the formation of a planar oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of this compound can cyclize to form this intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1] A secondary mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid.[2]

Q3: Which factors primarily influence the extent of racemization of this compound?

A3: Several factors significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides (e.g., DCC, DIC) used alone can lead to significant racemization.[3] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents, especially when used with additives, generally result in less racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimides. They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.

  • Base: The type and amount of base used can promote racemization. Strong and sterically unhindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase the rate of alpha-proton abstraction. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is advisable.

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization.

  • Activation Time: Prolonged pre-activation of this compound before the addition of the amine component increases the opportunity for racemization.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Peptide

Possible Causes and Solutions

Possible CauseRecommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU, HCTU, or COMU. If using a carbodiimide like DIC, ensure the presence of a racemization-suppressing additive like Oxyma or HOAt.
Use of a Strong, Unhindered Base Replace strong bases like DIEA or TEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, ideally at 0 °C, and allow it to warm to room temperature slowly.
Prolonged Pre-activation Time Minimize the pre-activation time of this compound. It is best to add the coupling reagent to a mixture of this compound and the amine component (in-situ activation).
Inappropriate Solvent If the reaction conditions permit, consider using a less polar solvent to potentially reduce the rate of racemization.

Data Presentation

The following table provides illustrative data on the expected percentage of D-isomer (epimerization) formation during the coupling of a protected amino acid under various conditions. While specific data for this compound is limited in the literature, these values for other racemization-prone amino acids serve as a general guide.

Coupling ReagentAdditiveBaseTemperature (°C)% D-Isomer (Epimerization)
DIC-DIEA25High (>10%)
DICHOBtDIEA25Moderate (2-5%)
DICOxymaDIEA0 -> 25Low (1-2%)
HBTU-DIEA25Moderate (3-6%)
HATU-NMM0 -> 25Very Low (<1%)
COMU-NMM0 -> 25Very Low (<1%)

Note: The actual extent of racemization can vary depending on the specific amino acid being coupled, the solvent, and the reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to a resin-bound amine (for Solid-Phase Peptide Synthesis - SPPS) with minimal racemization.

Materials:

  • Z-L-Pyr-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for monitoring the reaction (e.g., Kaiser test)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the N-terminal amine is protected (e.g., with Fmoc), perform deprotection using standard protocols (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Preparation of Coupling Solution (In-situ activation):

    • In a separate reaction vessel, dissolve Z-L-Pyr-OH (2-3 equivalents relative to the resin loading) in anhydrous DMF.

    • Add HATU (1.95 equivalents) to the Z-L-Pyr-OH solution.

    • Add NMM (4 equivalents) to the mixture.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling solution to the swollen and deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.

Protocol 2: Analysis of this compound Racemization by Chiral HPLC

This protocol outlines a general method for the analysis of the diastereomeric ratio of a Z-Pyr-containing dipeptide (e.g., Z-Pyr-Phe-OMe) to quantify the extent of racemization.

Materials:

  • Crude dipeptide sample (e.g., Z-Pyr-Phe-OMe)

  • Reference standards for Z-L-Pyr-L-Phe-OMe and Z-D-Pyr-L-Phe-OMe (if available)

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • HPLC Method Development:

    • Column: Chiralcel OD-H (or a similar chiral column).

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the diastereomers (e.g., start with 90:10 hexane:isopropanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

    • Temperature: Ambient.

  • Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Peak Identification:

    • If reference standards are available, inject them to determine the retention times of the Z-L-Pyr-L-Phe-OMe and Z-D-Pyr-L-Phe-OMe diastereomers.

    • In the absence of a D-isomer standard, the major peak is typically the desired L,L-diastereomer, and the minor, closely eluting peak is the D,L-diastereomer resulting from racemization.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as follows:

    % Racemization = [Area(D,L) / (Area(L,L) + Area(D,L))] * 100

Visualizations

Racemization_Mechanism cluster_L_path L-Pathway (Desired) cluster_D_path Racemization Pathway Z_Pyr_L Z-L-Pyr-OH Activated_L Activated L-Intermediate Z_Pyr_L->Activated_L Coupling Reagent Peptide_L Z-L-Pyr-Peptide Activated_L->Peptide_L + H2N-Peptide Oxazolone Planar Oxazolone Activated_L->Oxazolone Cyclization Enolate Planar Enolate Activated_L->Enolate Direct Enolization + Strong Base Oxazolone->Enolate + Base - H+ Activated_D Activated D-Intermediate Enolate->Activated_D + H+ Peptide_D Z-D-Pyr-Peptide (Racemized) Activated_D->Peptide_D + H2N-Peptide

Caption: Mechanisms of this compound racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base [Reagent is optimal] Solution_Reagent Use HATU/Oxyma or COMU/Oxyma Check_Reagent->Solution_Reagent [Reagent is not optimal] Check_Temp Check Reaction Temperature Check_Base->Check_Temp [Base is optimal] Solution_Base Use NMM or Collidine Check_Base->Solution_Base [Base is too strong] Check_Time Review Pre-activation Time Check_Temp->Check_Time [Temp is low] Solution_Temp Couple at 0 °C Check_Temp->Solution_Temp [Temp is high] Solution_Time Use In-situ Activation Check_Time->Solution_Time [Time is prolonged] End Racemization Minimized Check_Time->End [Time is minimal] Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: Troubleshooting workflow for minimizing this compound racemization.

References

Technical Support Center: Z-Pyr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Z-Pyr-OH (N-Benzyloxycarbonyl-L-pyroglutamic acid) in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its N-terminus pre-protected?

A1: this compound is the amino acid L-pyroglutamic acid with its alpha-amino group protected by a benzyloxycarbonyl (Z) group. Pyroglutamic acid is a cyclic lactam derived from glutamic acid. The nitrogen atom within the pyroglutamic acid ring is part of an amide bond and is significantly less nucleophilic, meaning it does not readily participate in peptide bond formation. Therefore, in many cases, protection of this nitrogen is not strictly necessary for peptide coupling. However, the Z-group is often pre-installed to enhance the solubility of the amino acid derivative and to prevent any potential, albeit minor, side reactions at the ring nitrogen under certain coupling conditions.

Q2: What are the most common side reactions observed when using this compound in Solid-Phase Peptide Synthesis (SPPS)?

A2: The primary side reaction of concern when using this compound is diketopiperazine (DKP) formation . This is particularly prevalent when coupling this compound onto a dipeptide-resin, especially if the C-terminal residue of the dipeptide is proline or another secondary amino acid. Other potential, though generally less frequent, side reactions include racemization and issues related to the final cleavage of the Z-group.

Q3: How can I detect the formation of diketopiperazine (DKP) and other byproducts?

A3: The most effective method for detecting DKP formation and other impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) .[1][2] DKP byproducts will typically appear as distinct peaks in the HPLC chromatogram, and their identity can be confirmed by mass spectrometry, as they will have a different molecular weight than the target peptide. It is advisable to analyze a small, cleaved aliquot of the crude peptide product to monitor for the presence of any side products.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of a Major Impurity

Possible Cause: Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin, resulting in a truncated peptide chain and the formation of a cyclic dipeptide byproduct. This side reaction is especially favored when coupling to a resin-bound dipeptide ending in proline.

Solutions:

  • Choice of Resin: For sequences known to be prone to DKP formation, utilizing a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin can significantly suppress this side reaction.[3]

  • Optimized Deprotection Conditions: Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) can promote DKP formation. Using a milder or optimized deprotection cocktail can be beneficial. A recommended alternative is a solution of 2% DBU and 5% piperazine in NMP .[3][4]

  • Coupling Strategy:

    • In situ Acylation: One strategy to prevent DKP formation is to perform a simultaneous deprotection and coupling step. This involves the hydrogenolysis of a Z-protected dipeptide in the presence of an activated amino acid, which "traps" the newly formed free amine before it can cyclize.

    • Coupling of a Protected Dipeptide: Instead of stepwise coupling, synthesizing the Z-Pyr-Pro-OH dipeptide in solution and then coupling it to the resin-bound peptide can bypass the vulnerable stage for DKP formation on the solid support.

Quantitative Data on DKP Formation

The extent of DKP formation is highly sequence- and condition-dependent. The following table provides an illustrative comparison of DKP formation under different deprotection conditions for a susceptible sequence.

Deprotection ReagentSolventTemperatureTimeApproximate DKP Formation (%)
20% PiperidineDMFRoom Temp20 minUp to 50% or more
2% DBU, 5% PiperazineNMPRoom Temp15 min< 5%

Note: These values are illustrative and can vary significantly based on the specific peptide sequence and resin used.

Issue 2: Presence of a Diastereomeric Impurity in the Final Product

Possible Cause: Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation step of peptide coupling. While the Z-group, being a urethane-type protecting group, generally suppresses racemization, it is not always completely eliminated, especially with certain coupling reagents or prolonged activation times.

Solutions:

  • Choice of Coupling Reagent: The use of aminium/uronium-based coupling reagents like HBTU, HATU, or HCTU in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended to minimize racemization. Carbodiimide reagents like DCC or DIC should always be used with a racemization-suppressing additive.

  • Control of Base: The type and amount of base used during coupling can influence the extent of racemization. Use of a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is often preferred over stronger bases like triethylamine (TEA).

  • Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin to reduce the opportunity for racemization to occur.

Quantitative Data on Racemization

The level of racemization is typically low for Z-protected amino acids but can be influenced by the coupling conditions. Studies have shown that racemization per synthesis cycle can be kept below 0.4% with optimized protocols.

Coupling MethodBaseAdditiveApproximate Racemization (%)
DICTEANoneCan be significant (>1%)
HBTUDIPEAHOBt< 0.5%
HATUDIPEAHOAt< 0.2%

Note: These values are illustrative and depend on the specific amino acid and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the swelled resin.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again to prepare for the next synthesis step.

Protocol 2: Minimized DKP Formation Protocol for a Z-Pyr-Pro- sequence
  • Resin: Start with a 2-chlorotrityl chloride (2-CTC) resin loaded with the first amino acid.

  • Synthesis of the Dipeptide: Synthesize the peptide up to the Proline residue.

  • Optimized Fmoc Deprotection of Proline:

    • Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 5 minutes.

    • Drain and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with NMP (5 times).

  • Coupling of this compound: Proceed with the coupling of this compound as described in Protocol 1, ensuring minimal delay after the deprotection and washing steps.

Visualizations

Below are diagrams illustrating key workflows and mechanisms related to the side reactions of this compound.

DKP_Formation_Workflow cluster_SPPS SPPS Cycle for Dipeptide cluster_Trouble Critical Step: Coupling of this compound Start Start with Amino Acid 1 on Resin Deprotect1 Fmoc Deprotection of AA1 Start->Deprotect1 Couple_AA2 Couple Amino Acid 2 (e.g., Proline) Deprotect1->Couple_AA2 Wash1 Wash Resin Couple_AA2->Wash1 Deprotect2 Fmoc Deprotection of AA2 Wash1->Deprotect2 Side_Reaction Intramolecular Attack (DKP Formation) Deprotect2->Side_Reaction High Risk Couple_ZPyr Couple this compound Deprotect2->Couple_ZPyr Intended Path Target_Peptide Desired Tripeptide on Resin Couple_ZPyr->Target_Peptide

Caption: Workflow of a critical step in SPPS where diketopiperazine (DKP) formation can occur as a side reaction.

Racemization_Mechanism cluster_activation Activation of this compound cluster_racemization Racemization Pathway Z_Pyr_OH This compound (L-isomer) Coupling_Reagent Coupling Reagent + Base Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Z_Pyr_OH->Activated_Intermediate Activation Proton_Abstraction Proton Abstraction at α-carbon Activated_Intermediate->Proton_Abstraction Coupling Peptide Chain Activated_Intermediate->Coupling Coupling to Peptide Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation D_isomer Activated D-isomer Reprotonation->D_isomer D_isomer->Coupling Coupling to Peptide

Caption: Mechanism of racemization during the activation of this compound for peptide coupling.

References

solubility issues of Z-Pyr-OH in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, or N-benzyloxycarbonyl-L-pyroglutamic acid, is an amino acid building block.[1] It is frequently used in peptide synthesis and in the development of pharmaceuticals, particularly those targeting neurological disorders.[2]

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is a white, solid powder with a molecular weight of 263.25 g/mol .[1][3][4] Its melting point is in the range of 128-130°C.

Q3: In which organic solvents is this compound generally soluble?

A3: Based on available data, this compound has limited solubility in many common organic solvents. It is described as slightly soluble in DMSO and sparingly soluble in methanol.

Solubility Data

The following table summarizes the available qualitative solubility data for this compound in various organic solvents.

SolventCAS NumberSolubility Description
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble
Methanol67-56-1Sparingly Soluble

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when dissolving this compound and provides systematic steps to overcome them.

Problem 1: this compound is not dissolving in the chosen organic solvent.

  • Question: I am trying to dissolve this compound in my chosen organic solvent, but it remains as a suspension. What should I do?

  • Answer:

    • Verify Solvent Choice: Confirm that you are using a solvent in which this compound has some reported solubility, such as DMSO or methanol. If you are using a non-polar solvent, it is unlikely to be effective.

    • Increase Temperature: Gently warming the solution can increase the rate of dissolution and the solubility. Use a water bath and monitor the temperature to avoid degradation of the compound.

    • Sonication: Use a sonicator bath to break down particle agglomerates and enhance the interaction between the solute and the solvent.

    • Co-solvency: If a single solvent is ineffective, a co-solvent system can be employed. For example, adding a small amount of DMSO to a less polar solvent might improve solubility.

    • pH Adjustment: For acidic compounds like this compound, adjusting the pH can significantly impact solubility. In aprotic polar solvents, the addition of a non-nucleophilic base might deprotonate the carboxylic acid, increasing its solubility. However, this will form the corresponding salt and may affect downstream applications.

Problem 2: The dissolved this compound precipitates out of solution over time.

  • Question: I managed to dissolve this compound, but it crashed out of solution after a short period. How can I maintain a stable solution?

  • Answer:

    • Supersaturation: You may have created a supersaturated solution, likely by heating. Try preparing the solution at the temperature at which you will be using it, or prepare a slightly less concentrated solution.

    • Storage Conditions: Store the solution at the recommended temperature, which for this compound is typically 2-8°C. However, be aware that lower temperatures can decrease solubility. If precipitation occurs upon cooling, you may need to prepare fresh solutions before each use.

    • Solvent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the approximate solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial tightly.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a temperature-controlled shaker can be used.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

This compound Solubility Troubleshooting start Start: this compound Undissolved check_solvent Is the solvent appropriate? (e.g., DMSO, Methanol) start->check_solvent apply_heat Apply gentle heat (e.g., water bath) check_solvent->apply_heat Yes reassess Reassess experimental needs. Consider alternative compound or formulation. check_solvent->reassess No sonicate Use sonication apply_heat->sonicate Still not dissolved dissolved This compound Dissolved apply_heat->dissolved Dissolved cosolvent Consider a co-solvent system sonicate->cosolvent Still not dissolved sonicate->dissolved Dissolved ph_adjust Is pH adjustment an option for your experiment? cosolvent->ph_adjust Still not dissolved cosolvent->dissolved Dissolved ph_adjust->reassess No yes_ph Adjust pH (e.g., with a non-nucleophilic base) ph_adjust->yes_ph Yes yes_ph->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Improving the Efficiency of Z-Pyr-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of incorporating N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of this compound, offering potential causes and recommended solutions in a structured question-and-answer format.

Issue 1: Low Coupling Yield

Q: My coupling reaction with this compound is resulting in a low yield of the desired peptide. What are the potential causes and how can I improve the efficiency?

A: Low coupling yields with this compound can be attributed to several factors, primarily related to the steric hindrance of the molecule. This compound, being a proline derivative with a bulky N-terminal protecting group, can present challenges for efficient amide bond formation.

Possible Causes and Solutions:

  • Inadequate Activation: The carboxylic acid of this compound may not be sufficiently activated for efficient coupling.

    • Solution: Employ a more potent coupling reagent. For sterically hindered amino acids, phosphonium-based reagents like PyBOP® and PyAOP®, or uronium/aminium-based reagents such as HBTU, HATU, and COMU are often more effective than carbodiimides like DIC alone.[1][2][3] Pre-activation of this compound with the coupling reagent and a base for a short period before adding it to the resin can also enhance efficiency.[1]

  • Steric Hindrance: The bulky nature of both the pyrrolidine ring and the Z-group can physically obstruct the approach of the reacting amino group.

    • Solution: Increase the coupling time and/or temperature. For difficult couplings, extending the reaction time to several hours or performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve yields, though this should be balanced against the risk of racemization. Double coupling, where the coupling step is repeated with fresh reagents, is also a highly effective strategy.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, preventing efficient access of reagents to the reaction site.

    • Solution: Employ strategies to disrupt secondary structures. This can include using solvents known to reduce aggregation like N-methylpyrrolidone (NMP) or adding chaotropic salts. Incorporating pseudoproline dipeptides earlier in the sequence can also help prevent aggregation.

  • Choice of Base: The base used can influence the reactivity of the activated species.

    • Solution: While DIPEA is commonly used, for challenging couplings, a less-hindered base like N-methylmorpholine (NMM) or a stronger, non-nucleophilic base such as DBU (in specific cases and with caution) might be beneficial.

Issue 2: Racemization of this compound during Coupling

Q: I am observing significant epimerization of the pyroglutamic acid residue after incorporation. How can I minimize racemization?

A: Racemization is a critical concern in peptide synthesis, particularly with N-protected amino acids that are susceptible to oxazolone formation or direct enolization.

Possible Causes and Solutions:

  • Highly Reactive Intermediates: Certain coupling reagents generate highly reactive activated species that are more prone to racemization.

    • Solution: Utilize coupling reagents known for low racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) and Oxyma Pure® can significantly suppress racemization by forming more stable active esters. Carbodiimide-based couplings (DIC, EDC) should almost always be performed in the presence of one of these additives.

  • Base-Mediated Racemization: The type and concentration of the base can promote the abstraction of the α-proton, leading to racemization.

    • Solution: Use a weaker or more sterically hindered base. Sym-collidine is a recommended alternative to DIPEA or NMM in cases with a high risk of racemization. Ensure the minimum necessary amount of base is used.

  • Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before coupling increases the opportunity for racemization.

    • Solution: Minimize the pre-activation time. The activated amino acid should be added to the resin-bound peptide as soon as possible after preparation.

Issue 3: Side Reactions Associated with this compound Incorporation

Q: I am observing unexpected byproducts in my crude peptide. What are the likely side reactions and how can they be prevented?

A: Several side reactions can occur during the incorporation of this compound and subsequent synthesis steps.

Possible Side Reactions and Prevention:

  • Diketopiperazine (DKP) Formation: If this compound is being coupled to a dipeptide-resin, particularly if the second residue is proline, cyclization to form a diketopiperazine can occur, leading to chain termination.

    • Prevention: When synthesizing peptides with Proline at the C-terminus, it is advisable to add the third amino acid as a dipeptide to the proline-resin, thus bypassing the problematic dipeptide stage. Using 2-chlorotrityl chloride resin can also suppress DKP formation due to its steric bulk.

  • Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain.

    • Prevention: This side reaction is more prevalent when the coupling reagent is in excess and activation of the carboxylic acid is slow. Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin can minimize this issue.

  • Formation of Pyroglutamylglutamine Diketopiperazine: A specific side reaction can occur during the condensation of a pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives, leading to the formation of pyroglutamylglutamine diketopiperazine.

    • Prevention: To avoid this, it is recommended to first synthesize the Glp-Gln dipeptide and then couple it to the proline derivative.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

A1: There is no single "best" reagent, as the optimal choice depends on the specific sequence and reaction conditions. However, for sterically hindered couplings like that of this compound, phosphonium salts (PyBOP®, PyAOP®) and uronium/aminium salts (HATU, HCTU, COMU) generally provide higher yields and faster reaction times compared to carbodiimides alone. COMU is a newer generation reagent with good solubility and a favorable safety profile.

Q2: What is a standard protocol for this compound coupling in Solid-Phase Peptide Synthesis (SPPS)?

A2: While a universally optimized protocol is sequence-dependent, the following provides a robust starting point based on best practices for hindered amino acids:

Recommended Experimental Protocol:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF followed by DCM and then DMF again.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow for a brief pre-activation of 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (a negative result indicates complete coupling).

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the initial coupling is incomplete, repeat steps 3-6.

Q3: How can I troubleshoot incomplete deprotection of the residue preceding this compound?

A3: Incomplete deprotection of the N-terminal Fmoc group will prevent the coupling of this compound. If you suspect incomplete deprotection (e.g., a negative Kaiser test after deprotection), consider the following:

  • Extend the deprotection time or perform a second deprotection step.

  • For difficult sequences, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF) can improve efficiency.

  • Ensure your deprotection reagent (piperidine) is fresh, as it can degrade over time.

Q4: Are there any specific considerations for the cleavage and deprotection of peptides containing this compound?

A4: The Z (benzyloxycarbonyl) group is typically stable to the TFA cocktails used for cleavage from most resins in Fmoc-based SPPS. However, it is labile to strong acids like HF and can be removed by catalytic hydrogenation. If the Z group needs to be retained in the final peptide, standard TFA cleavage protocols are suitable. If removal of the Z group is desired, a subsequent deprotection step will be necessary.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)RacemizationKey Advantages
DIC HOBtDIPEAModerateLow with additiveCost-effective
HBTU -DIPEA/NMMHighLowWidely used, reliable
HATU -DIPEA/NMMVery HighVery LowHighly efficient, especially for difficult couplings
PyBOP® -DIPEAHighLowGood for hindered couplings, less hazardous byproducts than BOP
COMU -DIPEAVery HighVery LowHigh reactivity, good solubility, non-explosive byproducts
BOP-Cl -DIPEAHighVery LowParticularly effective for N-methylated amino acids

Note: Yields are generalized from studies on various sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Coupling Yield with this compound cause1 Inadequate Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Peptide Aggregation start->cause3 cause4 Suboptimal Base start->cause4 sol1 Use Potent Coupling Reagent (HATU, COMU, PyBOP) cause1->sol1 sol2 Increase Reaction Time/Temp Perform Double Coupling cause2->sol2 sol3 Use Aggregation-Disrupting Solvents (e.g., NMP) cause3->sol3 sol4 Optimize Base Selection (e.g., NMM, sym-collidine) cause4->sol4

Caption: Troubleshooting workflow for low coupling yield of this compound.

Racemization_Prevention racemization Racemization of this compound cause_reagent Highly Reactive Intermediates racemization->cause_reagent Caused by cause_base Base-Mediated Proton Abstraction racemization->cause_base Caused by cause_time Prolonged Pre-activation racemization->cause_time Caused by solution_reagent Use Additives (HOBt, HOAt, Oxyma) cause_reagent->solution_reagent Mitigated by solution_base Use Weaker/Hindered Base (sym-collidine) cause_base->solution_base Mitigated by solution_time Minimize Pre-activation Time cause_time->solution_time Mitigated by

References

Technical Support Center: Z-Pyr-OH and Diketopiperazine Formation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of diketopiperazine (DKP) formation during peptide synthesis. Special attention is given to clarifying the role of Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid) and its relation to the distinct side reaction of pyroglutamate formation.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly during the synthesis of the third amino acid. It involves an intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin support. This results in a significant loss of yield and the formation of a cyclic dipeptide impurity that can complicate the purification of the target peptide. In some cases, this is referred to as "traceless" DKP formation because the cleaved dipeptide is washed away, leading to a reduced yield without a corresponding impurity in the final product analysis, making it difficult to diagnose.

Q2: What is the relationship between this compound and diketopiperazine formation?

A2: this compound is a protected form of pyroglutamic acid (pGlu). Its primary use is to directly introduce a pyroglutamyl residue at the N-terminus of a peptide. Pyroglutamate formation is a separate side reaction from DKP formation, involving the cyclization of an N-terminal glutamine or glutamic acid.

However, a rare side reaction can occur where a pyroglutamic acid active ester reacts with a dipeptide containing proline (e.g., Gln-Pro) to form a pyroglutamyl-diketopiperazine derivative[1][2]. This is a specific scenario and not the common pathway for DKP formation. Generally, the concern with this compound is related to pyroglutamate chemistry, while DKP formation is a broader issue in peptide synthesis.

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: DKP formation is highly sequence-dependent. The highest risk occurs when coupling the third amino acid to a dipeptide-resin. Sequences particularly prone to this side reaction include:

  • Dipeptides with Proline (Pro) at the C-terminal position (Xaa-Pro). The unique cyclic structure of proline can facilitate the cis-amide bond conformation required for cyclization[3][4].

  • Dipeptides containing Glycine (Gly) at either the N-terminal or C-terminal position, as its lack of steric hindrance makes it more flexible and prone to cyclization.

  • Dipeptides with other secondary amino acids are also at high risk[5].

Q4: How do standard Fmoc deprotection conditions contribute to DKP formation?

A4: Standard Fmoc deprotection is typically performed using a 20% piperidine solution in DMF. The basicity of piperidine acts as a catalyst for the intramolecular nucleophilic attack of the newly deprotected N-terminal amine on the ester linkage to the resin, initiating the DKP cyclization and cleavage. The longer the N-terminal amine of the dipeptide is exposed to basic conditions before the next coupling step, the greater the risk of DKP formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of yield after the second coupling step, with DKP detected in waste washes. The dipeptide sequence is highly susceptible to DKP formation under standard Fmoc deprotection conditions.1. Modify Deprotection Conditions: Switch from 20% piperidine/DMF to a milder cocktail like 2% DBU / 5% piperazine in NMP. This has been shown to drastically reduce DKP formation. 2. Use a Sterically Hindered Resin: Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linkage physically inhibits the intramolecular cyclization required for DKP formation. 3. Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to slow the rate of the cyclization side reaction.
HPLC of crude product shows the desired peptide, but the overall yield is unexpectedly low. "Traceless" DKP formation has occurred. The dipeptide-DKP was cleaved from the resin and washed away, leaving no impurity in the final product but resulting in a lower amount of full-length peptide.1. Couple a Pre-formed Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the first two residues as a dipeptide unit (e.g., Fmoc-Xaa-Pro-OH) in solution and then couple it to the resin in a single step. This bypasses the vulnerable dipeptidyl-resin intermediate. 2. Change Protecting Group Strategy: For the first two residues, consider using Boc-protected amino acids, which are stable to the basic conditions of Fmoc chemistry. After the initial dipeptide is formed, the synthesis can proceed with standard Fmoc-amino acids.
Formation of pyroglutamyl-diketopiperazine byproduct is observed. This specific side reaction can occur when coupling a pyroglutamic acid active ester to a Gln-Pro or Asn-Pro sequence.The most effective solution is to alter the coupling strategy. Instead of using a pGlu active ester, couple the dipeptide H-Gln(or Asn)-Pro-OR first, and then couple this compound or Boc-pGlu-OH to the deprotected N-terminus of the dipeptide.
N-terminal Glutamine is converting to pyroglutamate. This is a spontaneous, base- or acid-catalyzed cyclization of the N-terminal Gln residue. It is a different issue from DKP formation.1. Couple pGlu Directly: If the final peptide is intended to have an N-terminal pyroglutamate, use this compound or Boc-pGlu-OH in the final coupling step. 2. Suppress Cyclization: If an N-terminal Gln is desired, add an agent like HOBt to the Fmoc deprotection solution. This protonates the N-terminal amine, reducing its nucleophilicity and slowing the rate of cyclization.

Quantitative Data on DKP Prevention Strategies

The following table summarizes quantitative data on the effectiveness of various strategies in reducing DKP formation for a susceptible sequence.

Strategy Deprotection/Resin Conditions DKP Formation (%) Reference
Standard Fmoc Deprotection20% Piperidine in DMF13.8%
Reduced Piperidine Conc.5% Piperidine in DMF12.2%
Alternative Solvent20% Piperidine in Toluene11.7%
Alternative Base (Piperazine)5% Piperazine in NMP< 4.0%
Optimized Deprotection 2% DBU / 5% Piperazine in NMP 3.6%
Bsmoc Protecting Group2% Piperidine in DMFMinimized or Eliminated
2-Chlorotrityl Chloride ResinStandard Fmoc DeprotectionSignificantly Reduced

Key Experimental Protocols

Protocol 1: Standard Synthesis Prone to DKP Formation (Baseline)
  • Resin Preparation: Swell Wang resin (e.g., 1.0 g, 0.8 mmol/g) in DMF for 1 hour.

  • First Amino Acid Coupling (e.g., Fmoc-Pro-OH): Dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash with DMF (5x).

  • Second Amino Acid Coupling (e.g., Fmoc-Gly-OH): Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of Dipeptide: Repeat step 3. At this stage, the free N-terminus of the Gly-Pro-resin is highly susceptible to cyclize, cleave, and form cyclo(Gly-Pro) DKP.

  • Cleavage & Analysis: Cleave a small sample of the resin post-synthesis using a cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze by HPLC to quantify the level of DKP byproduct.

Protocol 2: Optimized Fmoc Deprotection to Minimize DKP
  • Resin and Amino Acid Coupling: Follow steps 1, 2, and 4 from Protocol 1. The use of 2-chlorotrityl chloride resin is recommended over Wang resin.

  • Fmoc Deprotection (Optimized):

    • Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

    • Treat the resin with the optimized solution for 5 minutes.

    • Drain and repeat the treatment with a fresh solution for 10 minutes.

    • Wash the resin thoroughly with NMP (5x) followed by DMF (3x) before the next coupling step.

  • Analysis: Cleave and analyze the final product as described in Protocol 1. A significant reduction in the DKP byproduct peak should be observed.

Protocol 3: Dipeptide Coupling Strategy
  • Resin Preparation: Swell Rink Amide or 2-CTC resin in DMF.

  • First Amino Acid Deprotection: If using a pre-loaded resin, deprotect the N-terminal Fmoc group using the optimized conditions from Protocol 2.

  • Dipeptide Activation: In a separate vessel, dissolve the pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH, 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Dipeptide Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Continue Synthesis: Wash the resin and proceed with the synthesis from the third residue using standard or optimized deprotection and coupling cycles.

Visualizations

DKP_Formation_Mechanism cluster_Resin Solid Support (Resin) cluster_Process Intramolecular Cyclization cluster_Products Products Resin_Bound H₂N-AA₂-C(O)-NH-AA₁-O-Resin N_Attack Nucleophilic Attack (catalyzed by base, e.g., Piperidine) Resin_Bound->N_Attack Free N-terminus of AA₂ attacks carbonyl of AA₁ Cleavage Peptide-Resin Bond Cleavage N_Attack->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Yield Loss & Impurity Resin_OH HO-Resin Cleavage->Resin_OH Resin site terminated

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Pyroglutamate_Formation cluster_Peptide N-Terminal Residue cluster_Process Intramolecular Cyclization cluster_Product Product N_Term_Gln H₂N-Gln-Peptide... Amine_Attack α-amino group attacks side-chain γ-amide N_Term_Gln->Amine_Attack pGlu_Peptide Pyroglutamyl-Peptide (pGlu-Peptide) Amine_Attack->pGlu_Peptide Forms 5-membered lactam ring Ammonia NH₃ Amine_Attack->Ammonia Elimination

Caption: Mechanism of pyroglutamate (pGlu) formation from an N-terminal glutamine.

DKP_Prevention_Workflow Start Start SPPS (AA₁ coupled to resin) Couple_AA2 Couple AA₂ Start->Couple_AA2 Deprotect_AA2 Fmoc Deprotection of AA₂ Couple_AA2->Deprotect_AA2 Check_DKP Is the sequence prone to DKP formation? (e.g., Xaa-Pro) Deprotect_AA2->Check_DKP Standard_Deprotection Standard Deprotection (20% Piperidine/DMF) Check_DKP->Standard_Deprotection No Optimized_Strategy Implement Prevention Strategy Check_DKP->Optimized_Strategy Yes Couple_AA3 Couple AA₃ and Continue Synthesis Standard_Deprotection->Couple_AA3 Strategy1 1. Optimized Deprotection (2.g., 2% DBU/5% Piperazine/NMP) Optimized_Strategy->Strategy1 Strategy2 2. Use 2-CTC Resin Optimized_Strategy->Strategy2 Strategy3 3. Couple Pre-formed Dipeptide Optimized_Strategy->Strategy3 Strategy1->Couple_AA3 Strategy2->Couple_AA3 Strategy3->Couple_AA3 End Synthesis Complete Couple_AA3->End

Caption: Logical workflow for selecting a strategy to prevent DKP formation.

References

Technical Support Center: Z-Pyr-OH Stability and Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of coupling reagents on the stability of N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of coupling reagents used with this compound?

A1: The primary classes of coupling reagents used in peptide synthesis, including those with this compound, are:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These are widely used due to their moderate reactivity and affordability.[1]

  • Phosphonium Salts: Including Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®). These are known for their high efficiency and lower risk of some side reactions.[2][3][4]

  • Uronium/Aminium Salts: Such as HBTU, HATU, and HCTU. These reagents are highly reactive and facilitate rapid coupling.[5] It's important to note that while initially thought to be uronium salts, many of these reagents exist as the more stable guanidinium isomers in their solid state and in solution.

Q2: How do different coupling reagents affect the stability of this compound?

A2: The choice of coupling reagent can significantly impact the stability of this compound and the outcome of the coupling reaction. The primary concerns are racemization and the formation of side products. Highly reactive reagents, especially when used in excess or under non-optimized conditions, can lead to undesired reactions. For instance, uronium-based reagents like HATU can react with the unprotected N-terminus of a peptide, leading to a guanidinyl capping that prevents further elongation.

Q3: What is racemization and how can it be minimized when using this compound?

A3: Racemization is the conversion of an optically active compound into a racemic mixture, which can be a significant issue at the C-terminal amino acid residue during a coupling reaction. This occurs through the formation of an oxazolone intermediate. To minimize racemization with this compound:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, especially when using carbodiimides. These additives form active esters that are less prone to racemization.

  • Choose Appropriate Reagents: Phosphonium reagents like PyBOP generally exhibit a low propensity for racemization. Some uronium reagents, particularly those derived from HOAt like HATU, are also designed to reduce epimerization.

  • Control Reaction Conditions: Maintaining a low temperature during the coupling reaction can help to reduce the rate of racemization.

Q4: What are the common side reactions to watch for when coupling this compound?

A4: Besides racemization, several other side reactions can occur:

  • N-acylurea Formation: This is a common side reaction when using carbodiimide reagents without an additive. The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unable to participate in further coupling.

  • Guanidinylation: Excess uronium/aminium reagents (e.g., HBTU, HATU) can react with the N-terminal amine of the peptide chain, forming a guanidino byproduct that terminates the chain.

  • Dehydration of Asparagine and Glutamine: While not directly related to this compound, if asparagine or glutamine are present elsewhere in the peptide sequence, carbodiimide reagents can cause dehydration of the side-chain amide to a nitrile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide
Possible Cause Troubleshooting Step
Incomplete Activation of this compound Ensure the coupling reagent is fresh and has been stored under appropriate conditions. Consider switching to a more reactive coupling reagent, such as HATU or PyAOP.
Hydrolysis of Activated Ester Minimize water content in the reaction solvent (e.g., DMF). A study on the hydrolysis of active esters indicated that some can hydrolyze significantly within hours in the presence of residual water.
Side Reactions If using a carbodiimide, ensure an additive like HOBt or Oxyma is included to prevent N-acylurea formation. If using a uronium reagent, use a stoichiometric amount to avoid guanidinylation of the N-terminus.
Steric Hindrance For sterically hindered couplings, more powerful reagents like PyAOP or PyBrOP may be necessary.
Issue 2: Presence of Unexpected Side Products
Possible Cause Troubleshooting Step
Racemization Add HOBt or Oxyma to the reaction mixture, especially when using carbodiimides. Consider using a coupling reagent known for low racemization, such as DEPBT for histidine-containing peptides.
Guanidinylation Avoid using an excess of uronium/aminium reagents like HBTU or HATU. Phosphonium reagents like PyBOP do not cause this side reaction and can be used in excess.
N-acylurea Formation Always use an additive such as HOBt or Oxyma when performing carbodiimide-mediated couplings.

Quantitative Data Summary

Coupling Reagent ClassRacemization Risk (without additive)N-acylurea Formation RiskGuanidinylation RiskRelative Reactivity
Carbodiimides (e.g., DIC) HighHighLowModerate
Phosphonium Salts (e.g., PyBOP) LowLowLowHigh
Uronium/Aminium Salts (e.g., HATU) LowLowHigh (if in excess)Very High

Experimental Protocols

General Protocol for Assessing this compound Stability with a Coupling Reagent

This protocol outlines a general method for evaluating the stability of this compound in the presence of a coupling reagent via HPLC analysis.

1. Materials:

  • This compound

  • Coupling reagent (e.g., HATU, DIC)

  • Additive (e.g., HOBt), if applicable

  • Tertiary base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

2. Sample Preparation: a. Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL). b. In a separate vial, prepare the activation cocktail by dissolving the coupling reagent (1.0 eq), additive (1.0 eq, if used), and base (2.0 eq) in anhydrous DMF. c. To initiate the reaction, add the this compound stock solution to the activation cocktail.

3. HPLC Analysis: a. Immediately inject a t=0 sample onto the HPLC system. b. Monitor the reaction mixture by injecting samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). c. Analyze the chromatograms for the disappearance of the this compound peak and the appearance of any new peaks corresponding to degradation products or the activated ester.

4. Data Analysis: a. Calculate the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample. b. Identify potential side products by mass spectrometry if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep_z This compound Stock Solution mix Mix and Initiate Reaction prep_z->mix prep_reagent Coupling Reagent Cocktail prep_reagent->mix hplc HPLC Analysis at Time Intervals mix->hplc t=0, 15m, 30m, ... data Data Interpretation hplc->data

Caption: Experimental workflow for assessing this compound stability.

logical_relationship reagent Coupling Reagent Choice carbodiimide Carbodiimide (e.g., DIC) reagent->carbodiimide phosphonium Phosphonium (e.g., PyBOP) reagent->phosphonium uronium Uronium (e.g., HATU) reagent->uronium racemization Racemization carbodiimide->racemization n_acylurea N-acylurea carbodiimide->n_acylurea guanidinylation Guanidinylation uronium->guanidinylation side_reaction Potential Side Reactions additive Use Additive (HOBt/Oxyma) racemization->additive reagent_selection Select Low-Racemization Reagent racemization->reagent_selection n_acylurea->additive stoichiometry Control Stoichiometry guanidinylation->stoichiometry mitigation Mitigation Strategy

Caption: Relationship between coupling reagents and side reactions.

References

Validation & Comparative

Z-Pyr-OH vs. Fmoc-Pyr-OH: A Comparative Guide to N-Terminal Pyroglutamic Acid Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Protecting Group Strategies for Pyroglutamic Acid in Solid-Phase Peptide Synthesis (SPPS).

The incorporation of an N-terminal pyroglutamic acid (pGlu) residue is a critical step in the synthesis of many biologically active peptides, enhancing their stability against aminopeptidases. The choice of protecting group for the pyroglutamic acid, either benzyloxycarbonyl (Z) or 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the efficiency, purity, and overall success of the Solid-Phase Peptide Synthesis (SPPS) process. This guide provides an objective comparison of Z-Pyr-OH and Fmoc-Pyr-OH, supported by available experimental data, to inform the strategic selection of the optimal building block for your peptide synthesis needs.

Performance Comparison: this compound vs. Fmoc-Pyr-OH

The efficiency of incorporating pyroglutamic acid in SPPS is intrinsically linked to the chosen protecting group strategy. The Fmoc/tBu strategy, utilizing Fmoc-pGlu-OH, is the modern and predominantly preferred method, offering milder conditions and greater control. The Boc/Bzl strategy, for which this compound is relevant, presents challenges due to the harsher acidic conditions required for deprotection.

Performance MetricThis compound (in Boc/Bzl Strategy)Fmoc-Pyr-OH (in Fmoc/tBu Strategy)Key Observations
Building Block Synthesis Yield 88% from Z-Glu-anhydride[1][2]80% from Fmoc-Glu-OH[2]Both building blocks can be synthesized with high yields.
Coupling Strategy Direct coupling is possible but less common. Often, pGlu is formed by cyclization of an N-terminal Gln or Glu precursor during harsh acid cleavage[3][4].Direct and controlled coupling of Fmoc-pGlu-OH is the standard and preferred method.The Fmoc strategy allows for more precise control over the incorporation of the pGlu moiety.
Reported Peptide Synthesis Yield A 79% yield was reported for a solution-phase synthesis of a Boc-pGlu-containing peptide using CDI as the coupling reagent. Data on direct SPPS coupling is limited.An 84% yield was reported for the synthesis of Fmoc-pGlu-OSu, an activated ester for coupling.Direct comparative yield data in SPPS for the same peptide is not readily available, but the Fmoc approach is generally considered more efficient for ensuring product homogeneity.
Potential Side Reactions Prone to side reactions under the repetitive strong acid deprotection steps of Boc-SPPS. Significant diketopiperazine (DKP) formation (around 60%) has been observed in the synthesis of a pGlu-Gln-Pro-NH2 sequence using Z-pGlu-OPfp.Direct coupling of Fmoc-pGlu-OH minimizes side reactions.The milder, base-labile nature of the Fmoc group reduces the risk of acid-catalyzed side reactions.
Overall Efficiency & Purity The indirect method of cyclization from Gln/Glu can lead to incomplete conversion and impurities. Direct coupling faces challenges with potential side reactions.Direct coupling provides excellent control, leading to higher purity and homogeneity of the final peptide.The Fmoc-based approach is generally favored for achieving high purity and yield of pGlu-containing peptides.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-Pyr-OH in SPPS are crucial for reproducibility and success.

Protocol 1: Coupling of this compound in Boc-SPPS (Illustrative)

This protocol outlines a general procedure for the coupling of this compound to a deprotected peptide-resin in a Boc/Bzl SPPS strategy.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM) for 30 minutes. The Boc group of the N-terminal amino acid is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is washed with DCM and then neutralized with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM.

  • Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF). Add 6 equivalents of DIEA to initiate activation.

  • Coupling Reaction: The activated this compound solution is added to the resin, and the mixture is agitated at room temperature for 2-4 hours.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage: The final peptide is cleaved from the resin, and the Z-protecting group is removed simultaneously using strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Protocol 2: Coupling of Fmoc-Pyr-OH in Fmoc-SPPS

This protocol details the standard procedure for coupling Fmoc-Pyr-OH in an Fmoc/tBu SPPS workflow.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the fulvene adduct.

  • Activation of Fmoc-Pyr-OH: In a separate vessel, dissolve 3 equivalents of Fmoc-Pyr-OH, 2.9 equivalents of a coupling agent (e.g., HATU), and 6 equivalents of DIEA in DMF.

  • Coupling Reaction: The activated Fmoc-Pyr-OH solution is added to the deprotected peptide-resin, and the mixture is agitated at room temperature for 1-2 hours.

  • Washing: The resin is extensively washed with DMF and DCM to remove unreacted reagents and byproducts.

  • Final Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% TFA.

Visualizing the Workflow

Diagrams illustrating the key steps in each synthetic strategy can aid in understanding the procedural differences.

Z_Pyr_OH_SPPS_Workflow cluster_resin Peptide-Resin cluster_activation Activation start H₂N-Peptide-Resin Coupling Coupling start->Coupling Z_Pyr_OH This compound Activated_Z_Pyr Activated this compound Z_Pyr_OH->Activated_Z_Pyr Coupling_Reagent Coupling Reagent (e.g., HBTU/DIEA) Coupling_Reagent->Activated_Z_Pyr Activated_Z_Pyr->Coupling Wash Washing Coupling->Wash Cleavage Cleavage & Deprotection (Strong Acid, e.g., HF) Wash->Cleavage Final_Peptide pGlu-Peptide Cleavage->Final_Peptide

Caption: Workflow for this compound coupling in Boc-SPPS.

Fmoc_Pyr_OH_SPPS_Workflow cluster_resin Peptide-Resin cluster_activation Activation start Fmoc-Peptide-Resin deprotected_resin H₂N-Peptide-Resin start->deprotected_resin 20% Piperidine/DMF Coupling Coupling deprotected_resin->Coupling Fmoc_Pyr_OH Fmoc-Pyr-OH Activated_Fmoc_Pyr Activated Fmoc-Pyr-OH Fmoc_Pyr_OH->Activated_Fmoc_Pyr Coupling_Reagent Coupling Reagent (e.g., HATU/DIEA) Coupling_Reagent->Activated_Fmoc_Pyr Activated_Fmoc_Pyr->Coupling Wash Washing Coupling->Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final_Peptide pGlu-Peptide Cleavage->Final_Peptide

References

Z-Pyr-OH vs. Boc-Pyr-OH: A Comparative Guide to N-Terminal Protection and Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of therapeutic peptides is a critical determinant of their efficacy and shelf-life. The introduction of an N-terminal pyroglutamic acid (pGlu) is a well-established strategy to enhance peptide stability by blocking degradation by aminopeptidases. This guide provides a comprehensive comparison of two key precursors used in peptide synthesis for this purpose: Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid) and Boc-Pyr-OH (N-tert-butoxycarbonyl-L-pyroglutamic acid).

The choice between this compound and Boc-Pyr-OH is primarily dictated by the overall peptide synthesis strategy, particularly whether a solution-phase or solid-phase approach is employed and the orthogonality of protecting groups. While the presence of the N-terminal pGlu residue itself is the major contributor to the enhanced stability of the final peptide, the synthetic route chosen can influence the purity and yield of the desired product. This guide will delve into the characteristics of each precursor and provide detailed experimental protocols for a comparative stability analysis of the resulting peptides.

Understanding the Role of N-Terminal Pyroglutamic Acid

Pyroglutamic acid is a cyclic lactam of glutamic acid.[1] Its formation at the N-terminus of a peptide blocks the free amino group, rendering the peptide resistant to cleavage by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus.[1][2] This modification can significantly increase the in vivo half-life of peptide drugs.

This compound and Boc-Pyr-OH in Peptide Synthesis

Both this compound and Boc-Pyr-OH are derivatives of pyroglutamic acid where the nitrogen atom of the lactam ring is protected by either a benzyloxycarbonyl (Z) or a tert-butoxycarbonyl (Boc) group, respectively. This protection prevents unwanted side reactions during peptide synthesis.

  • This compound is traditionally used in solution-phase peptide synthesis. The Z group is typically removed by hydrogenolysis.

  • Boc-Pyr-OH is commonly employed in solid-phase peptide synthesis (SPPS) using Boc chemistry.[2] The Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA).

The selection between these two precursors depends on the compatibility of their deprotection conditions with the other protecting groups used for the side chains of other amino acids in the peptide sequence.

Comparative Stability Analysis: An Experimental Framework

While no direct comparative studies on the final peptide stability conferred by using this compound versus Boc-Pyr-OH are readily available in the literature, a robust experimental plan can be designed to evaluate this. The following protocols outline a comprehensive approach to compare the stability of two identical peptide sequences, one synthesized using this compound and the other with Boc-Pyr-OH.

Table 1: Quantitative Comparison of Peptide Stability
ParameterPeptide from this compoundPeptide from Boc-Pyr-OHMethod
Initial Purity (%) Report % purityReport % purityRP-HPLC
Degradation after 24h at 40°C (%) Report % degradationReport % degradationRP-HPLC
Half-life in Human Plasma (min) Report t½Report t½LC-MS/MS
Degradation by Aminopeptidase M after 2h (%) Report % degradationReport % degradationRP-HPLC
Major Degradation Products Identify by massIdentify by massLC-MS/MS

Experimental Protocols

Peptide Synthesis

Synthesize the target peptide sequence with an N-terminal pyroglutamic acid using two different methods:

  • Method A: Incorporate this compound using appropriate solution-phase or solid-phase synthesis protocols.

  • Method B: Incorporate Boc-Pyr-OH using standard Boc-based solid-phase peptide synthesis (SPPS).

Purify both peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

a. Protocol for Thermal Stability Assessment

  • Prepare solutions of each peptide (e.g., 1 mg/mL in a relevant buffer, pH 7.4).

  • Incubate the solutions at an elevated temperature (e.g., 40°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately quench the degradation by freezing the samples at -80°C.

  • Analyze the samples by a stability-indicating RP-HPLC method to determine the percentage of the remaining intact peptide.

b. Protocol for Acid/Base Hydrolysis Stability

  • Prepare solutions of each peptide in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

  • Incubate the solutions at room temperature.

  • Withdraw and neutralize aliquots at specified time intervals.

  • Analyze by RP-HPLC.

c. Protocol for Oxidative Stability

  • Prepare solutions of each peptide in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at various time points and quench the reaction (e.g., by adding sodium metabisulfite).

  • Analyze by RP-HPLC.

Enzymatic Stability Assay

This assay directly assesses the resistance of the N-terminus to enzymatic degradation.

a. Protocol for Aminopeptidase M Digestion

  • Prepare a stock solution of each peptide (1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare a stock solution of Aminopeptidase M.

  • Initiate the reaction by adding a specific amount of Aminopeptidase M to the peptide solution to achieve a defined enzyme-to-substrate ratio.

  • Incubate the reaction mixture at 37°C.

  • Withdraw aliquots at different time points (e.g., 0, 30, 60, and 120 minutes).

  • Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

Plasma Stability Assay

This assay provides an indication of the peptide's stability in a biological matrix.

a. Protocol for In Vitro Plasma Stability

  • Pre-incubate human plasma at 37°C for 15 minutes.

  • Spike the plasma with a stock solution of the peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to precipitate plasma proteins and stop degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the intact peptide.

  • Calculate the half-life (t½) of the peptide in plasma.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for comparing peptide stability.

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_analysis Analysis cluster_results Results Z_Pyr This compound Peptide_Z Peptide A (from this compound) Z_Pyr->Peptide_Z Boc_Pyr Boc-Pyr-OH Peptide_Boc Peptide B (from Boc-Pyr-OH) Boc_Pyr->Peptide_Boc Forced_Deg Forced Degradation Peptide_Z->Forced_Deg Enzymatic_Stab Enzymatic Stability Peptide_Z->Enzymatic_Stab Plasma_Stab Plasma Stability Peptide_Z->Plasma_Stab Peptide_Boc->Forced_Deg Peptide_Boc->Enzymatic_Stab Peptide_Boc->Plasma_Stab HPLC RP-HPLC Forced_Deg->HPLC Enzymatic_Stab->HPLC LCMS LC-MS/MS Plasma_Stab->LCMS Comparison Comparative Stability Data HPLC->Comparison LCMS->Comparison

Caption: Workflow for comparative stability analysis of peptides.

Signaling_Pathway_Placeholder cluster_enzymatic_degradation Enzymatic Degradation Pathway Aminopeptidase Aminopeptidase Free_N_Terminus_Peptide Peptide with Free N-Terminus Aminopeptidase->Free_N_Terminus_Peptide Cleavage pGlu_Peptide pGlu-Peptide Aminopeptidase->pGlu_Peptide Degraded_Products Degraded Products Free_N_Terminus_Peptide->Degraded_Products Blocked Blocked

Caption: N-terminal pGlu blocks aminopeptidase degradation.

Conclusion

The incorporation of an N-terminal pyroglutamic acid is a robust strategy for enhancing peptide stability. The choice between this compound and Boc-Pyr-OH as the synthetic precursor is primarily a decision based on the overall synthetic scheme. While both should yield a final peptide with enhanced stability against aminopeptidases, subtle differences in side products from the synthesis could potentially influence long-term stability. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically evaluate and compare the stability profiles of pGlu-peptides derived from these two widely used precursors, ensuring the selection of the optimal synthetic route for the development of stable and effective peptide therapeutics.

References

Z-Pyr-OH vs. Unprotected Pyroglutamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and drug development, the choice of building blocks is paramount to achieving high yields, purity, and desired biological activity. Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, is a crucial component in many bioactive peptides. However, its direct use can present challenges. This guide provides an objective comparison of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) and unprotected pyroglutamic acid, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary advantage of this compound over unprotected pyroglutamic acid lies in its N-benzyloxycarbonyl (Z) protecting group. This group enhances solubility in organic solvents commonly used in peptide synthesis and can help mitigate certain side reactions, although it does not completely prevent all of them. While the lactam nitrogen of pyroglutamic acid is not highly nucleophilic, making N-protection not strictly necessary for some applications, the use of this compound often leads to cleaner reactions and easier purification. However, the use of this compound introduces an additional deprotection step to remove the Z-group, which is typically achieved through hydrogenolysis.

Chemical Properties and Solubility

A key differentiator between this compound and unprotected pyroglutamic acid is their solubility in organic solvents, which is a critical factor in homogenous solution-phase and solid-phase peptide synthesis.

PropertyThis compound (N-benzyloxycarbonyl-L-pyroglutamic acid)Unprotected L-Pyroglutamic Acid
Molecular Formula C₁₃H₁₃NO₅[1]C₅H₇NO₃
Molecular Weight 263.25 g/mol [2]129.11 g/mol
Melting Point 128-130 °C[1][2]160-163 °C[3]
Solubility in Organic Solvents Generally good solubility in common organic solvents used in peptide synthesis such as DMF and DCM. The Z-group enhances solubility.Sparingly soluble in many organic solvents, which can complicate coupling reactions. Soluble in water, alcohol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether.

Performance in Peptide Synthesis: A Comparative Analysis

The use of a protecting group on the pyroglutamic acid nitrogen can influence the outcomes of peptide coupling reactions. While direct comparative studies with identical reaction conditions are scarce in the literature, an analysis of reported yields and observed side reactions provides valuable insights.

Reaction Yields

The synthesis of this compound itself proceeds with high yield. For instance, the cyclization of Z-Glu-anhydride followed by acidification of the DCHA salt has been reported to yield this compound in 88% yield.

In peptide synthesis, the direct coupling of a protected pyroglutamic acid derivative is often preferred to ensure homogeneity and yield of the final product.

Peptide Synthesis Step/ProductProtecting Group StrategyCoupling/Synthesis MethodReported Yield
Z-pGlu-OH from Z-glutamic acid anhydrideZCyclization catalyzed by DCHA88%
Boc-Gly-pGlu-Val-NH₂BocSolution phase synthesis with CDI as coupling reagent79%
pGlu-Leu-Gly-Pro-Gln-Gly-OHBoc/BzlReflux in TFA/anisole for cleavage and deprotection70%
Side Reactions: Diketopiperazine (DKP) Formation

A common side reaction in peptide synthesis, particularly when coupling to a dipeptide on a solid support, is the formation of a diketopiperazine (DKP). This intramolecular cyclization leads to chain termination and complicates purification.

Both unprotected and N-protected pyroglutamic acid can be susceptible to DKP formation. One study reported that in the synthesis of pGlu-Gln-Pro-NH₂, the use of Z-pGlu-OPfp resulted in approximately 60% DKP formation as a side product. Notably, a similar amount of DKP was observed when unprotected pGlu-OPfp was used, suggesting that the Z-group does not entirely prevent this side reaction under these conditions.

Experimental Protocols

Synthesis of this compound from Z-Glu-anhydride

This protocol describes the synthesis of this compound from Z-glutamic acid anhydride.

Materials:

  • Z-Glu-anhydride

  • Dicyclohexylamine (DCHA)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • A solution of DCHA in Et₂O is added dropwise to a stirred solution of Z-Glu-anhydride in a mixture of THF and Et₂O.

  • After 12 hours, the resulting Z-pGlu-OH·DCHA salt is filtered, washed with Et₂O, and can be recrystallized. The yield for this step is quantitative.

  • The Z-pGlu-OH·DCHA salt is then stirred with 1M HCl and EtOAc for 1 hour.

  • After filtration, the organic phase is washed with water, dried over Na₂SO₄, and concentrated.

  • The residue is recrystallized from EtOAc/petroleum ether to yield this compound.

Expected Yield: 88%

General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve this compound (1.5 equivalents), HBTU (1.5 equivalents), and DIEA (2 equivalents) in DMF.

  • Add the activated this compound solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • A Kaiser test can be performed to confirm the completion of the coupling reaction.

General Protocol for Coupling of Unprotected Pyroglutamic Acid in SPPS

This protocol describes the direct coupling of unprotected pyroglutamic acid.

Materials:

  • Peptide-resin with a free N-terminus

  • Pyroglutamic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve pyroglutamic acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Add the activated pyroglutamic acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams are provided in DOT language.

Synthesis_of_Z_Pyr_OH Z_Glu_Anhydride Z-Glu-anhydride DCHA_salt Z-pGlu-OH·DCHA salt Z_Glu_Anhydride->DCHA_salt DCHA, THF/Et₂O Z_Pyr_OH This compound DCHA_salt->Z_Pyr_OH 1M HCl, EtOAc Peptide_Synthesis_Workflow cluster_Resin Solid Support cluster_Cycle Coupling Cycle Resin Resin Deprotection N-terminal Deprotection Resin->Deprotection Start Coupling Amino Acid Coupling Deprotection->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Wash->Cleavage Final Cycle Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide DKP_Formation Dipeptide    H₂N-AA₂-CO-AA₁-Resin   DKP    Diketopiperazine   Dipeptide->DKP Intramolecular cyclization

References

Guide to Confirmation of Z-Pyr-OH Incorporation via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for confirming the successful incorporation of the unnatural amino acid N-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid (Z-Pyr-OH) into therapeutic proteins and peptides. It is intended for researchers, scientists, and drug development professionals.

The site-specific incorporation of unnatural amino acids (UAAs) is a powerful technique for modifying proteins, enabling the introduction of novel functionalities.[1][2] Mass spectrometry is a primary and direct method to verify the successful and high-fidelity incorporation of these UAAs into the target protein sequence.[1][2][3] This guide outlines a typical bottom-up proteomics workflow and compares common quantitative LC-MS techniques for this application.

Detailed Experimental Protocol

A typical workflow for confirming UAA incorporation involves enzymatic digestion of the protein into smaller peptides, followed by LC-MS/MS analysis. This "bottom-up" approach allows for precise identification of the modification site.

A. Sample Preparation: In-Solution Tryptic Digestion

This protocol is adapted from standard procedures for monoclonal antibody and modified protein analysis.

  • Denaturation & Reduction:

    • Start with approximately 50 µg of the purified protein containing this compound.

    • If the sample volume is less than 20 µL, adjust with purified water to 20 µL.

    • Add 100 µL of 8 M Urea to denature the protein. Note: Always use freshly prepared urea solution to prevent isocyanate formation and protein carbamylation.

    • Add 10 µL of 100 mM TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

    • Incubate for 30 minutes at 37°C with gentle mixing.

  • Alkylation:

    • Add 10 µL of 100 mM IAM (iodoacetamide) to alkylate the reduced cysteines.

    • Incubate for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M, which is optimal for trypsin activity.

    • Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Cleanup:

    • Stop the digestion by adding 10 µL of 1% trifluoroacetic acid (TFA).

    • Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS injection.

B. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used for peptide separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 2% to 45% Mobile Phase B over 40-60 minutes at a flow rate of 250 µL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

    • Acquisition: Data-Dependent Acquisition (DDA) is a common method. The instrument performs a full MS1 scan to detect peptide precursor ions, followed by several MS/MS scans on the most intense ions to generate fragmentation data for identification.

    • Instrumentation: High-resolution mass spectrometers like Orbitrap or TOF instruments are recommended for accurate mass measurements, which aids in confident identification.

Data Analysis Workflow

The analysis aims to identify the peptide containing this compound and confirm its sequence.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Validation & Confirmation raw_data Raw LC-MS/MS Data (.raw) peak_picking Peak Picking & Centroiding raw_data->peak_picking db_search Database Search (e.g., Mascot, Sequest) peak_picking->db_search psm Peptide-Spectrum Match (PSM) Validation db_search->psm fasta FASTA Database (with this compound modification) fasta->db_search manual_val Manual Spectra Validation psm->manual_val report Confirmation Report manual_val->report

Caption: LC-MS data analysis workflow for modified peptide identification.

Data Analysis Steps:

  • Database Searching: The generated MS/MS spectra are searched against a protein sequence database (FASTA format). This database must be customized to include the sequence of the target protein and the mass shift corresponding to this compound at the expected incorporation site.

  • Identifying the this compound Peptide:

    • Mass Calculation: The exact mass of this compound (C13H13NO5) is 263.0794 Da. The mass of the canonical amino acid it replaces must be subtracted to determine the net mass shift. For example, if it replaces Alanine (C3H5NO, 71.0371 Da), the mass shift will be +192.0423 Da.

    • Fragmentation Analysis: Successful identification relies on matching the experimental MS/MS fragmentation pattern to the theoretical fragments of the peptide containing this compound. Key fragments would include:

      • Standard b- and y-ions from the peptide backbone.

      • A neutral loss of the benzyloxycarbonyl group (C8H8O2, 136.0524 Da) or parts of it (e.g., benzyl group, 91.0548 Da).

      • Signature fragment ions from the pyroglutamic acid core, such as m/z = 84.0449.

  • Manual Validation: It is crucial to manually inspect the MS/MS spectrum of the identified peptide to ensure the key fragment ions are present, confirming the identification.

A Critical Consideration: N-terminal glutamine (Gln) and glutamic acid (Glu) residues are known to cyclize into pyroglutamic acid in the mass spectrometer's ion source, which can create an analytical artifact. If this compound incorporation is designed at a site adjacent to Gln or Glu, careful chromatographic separation and analysis of a non-modified control protein are essential to distinguish true incorporation from in-source artifacts.

Comparison of Quantitative LC-MS Methods

While identification confirms if incorporation occurred, quantification determines how efficiently. This is critical for drug development. Below is a comparison of two common label-free and label-based quantitative strategies.

FeatureMethod 1: Label-Free (DIA) Method 2: Isobaric Labeling (TMT)
Principle Quantifies MS2 fragment ions generated from systematic fragmentation of all precursor ions within defined m/z windows.Chemically labels peptides from different samples with tags of the same mass. Upon fragmentation, reporter ions are generated, whose intensities reflect relative peptide abundance.
Quantitative Accuracy High accuracy, less prone to ratio compression that can affect TMT-MS2 methods.TMT-MS2 can suffer from ratio compression due to co-isolation of interfering ions. TMT-MS3 methods improve accuracy but reduce sensitivity.
Proteome Coverage Good coverage, but can be slightly lower than isobaric labeling approaches.Generally provides higher proteome coverage and fewer missing values across samples.
Reproducibility (CV) Typically higher Coefficients of Variation (CVs) between runs, often in the 15-25% range, requiring more technical replicates.Lower CVs due to sample multiplexing, often <15%, as samples are combined and analyzed together, minimizing run-to-run variation.
Throughput & Cost Higher instrument time per sample but lower reagent cost. Unlimited number of samples can be compared in an experiment.Higher throughput due to multiplexing (e.g., TMTpro™ allows up to 18 samples in one run). Higher reagent cost.
Best For Projects requiring high quantitative accuracy and comparing a large number of conditions where reagent cost is a factor.Studies requiring high throughput, deep proteome coverage, and comparison of a defined set of samples (e.g., dose-response studies).

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from the protein sample to the final confirmation of this compound incorporation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Protein with this compound p2 Denature & Reduce (Urea, TCEP) p1->p2 p3 Alkylate (IAM) p2->p3 p4 Digest (Trypsin) p3->p4 p5 Desalt Peptides (C18 Cleanup) p4->p5 a1 LC Separation p5->a1 a2 MS1 Scan (Precursor Ions) a1->a2 a3 MS/MS Scan (Fragment Ions) a2->a3 d1 Database Search (Mass Shift Analysis) a3->d1 d2 Fragment Matching (b, y, and signature ions) d1->d2 d3 Confirmation of Incorporation d2->d3

Caption: End-to-end workflow for this compound incorporation analysis.

References

A Comparative Guide to HPLC Methods for Assessing the Purity of Z-Pyr-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

The accurate assessment of peptide purity is critical for reliable research, preclinical, and clinical outcomes in drug development. For peptides containing an N-terminal pyroglutamic acid (Pyr) and a benzyloxycarbonyl (Z) protecting group, a common structure in synthetic peptide chemistry, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for determining the purity of these molecules. This guide provides an objective comparison of reversed-phase HPLC (RP-HPLC) with other key analytical methods, supported by detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used method for analyzing peptide purity due to its high resolution and reproducibility.[1][2] The technique separates the target peptide from impurities based on differences in hydrophobicity.[2][3] Impurities, which can include truncated sequences, deletion sequences, incompletely deprotected peptides, or by-products from synthesis and cleavage, will typically have different retention times on the non-polar stationary phase compared to the intact target peptide.[1]

Typical Impurities Encountered in Synthetic Peptides:

  • Process-Related: Truncated or deletion sequences, insertion impurities, and peptides with remaining protecting groups.

  • Degradation Products: Deamidation, oxidation (especially of methionine), and aspartimide formation.

  • Isomers: Diastereomers that may form during synthesis.

Comparison of Analytical Methods for Peptide Purity

While RP-HPLC is the gold standard for purity determination, a comprehensive analysis often requires complementary techniques to assess other quality attributes such as molecular identity, net peptide content, and enantiomeric purity.

Parameter RP-HPLC UPLC-MS Amino Acid Analysis (AAA) Chiral Chromatography (HPLC/GC-MS)
Principle Separation based on hydrophobicity.High-resolution separation based on hydrophobicity, coupled with mass-to-charge ratio detection.Hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification.Separation of enantiomers using a chiral stationary phase (HPLC) or after derivatization (GC-MS).
Information Obtained Relative purity (% area), detection of hydrophobic impurities.Purity, molecular weight confirmation of the main peak and impurities.Net peptide content (accounts for water and counter-ions), amino acid composition confirmation.Enantiomeric purity, detection of racemization.
Resolution HighVery HighN/A (Quantifies total amino acids)High (for enantiomers)
Primary Use Case Standard quality control and release testing for purity.Impurity identification, peak purity assessment, characterization of complex mixtures.Determining the exact amount of peptide in a lyophilized powder for accurate dosing.Assessing stereochemical integrity, critical for biological activity.
Limitations Does not confirm molecular weight; purity is relative and does not account for water/salts.TFA in mobile phase can cause ion suppression.Destructive method; does not provide information on sequence or non-peptide impurities.Requires specialized columns or methods; may not separate other types of impurities.

Experimental Protocols

RP-HPLC Method for Purity Assessment of Z-Pyr-OH Peptides

This protocol outlines a general method for determining the purity of a synthetic peptide using RP-HPLC with UV detection.

a. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Sample Diluent: Mobile Phase A or Water/Acetonitrile mixture

  • Peptide sample

b. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound peptide.

  • Dissolve the peptide in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the solution to an HPLC vial.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210-230 nm (optimum for peptide bonds)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (hold)

    • 45-46 min: 95% to 5% B (return to initial)

    • 46-55 min: 5% B (equilibration)

d. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Alternative Methodologies
  • UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry): The protocol is similar to RP-HPLC but utilizes a UPLC system with smaller particle size columns (sub-2 µm) for higher resolution and shorter run times. The eluent is directed into a mass spectrometer (e.g., ESI-MS) to obtain mass-to-charge ratio data for each separated peak, confirming the identity of the target peptide and its impurities.

  • Amino Acid Analysis (AAA): This involves the complete acid hydrolysis of the peptide to break it down into its individual amino acid components. The resulting amino acids are then separated (often by ion-exchange chromatography or RP-HPLC after derivatization) and quantified. The net peptide content is calculated by comparing the measured amino acid quantities to a known standard and the initial gross weight of the peptide sample.

  • Chiral HPLC: This method is crucial for confirming the enantiomeric purity. The peptide is analyzed on a chiral stationary phase (CSP) that can differentiate between enantiomers. Alternatively, the peptide can be hydrolyzed and the resulting amino acids derivatized with a chiral reagent, followed by separation on a standard C18 column.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC purity assessment process.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh this compound Peptide Sample Dilution Dissolve in Appropriate Diluent Sample->Dilution Injection Inject Sample into HPLC System Vial Transfer to HPLC Vial Dilution->Vial Vial->Injection Separation Separation on C18 Reversed-Phase Column Injection->Separation Chromatogram Generate Chromatogram Detection UV Detection (210-230 nm) Separation->Detection Detection->Chromatogram Integration Integrate All Detected Peaks Chromatogram->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc

Caption: Workflow for HPLC purity assessment of this compound peptides.

start Need to Analyze This compound Peptide? purity Assess Relative Purity & Detect Impurities? start->purity Yes identity Confirm Molecular Weight of Peptide & Impurities? purity->identity No hplc Use Standard RP-HPLC purity->hplc Yes content Determine Net Peptide Content (for accurate dosing)? identity->content No lcms Use UPLC-MS identity->lcms Yes chiral Assess Enantiomeric Purity / Racemization? content->chiral No aaa Use Amino Acid Analysis (AAA) content->aaa Yes chiral_hplc Use Chiral Chromatography chiral->chiral_hplc Yes

References

A Comparative Guide to NMR Spectroscopy for the Structural Validation of Z-Pyr-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of synthetic peptides is a cornerstone of modern drug discovery and development. For peptides incorporating non-standard amino acids, such as the N-terminally protected Z-Pyr-OH (N-Benzyloxycarbonyl-L-pyroglutamic acid), rigorous analytical methodologies are paramount to confirm identity, purity, and conformation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of this compound peptides, supported by experimental data and detailed protocols.

The Central Role of NMR Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the high-resolution structural elucidation of peptides in solution, providing detailed information about atomic connectivity and spatial arrangement.[1] For this compound peptides, NMR is uniquely capable of:

  • Unambiguous Structure Confirmation: Verifying the presence and integrity of the this compound moiety and the entire amino acid sequence.

  • Conformational Analysis: Determining the three-dimensional structure of the peptide in solution, which is crucial for understanding its biological activity.[1]

  • Purity Assessment: Identifying and quantifying impurities, including diastereomers or degradation products.

Key NMR Experiments for this compound Peptide Analysis:
  • 1D ¹H NMR: Provides initial information on the presence of key structural motifs, including the aromatic protons of the benzyloxycarbonyl (Z) group and the characteristic signals of the pyroglutamate ring.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar couplings within individual amino acid spin systems, aiding in residue identification.

  • 2D Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to reveal entire amino acid spin systems, facilitating sequence-specific assignments.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space proton-proton interactions, providing distance restraints that are essential for calculating the 3D structure.

  • ¹³C and ¹⁵N HSQC/HMBC: Heteronuclear correlation experiments that provide information on the carbon and nitrogen backbone and side chains, further confirming the structure.

Comparative Analysis of Structural Validation Techniques

While NMR spectroscopy offers the most comprehensive structural information, other techniques provide complementary or alternative data for the validation of this compound peptides.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy 3D structure in solution, atomic connectivity, conformational dynamics, purity.Non-destructive, provides detailed atomic-level information.Requires larger sample amounts (mg), lower throughput, complex data analysis.
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence (via MS/MS).[2][3][4]High sensitivity (pmol-fmol), high throughput, can identify post-translational modifications.Provides limited information on 3D structure and conformation.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise atomic coordinates.Requires the growth of high-quality crystals, which can be challenging; the solid-state structure may not represent the solution conformation.
Circular Dichroism (CD) Secondary structure estimation (α-helix, β-sheet, random coil).Requires small sample amounts, rapid analysis, useful for studying conformational changes.Provides low-resolution structural information, not suitable for determining the full 3D structure.
Computational Modeling Predicted 3D structure.Cost-effective, can model peptides with non-standard residues.Predictions require experimental validation, accuracy can be variable.

Experimental Protocols

NMR Spectroscopy of a this compound Peptide

1. Sample Preparation:

  • Dissolve 1-5 mg of the lyophilized this compound peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture).
  • Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.
  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample concentration, purity, and spectral dispersion.
  • Perform a series of 2D NMR experiments, including COSY, TOCSY (with a mixing time of 60-80 ms), and NOESY (with a mixing time of 150-300 ms).
  • If isotopic labeling is employed, acquire ¹⁵N-HSQC and ¹³C-HSQC spectra for backbone and side-chain assignments.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
  • Assign the proton resonances using the sequential assignment strategy, starting from the unique spin systems of the amino acid residues identified in the TOCSY spectrum.
  • Identify the characteristic signals for the Z-group (aromatic protons typically between 7.2-7.4 ppm and the benzylic CH₂ at ~5.1 ppm) and the pyroglutamate ring.
  • Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.
  • Use the distance restraints and dihedral angle restraints (if available from coupling constants) to calculate the 3D structure using software such as CYANA or XPLOR-NIH.

Mass Spectrometry for this compound Peptide Sequencing

1. Sample Preparation:

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1-10 pmol/µL.

2. Data Acquisition:

  • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
  • Acquire a full MS spectrum to determine the molecular weight of the peptide.
  • Select the parent ion corresponding to the this compound peptide for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Analyze the fragmentation pattern to deduce the amino acid sequence. The this compound at the N-terminus will result in a modification of the expected b-ion series.

Visualizing the Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_output Output peptide This compound Peptide dissolve Dissolve in Deuterated Solvent peptide->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube oneD 1D ¹H NMR nmr_tube->oneD twoD 2D NMR (COSY, TOCSY, NOESY) oneD->twoD hetero Heteronuclear NMR (HSQC, HMBC) twoD->hetero processing Spectral Processing hetero->processing assignment Resonance Assignment processing->assignment restraints NOE Restraint Generation assignment->restraints structure_calc 3D Structure Calculation restraints->structure_calc final_structure Validated 3D Structure structure_calc->final_structure

Caption: Experimental workflow for the structural validation of this compound peptides using NMR spectroscopy.

Logical Relationships in Structural Validation

Validation_Logic cluster_primary Primary Structure cluster_secondary Secondary Structure cluster_tertiary Tertiary Structure MS Mass Spectrometry (Molecular Weight & Sequence) NMR NMR Spectroscopy (3D Solution Structure) MS->NMR Confirms Sequence CD Circular Dichroism (α-helix, β-sheet) CD->NMR Complements Conformation Xray X-ray Crystallography (3D Solid-State Structure) NMR->Xray Comparative Analysis

Caption: Interplay of analytical techniques for comprehensive peptide structural validation.

Conclusion

For the definitive structural validation of this compound peptides, NMR spectroscopy stands out as the most comprehensive technique, providing detailed insights into the peptide's three-dimensional structure in a solution environment that can mimic physiological conditions. While techniques like mass spectrometry and circular dichroism offer valuable and often complementary information regarding primary and secondary structure, respectively, they lack the atomic-level resolution of NMR for complete conformational analysis. The integration of these methods, alongside computational modeling, provides a robust and multi-faceted approach to ensure the structural integrity and quality of complex synthetic peptides destined for research and therapeutic applications.

References

A Head-to-Head Comparison of Z-Pyr-OH and Alternative Amine Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of chemical synthesis, particularly in the development of peptides and pharmaceuticals, the selection of an appropriate protecting group is a critical decision that dictates the success of a synthetic route. The N-Benzyloxycarbonyl-L-pyroglutamic acid, abbreviated as Z-Pyr-OH, represents a key reagent for introducing a protected, N-terminal pyroglutamate residue onto a peptide chain. The benzyloxycarbonyl (Z or Cbz) group is a classical and well-established protecting group for amines.[1][2][3][4] However, its performance and applicability must be weighed against more modern alternatives, chiefly the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which dominate contemporary solid-phase peptide synthesis (SPPS).[5]

This guide provides an objective, data-supported comparison of the Z-group with the Boc and Fmoc protecting groups, focusing on their chemical properties, reaction conditions, and strategic applications.

Core Principles of Amine Protection Strategies

An ideal protecting group should be introduced efficiently and be stable under various reaction conditions, yet readily and selectively removed without affecting other functional groups in the molecule. This principle of "orthogonality"—the ability to deprotect one group in the presence of others—is fundamental to complex multi-step syntheses. The Z, Boc, and Fmoc groups are foundational to orthogonal strategies due to their distinct cleavage conditions.

  • Z (Benzyloxycarbonyl or Cbz): This group is stable in mildly acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid). Its use is prominent in solution-phase synthesis.

  • Boc (tert-Butoxycarbonyl): The Boc group is stable to base and catalytic hydrogenation but is readily removed by moderate to strong acids, such as trifluoroacetic acid (TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Z and Boc, the Fmoc group is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically using a piperidine solution. This base-lability is the cornerstone of the most common strategy in modern SPPS.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the Z, Boc, and Fmoc amine protecting groups based on established chemical literature.

FeatureZ (Cbz) GroupBoc GroupFmoc Group
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Mild base (e.g., NaHCO₃, NaOH) in aqueous/organic mixture.Mild base (e.g., NaHCO₃, TEA, DMAP) in various solvents.Mild base (e.g., NaHCO₃) in aqueous/organic mixture.
Deprotection Conditions Catalytic Hydrogenolysis (H₂ with Pd/C) or strong acid (HBr/AcOH).Strong Acid (e.g., neat TFA or 25-50% TFA in DCM).Mild Base (e.g., 20% piperidine in DMF).
Stability Stable: Mild Acid/Base. Labile: Hydrogenolysis, Strong Acid.Stable: Base, Nucleophiles, Hydrogenolysis. Labile: Strong Acid.Stable: Acid, Hydrogenolysis. Labile: Mild Base (β-elimination).
Primary Application Solution-phase peptide synthesis.Solid-phase peptide synthesis (Boc/Bzl strategy).Solid-phase peptide synthesis (Fmoc/tBu strategy).
Advantages Stable, crystalline derivatives; low cost; avoids racemization.Orthogonal to Z and Fmoc; stable to many reagents.Mild deprotection allows for synthesis of sensitive peptides.
Disadvantages Harsh deprotection (catalyst, strong acid); not ideal for SPPS or sulfur-containing residues.Harsh acid deprotection can cleave side-chain groups or degrade sensitive peptides.Not stable to some amine nucleophiles; liberated dibenzofulvene must be scavenged.

Mandatory Visualizations

The following diagrams illustrate the strategic relationships and workflows involved in using these protecting groups.

Orthogonal_Protection Molecule Peptide with Protected Amines (N-Z, N-Boc, N-Fmoc) Z_Removed N-Boc, N-Fmoc Peptide Molecule->Z_Removed H₂ / Pd-C (Hydrogenolysis) Boc_Removed N-Z, N-Fmoc Peptide Molecule->Boc_Removed TFA (Strong Acid) Fmoc_Removed N-Z, N-Boc Peptide Molecule->Fmoc_Removed Piperidine (Mild Base)

Caption: Orthogonal deprotection of Z, Boc, and Fmoc groups.

SPPS_Workflow start Start Resin with attached Fmoc-AA-OH deprotection 1. Deprotection Add 20% Piperidine in DMF start->deprotection wash1 2. Wash Remove Piperidine and Dibenzofulvene Adduct deprotection->wash1 coupling 3. Coupling Add next activated Fmoc-AA-OH wash1->coupling wash2 4. Wash Remove excess reagents coupling->wash2 cycle Repeat Cycle for next Amino Acid wash2->cycle cycle->deprotection cleavage Final Cleavage | TFA Cocktail (Removes side-chain groups and cleaves from resin) cycle->cleavage After final AA

Caption: Typical workflow for a single Fmoc-SPPS cycle.

Experimental Protocols

The following are generalized, representative protocols for the protection and deprotection of primary amines using the Z, Boc, and Fmoc groups. Researchers should optimize conditions for specific substrates.

Protocol 1: Z-Group (Benzyloxycarbonyl) Protection and Deprotection

1.1: Protection of an Amine with Cbz-Cl

  • Reagents: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1-1.5 equiv) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Z-protected amine.

1.2: Deprotection of a Z-Amine via Catalytic Hydrogenolysis

  • Reagents: Z-protected amine, 10% Palladium on Carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), Hydrogen (H₂) gas.

  • Procedure:

    • Dissolve the Z-protected amine in methanol.

    • Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).

    • Stir the suspension under a hydrogen atmosphere (e.g., via a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC; completion time can range from 1 to 24 hours.

    • Once complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Boc-Group (tert-Butoxycarbonyl) Protection and Deprotection

2.1: Protection of an Amine with Boc₂O

  • Reagents: Amine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or NaOH, suitable solvent (e.g., THF, dichloromethane (DCM), water).

  • Procedure:

    • Dissolve the amine (1.0 equiv) in the chosen solvent.

    • Add a base such as triethylamine (1.5 equiv) or work in a biphasic system with NaOH.

    • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) portion-wise or as a solution.

    • Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

2.2: Deprotection of a Boc-Amine with TFA

  • Reagents: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equal volume of trifluoroacetic acid (to create a 50% TFA/DCM solution). For some substrates, neat TFA can be used.

    • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt and can be used directly or neutralized.

Protocol 3: Fmoc-Group (9-Fluorenylmethyloxycarbonyl) Protection and Deprotection

3.1: Protection of an Amine with Fmoc-OSu

  • Reagents: Amino acid, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate (Na₂CO₃), dioxane, water.

  • Procedure:

    • Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution.

    • In a separate flask, dissolve Fmoc-OSu (1.0 equiv) in dioxane.

    • Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature.

    • Allow the reaction to proceed overnight.

    • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with 1M HCl while cooling in an ice bath to precipitate the product.

    • Collect the solid by filtration or extract with an organic solvent, then dry and concentrate to yield the Fmoc-protected amino acid.

3.2: Deprotection of an Fmoc-Amine with Piperidine

  • Reagents: Fmoc-protected amine (often on a solid support), 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure (for SPPS):

    • Treat the Fmoc-protected, resin-bound peptide with a solution of 20% piperidine in DMF.

    • Mix or agitate for 3 minutes, then drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and mix for an additional 10-15 minutes to ensure complete deprotection.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

References

A Comparative Guide to N-Terminal Pyroglutamate (Z-Pyr-OH) Validation: Enzymatic Cleavage vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of an N-terminal pyroglutamate (pGlu) residue, formed by the cyclization of N-terminal glutamine or glutamic acid, presents a significant analytical challenge in protein and peptide characterization. This modification blocks the N-terminus, rendering it inaccessible to standard sequencing techniques like Edman degradation. This guide provides an objective comparison of enzymatic cleavage for pGlu validation against other analytical alternatives, supported by experimental data and detailed protocols.

Introduction to N-Terminal Pyroglutamate and its Significance

N-terminal pyroglutamate is a common post-translational modification that can impact the stability, conformation, and biological activity of proteins. In the context of therapeutic proteins, such as monoclonal antibodies, the formation of pGlu is a critical quality attribute that requires accurate characterization and quantification. The inability to sequence pGlu-containing proteins directly by Edman degradation necessitates specialized analytical strategies.

Methods for N-Terminal Pyroglutamate Validation

The primary methods for the validation and characterization of N-terminal pyroglutamate fall into two main categories: enzymatic cleavage followed by traditional sequencing and direct analysis by mass spectrometry.

  • Enzymatic Cleavage with Pyroglutamate Aminopeptidase (PGAP): This method utilizes the enzyme pyroglutamate aminopeptidase to specifically cleave the pGlu residue from the N-terminus of a protein or peptide. This "deblocking" step exposes the subsequent amino acid, allowing for N-terminal sequencing by conventional methods like Edman degradation.

  • Mass Spectrometry (MS)-Based Methods: Advanced mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can directly identify and quantify pGlu-containing peptides. This is achieved by identifying the characteristic mass shift resulting from the cyclization and through fragmentation analysis.

  • Edman Degradation (without enzymatic cleavage): This classical method for N-terminal sequencing is ineffective for pGlu-containing proteins due to the absence of a free primary amine at the N-terminus. It serves as a baseline for comparison to highlight the necessity of deblocking strategies.

Quantitative Data Comparison

The following tables summarize the key performance metrics of the different analytical approaches for N-terminal pyroglutamate validation.

Table 1: Comparison of Analytical Methods for N-Terminal Pyroglutamate Validation

ParameterEnzymatic Cleavage + Edman DegradationMass Spectrometry (LC-MS/MS)Direct Edman Degradation
Principle Enzymatic removal of pGlu followed by sequential amino acid sequencing.Direct mass-to-charge ratio measurement and fragmentation of pGlu-containing peptides.Sequential chemical degradation of N-terminal amino acids.
Applicability to pGlu Yes, after enzymatic deblocking.Yes, direct analysis.No, N-terminus is blocked.[1]
Sample Requirement Picomole quantities (e.g., 10-100 pmol).[2]Microgram to nanogram quantities (e.g., 5-10 µg).[3]Picomole quantities.
Limit of Detection (LOD) High-femtomole to low-picomole range.0.1 to 5 ng/mL for free pGlu.[3]Not applicable for pGlu.
Throughput Low, sequential analysis.High, suitable for complex mixtures.Low.
Cost per Sample (Estimate) Moderate to High (€370 - €650 for initial residues).[4]Variable, generally lower for high-throughput applications.Moderate to High.

Table 2: Performance of Pyroglutamate Aminopeptidase (PGAP) Enzymatic Cleavage

ParameterReported EfficiencyProtein/Peptide TypeReference
Cleavage Efficiency >85%Peptides (MW 362.4 to 4599.4 Da)
Deblocking Extent Typically >50% (immunoglobulin-dependent)Monoclonal Antibodies
Deblocking Yield <40% (with some protocols for large proteins)Immunoglobulins (IgGs)
Deblocking Success Allowed sequencing up to position 47Stem Cell Factor

Experimental Protocols

Enzymatic Cleavage of N-Terminal Pyroglutamate Followed by Edman Degradation

This protocol is adapted for the deblocking of monoclonal antibodies for subsequent N-terminal sequencing.

Materials:

  • Pyroglutamate aminopeptidase (PGAP) from Pyrococcus furiosus

  • Protein sample (e.g., monoclonal antibody) with N-terminal pGlu

  • Digestion Buffer: 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA

  • PVDF membrane

  • Automated Edman Sequencer

Procedure:

  • Sample Preparation:

    • For antibody samples, separate the heavy and light chains by SDS-PAGE and transfer them to a PVDF membrane.

    • Stain the membrane with a compatible stain (e.g., Ponceau S) and excise the protein bands of interest.

  • Enzymatic Digestion:

    • Reconstitute the lyophilized PGAP in the Digestion Buffer to a concentration of 0.25 mg/mL.

    • Place the excised PVDF membrane strip containing the protein into a microcentrifuge tube.

    • Add a sufficient volume of Digestion Buffer to cover the membrane strip.

    • Add the reconstituted PGAP to the tube. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:20 (w/w) can be used.

    • Incubate the reaction at 37°C for 3 to 12 hours. For some proteins, elevated temperatures (e.g., 50-75°C) may improve efficiency, especially with thermostable PGAP.

  • Sample Cleanup:

    • After digestion, wash the PVDF membrane thoroughly with deionized water to remove the enzyme and buffer salts.

    • Dry the membrane completely.

  • Edman Degradation:

    • The dried PVDF membrane with the de-blocked protein is then directly loaded into the reaction cartridge of an automated Edman sequencer.

    • Perform N-terminal sequencing according to the manufacturer's instructions.

Quantification of N-Terminal Pyroglutamate by LC-MS/MS

This protocol outlines a general workflow for the relative quantification of pGlu-containing peptides from a protein digest.

Materials:

  • Protein sample

  • Denaturation/Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.5, 10 mM DTT

  • Alkylation Reagent: 55 mM Iodoacetamide in 100 mM Tris-HCl, pH 8.5

  • Protease (e.g., Trypsin, Lys-C)

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein sample.

    • Perform in-solution or in-gel digestion with a suitable protease (e.g., Trypsin) to generate peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of Mobile Phase B.

    • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Identify the pGlu-containing N-terminal peptide by its characteristic mass shift (-17.03 Da for Gln to pGlu, -18.01 Da for Glu to pGlu).

    • Quantify the relative abundance of the pGlu-modified peptide by comparing its peak area in the extracted ion chromatogram to the peak area of the unmodified N-terminal peptide (if present).

Visualizations

Workflow for N-Terminal Pyroglutamate Validation

Workflow for N-Terminal Pyroglutamate Validation cluster_0 Enzymatic Cleavage Pathway cluster_1 Mass Spectrometry Pathway Protein_with_pGlu_1 Protein with N-terminal pGlu PGAP_Digestion Pyroglutamate Aminopeptidase (PGAP) Digestion Protein_with_pGlu_1->PGAP_Digestion Deblocked_Protein De-blocked Protein PGAP_Digestion->Deblocked_Protein Edman_Degradation Edman Degradation Deblocked_Protein->Edman_Degradation N_Terminal_Sequence N-Terminal Sequence Edman_Degradation->N_Terminal_Sequence Protein_with_pGlu_2 Protein with N-terminal pGlu Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_with_pGlu_2->Proteolytic_Digestion Peptide_Mixture Peptide Mixture Proteolytic_Digestion->Peptide_Mixture LC_MS_MS LC-MS/MS Analysis Peptide_Mixture->LC_MS_MS pGlu_Peptide_ID_Quant pGlu Peptide Identification & Quantification LC_MS_MS->pGlu_Peptide_ID_Quant

Caption: Comparative workflows for N-terminal pyroglutamate validation.

Logical Relationship of Analytical Techniques

Analytical Techniques for N-Terminal Analysis cluster_direct Direct Methods cluster_indirect Indirect Methods (requiring de-blocking) N_Terminal_Analysis N-Terminal Analysis Mass_Spectrometry Mass Spectrometry N_Terminal_Analysis->Mass_Spectrometry Directly applicable to pGlu Edman_Degradation Edman Degradation N_Terminal_Analysis->Edman_Degradation Blocked by pGlu PGAP_Cleavage PGAP Enzymatic Cleavage Mass_Spectrometry->PGAP_Cleavage Can be coupled for validation Edman_Degradation->PGAP_Cleavage Enables

Caption: Relationship between N-terminal analysis techniques and pGlu.

References

A Guide to Comparative Stability Studies of Z-Pyr-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting comparative stability studies of Z-Pyr-OH (Cbz-L-pyroglutamic acid) and its analogs. Due to a lack of publicly available stability data for this compound, this document outlines standardized experimental protocols and best practices applicable to the stability assessment of peptide-like molecules.

Executive Summary

The stability of a therapeutic candidate is a critical determinant of its clinical and commercial viability. For this compound, a derivative of pyroglutamic acid, and its analogs, a comprehensive understanding of their degradation pathways and shelf-life is paramount. This guide details a systematic approach to evaluating and comparing the chemical and physical stability of these compounds under various environmental conditions. While specific comparative data for this compound is not available in the public domain, the methodologies described herein provide a robust template for generating such data.

Data Presentation: A Template for Comparison

Quantitative data from stability studies should be summarized in a clear and concise format to facilitate direct comparison between this compound and its analogs. The following table serves as a template for presenting such data.

Table 1: Comparative Stability Data for this compound and Its Analogs

CompoundStorage ConditionTime PointAssayResult (e.g., % Remaining)Degradation Products Identified
This compound 25°C / 60% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV
40°C / 75% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV
Analog A 25°C / 60% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV
40°C / 75% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV
Analog B 25°C / 60% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV
40°C / 75% RH0HPLC-UV100%-
1 monthHPLC-UV
3 monthsHPLC-UV

Experimental Protocols

A robust stability testing program involves subjecting the compounds to a variety of stress conditions to identify potential degradation pathways and to determine the intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the degradation profile of a drug substance.[1] It involves exposing the compound to conditions more severe than accelerated stability testing.

Objective: To identify the likely degradation products and establish the intrinsic stability of the molecule.

Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The reaction with hydrogen peroxide can be a major degradation pathway, potentially involving cleavage of the boronic acid group in analogous structures.[2]

  • Thermal Degradation: Solid-state samples heated to 80°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Methodology:

  • Prepare solutions of this compound and its analogs at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Incubate the solutions under the specified conditions for the designated time.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a product under defined storage conditions.[1]

Objective: To determine the shelf-life and recommended storage conditions.

Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Methodology:

  • Store samples of this compound and its analogs in controlled environment chambers under the specified conditions.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples for analysis.

  • Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method.

Stability in Biological Matrices

For drug development, understanding the stability in biological fluids is crucial. Peptides and their analogs can be susceptible to enzymatic degradation in plasma.[3][4]

Objective: To assess the stability in plasma and other relevant biological fluids.

Methodology:

  • Prepare a stock solution of the test compound.

  • Incubate the compound in fresh plasma (e.g., human, rat) at 37°C.

  • At various time points, terminate the enzymatic activity by adding a precipitation agent like acetonitrile or trichloroacetic acid.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Mandatory Visualizations

Signaling Pathway Diagram

As the specific signaling pathway for this compound is not well-documented, the following diagram illustrates a generic pathway that could be modulated by a hypothetical therapeutic agent. This serves as an example of how such a pathway could be visualized.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 activates Z_Pyr_OH_Analog This compound / Analog Z_Pyr_OH_Analog->Receptor Kinase_2 Kinase 2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: Hypothetical signaling pathway for this compound or its analogs.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for conducting comparative stability studies.

G Experimental Workflow for Comparative Stability Studies Start Start Compound_Procurement Procure/Synthesize This compound & Analogs Start->Compound_Procurement Method_Development Develop & Validate Stability-Indicating HPLC Method Compound_Procurement->Method_Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Long_Term_Studies Long-Term & Accelerated Stability Studies Forced_Degradation->Long_Term_Studies Biological_Matrix_Stability Biological Matrix Stability (Plasma) Forced_Degradation->Biological_Matrix_Stability Method_Development->Forced_Degradation Data_Analysis Data Analysis & Comparison Long_Term_Studies->Data_Analysis Biological_Matrix_Stability->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for comparative stability assessment.

References

Safety Operating Guide

Proper Disposal of Z-Pyr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle Z-Pyr-OH in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, follow these first aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached by treating it as potentially hazardous waste, following a structured procedure of classification, segregation, and transfer.

Step 1: Waste Classification

The initial and most critical step is to classify this compound according to your institution's and local regulatory guidelines. Contact your Environmental Health and Safety (EHS) office to determine if this compound is categorized as a hazardous waste. This classification will dictate the specific disposal route.

Step 2: Waste Segregation and Collection

To prevent unintended chemical reactions, proper segregation of this compound waste is paramount.

  • Use Designated Containers: Collect this compound waste in a clearly labeled, dedicated container. The label should include the full chemical name, "this compound" or "Cbz-L-pyroglutamic acid," the CAS number (32159-21-0), and any relevant hazard symbols as required by your institution.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Secure Containment: Ensure the waste container is sealed and made of a non-reactive material, such as polyethylene or glass.

Step 3: Arrange for Licensed Disposal

Once collected and segregated, the disposal of this compound must be handled by a licensed chemical waste disposal service.

  • Contact EHS: Coordinate with your institution's EHS office to schedule a pickup for the chemical waste.

  • Documentation: Accurately complete all required waste disposal paperwork, including manifests, as provided by your EHS office.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Melting Point 128-130°C or 140-145°C
Boiling Point 525.4 ± 50.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Appearance White Powder or Solid
Solubility DMSO (Slightly), Methanol (Sparingly)
Storage Temperature 2-8°C or 0-8°C

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.

G A Start: this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Classify Waste with EHS Office C->D E Is it Hazardous Waste? D->E F Segregate in Labeled, Non-Reactive Container E->F  Yes J Follow Non-Hazardous Waste Disposal Protocol per EHS E->J  No G Do NOT Mix with Other Wastes F->G H Contact EHS for Licensed Disposal Pickup G->H I Complete All Required Waste Manifests H->I K End: Proper Disposal Complete I->K J->K

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pyr-OH
Reactant of Route 2
Z-Pyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.